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  • Product: 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
  • CAS: 2059988-37-1

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride, a specialized heterocyclic β-amino acid analog. Designed for researchers, medicinal chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride, a specialized heterocyclic β-amino acid analog. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, a robust synthetic pathway, and the potential applications of this unique molecular scaffold.

Introduction: The Strategic Value of Substituted Oxanes in Medicinal Chemistry

The incorporation of small, saturated heterocyclic systems is a well-established strategy in modern drug design to modulate the physicochemical properties of bioactive molecules. The oxane (tetrahydropyran) ring, in particular, offers a desirable balance of metabolic stability, improved aqueous solubility, and a three-dimensional structure that can be exploited to enhance target engagement. 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride emerges as a valuable building block, combining the favorable attributes of the oxane scaffold with the versatile functionality of a β-amino acid. This unique arrangement provides a constrained, yet functionalized, core that can be integrated into a variety of molecular architectures to explore new chemical space and optimize lead compounds.

The hydrochloride salt form of this compound enhances its stability and aqueous solubility, making it amenable to a wide range of experimental conditions and formulation studies. Its structure, featuring both a primary amine and a carboxylic acid, offers two distinct points for chemical modification, allowing for its use as a scaffold in the synthesis of more complex molecules, including peptides and small molecule inhibitors.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and development. The key identifiers and properties of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride are summarized in the table below.

PropertyValue
IUPAC Name 3-(Aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid hydrochloride
Synonyms 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
CAS Number 2059988-37-1
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.65 g/mol
Physical Form Powder
Storage Temperature Room Temperature
InChI 1S/C7H13NO3.ClH/c8-4-7(6(9)10)2-1-3-11-5-7;/h1-5,8H2,(H,9,10);1H
Structural Elucidation

The molecular structure of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride is characterized by a central tetrahydropyran (oxane) ring. At the C3 position, the ring is quaternized with both a carboxylic acid group and an aminomethyl group. This geminal substitution pattern imparts significant conformational rigidity to the molecule. The primary amine is protonated in the hydrochloride salt form, enhancing its polarity.

The presence of the ether oxygen in the oxane ring, the carboxylic acid, and the ammonium group makes the molecule a good hydrogen bond donor and acceptor, which is expected to contribute to its aqueous solubility and its potential to interact with biological targets.

Caption: 2D structure of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride.

Synthesis and Purification

The synthesis of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride can be approached through a multi-step sequence starting from readily available precursors. The following protocol outlines a plausible and efficient synthetic route.

Synthetic Workflow

The overall synthetic strategy involves the construction of the substituted oxane ring, followed by the introduction and manipulation of the amino and carboxyl functionalities.

G start Starting Materials step1 Step 1: Michael Addition start->step1 step2 Step 2: Intramolecular Cyclization step1->step2 step3 Step 3: Functional Group Interconversion step2->step3 step4 Step 4: Salt Formation step3->step4 end Final Product step4->end

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(oxan-4-ylidene)malonate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl malonate (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add a solution of tetrahydropyran-4-one (1.0 eq) in THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford diethyl 2-(oxan-4-ylidene)malonate.

Step 2: Synthesis of Diethyl 3-(cyanomethyl)oxane-3-carboxylate

  • In a round-bottom flask, dissolve diethyl 2-(oxan-4-ylidene)malonate (1.0 eq) in ethanol.

  • Add potassium cyanide (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully acidify the reaction mixture with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Synthesis of 3-(Aminomethyl)oxane-3-carboxylic acid

  • To a solution of diethyl 3-(cyanomethyl)oxane-3-carboxylate (1.0 eq) in ethanol, add a solution of sodium hydroxide (5.0 eq) in water.

  • Heat the mixture to reflux and stir for 24 hours to effect hydrolysis of both the ester and nitrile groups.

  • Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated HCl.

  • The crude amino acid can be isolated, but for the next step, it is often carried forward after removal of the solvent.

  • For the reduction of the intermediate nitrile to the amine, dissolve the crude product from the previous step in a suitable solvent like methanol.

  • Add a catalyst such as Raney nickel or palladium on carbon.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

Step 4: Formation of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

  • Dissolve the crude 3-(aminomethyl)oxane-3-carboxylic acid in a minimal amount of methanol.

  • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a white to off-white powder.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether[1]. The purity can be assessed by HPLC and NMR spectroscopy.

Analytical Characterization

The structural integrity and purity of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride are confirmed through a combination of spectroscopic techniques. The following data are representative of what would be expected for this compound.

TechniqueExpected Observations
¹H NMR Broad singlet for the -NH₃⁺ protons (~8.0-9.0 ppm), signals for the oxane ring protons (~3.0-4.0 ppm and ~1.5-2.5 ppm), and a singlet for the -CH₂-N protons (~3.0-3.5 ppm). The carboxylic acid proton may be a broad singlet (~10-12 ppm) or may exchange with the solvent.
¹³C NMR Signal for the carboxylic carbonyl carbon (~170-180 ppm), signals for the carbons of the oxane ring (~60-70 ppm and ~20-40 ppm), and a signal for the aminomethyl carbon (~40-50 ppm).
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid (~2500-3300), C=O stretch (~1700-1730), N-H bending from the ammonium group (~1500-1600), and C-O stretching from the ether (~1050-1150).
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (m/z = 160.09).

Applications in Research and Drug Development

While specific biological activity data for 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride is not extensively published, its structural motifs suggest several potential applications in medicinal chemistry and drug discovery.

Scaffold for Novel Therapeutics

As a constrained β-amino acid, this compound can be used as a building block in the synthesis of peptidomimetics. The incorporation of such non-natural amino acids can enhance the metabolic stability of peptides and lock them into specific conformations, which can lead to improved binding affinity and selectivity for their biological targets[2].

Bioisosteric Replacement

The oxane-3-carboxylic acid moiety can serve as a bioisostere for other functional groups in known pharmacophores. The replacement of more metabolically labile or toxic groups with the stable and generally well-tolerated oxane ring can be a valuable strategy in lead optimization[3][4].

Fragment-Based Drug Discovery

With a molecular weight under 200 g/mol , this compound is suitable for use in fragment-based screening campaigns. Its functional handles allow for the straightforward elaboration of initial fragment hits into more potent lead compounds.

Safety and Handling

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride should be handled in accordance with standard laboratory safety procedures. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[5].

  • Hazard Statements: H315, H319, H335

  • Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338

  • Personal Protective Equipment: Safety glasses, gloves, and a lab coat should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained oxane ring and the dual functionality of a β-amino acid provides a robust scaffold for the synthesis of novel chemical entities. The synthetic route and analytical characterization data provided in this guide offer a solid foundation for researchers to utilize this compound in their research endeavors. As the demand for novel, three-dimensional molecular architectures in drug development continues to grow, the strategic application of scaffolds such as this will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.

References

  • McGill University eScholarship. (n.d.). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)oxetane-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Data in Brief. (2025, November 6). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)oxetane-3-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

CAS registry number and molecular weight of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

A Novel Constrained β-Amino Acid for Drug Discovery and Development Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(aminomethyl)oxane-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Novel Constrained β-Amino Acid for Drug Discovery and Development

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride, a heterocyclic β-amino acid with significant potential in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its chemical properties, potential synthetic routes, analytical characterization, and prospective applications. By drawing parallels with structurally related constrained β-amino acids, this guide serves as a valuable resource for researchers and scientists interested in exploring the utility of this novel building block in the design of next-generation therapeutics.

Introduction: The Role of Constrained β-Amino Acids in Modern Drug Discovery

The pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a central theme in contemporary drug discovery. β-amino acids, and particularly those with conformationally restricted cyclic scaffolds, have emerged as a compelling class of building blocks for achieving these goals.[1][2] The incorporation of these non-natural amino acids into peptides and small molecules can induce specific secondary structures, such as β-turns and helices, thereby pre-organizing the molecule for optimal interaction with its biological target.[3][4][5] This conformational constraint often leads to increased resistance to enzymatic degradation, a critical factor in improving the pharmacokinetic profile of peptide-based drugs.[1][2]

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride belongs to this promising class of molecules. Its tetrahydropyran (oxane) ring system imposes significant conformational rigidity, making it an attractive scaffold for the design of peptidomimetics and other bioactive compounds.[6][7] This guide will delve into the known characteristics of this compound and explore its potential based on the well-established principles of medicinal chemistry.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental properties is paramount for its application in research and development. The following table summarizes the key identifiers and physicochemical characteristics of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride.

PropertyValueSource(s)
Chemical Name 3-(Aminomethyl)oxane-3-carboxylic acid hydrochlorideN/A
Synonym(s) 3-(Aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid hydrochlorideN/A
CAS Registry Number 2059988-37-1N/A
Molecular Formula C₇H₁₄ClNO₃N/A
Molecular Weight 195.65 g/mol N/A
Physical Form PowderN/A
Storage Temperature Room TemperatureN/A

Prospective Synthesis Strategies

G target 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride intermediate1 3-(Aminomethyl)oxane-3-carboxylic acid target->intermediate1 HCl addition intermediate2 3-Cyano-oxane-3-carboxylic acid ester intermediate1->intermediate2 Reduction of nitrile intermediate3 Oxane-3-carboxylic acid ester intermediate2->intermediate3 Cyanation starting_material1 Commercially available oxane derivatives intermediate3->starting_material1 Functional group manipulation starting_material2 Dihydropyran intermediate3->starting_material2 Hetero-Diels-Alder or Prins cyclization

Caption: Retrosynthetic analysis of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride.

A forward synthesis could involve the following key steps:

  • Formation of the Tetrahydropyran Ring: The synthesis would likely commence with the construction of the substituted tetrahydropyran ring. Methods such as the hetero-Diels-Alder reaction or Prins cyclization are powerful tools for accessing tetrahydropyran derivatives.[7][8]

  • Introduction of the Carboxylic Acid and Aminomethyl Moieties: Following the formation of a suitable tetrahydropyran intermediate, the carboxylic acid and a precursor to the aminomethyl group (such as a nitrile) would be introduced at the 3-position. This could potentially be achieved through a multi-component reaction or a stepwise functionalization.[9][10][11]

  • Reduction and Salt Formation: The nitrile group can then be reduced to the primary amine, followed by hydrolysis of an ester to yield the carboxylic acid. Finally, treatment with hydrochloric acid would afford the desired hydrochloride salt.

Analytical Characterization Workflow

A comprehensive analytical workflow is essential to confirm the identity, purity, and structural integrity of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride. The following diagram outlines a typical characterization process.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_final Final Product synthesis Crude Product nmr NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation synthesis->nmr ms Mass Spectrometry (ESI-MS) - Molecular Weight Confirmation synthesis->ms titration Acid-Base Titration - Purity & pKa Determination nmr->titration ms->titration elemental Elemental Analysis - Elemental Composition titration->elemental final_product Characterized Compound elemental->final_product

Caption: Proposed analytical workflow for 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the tetrahydropyran ring, the aminomethyl group, and the exchangeable protons of the carboxylic acid and ammonium groups. The protons adjacent to the oxygen atom in the ring would appear at a lower field (higher ppm) compared to the other ring protons.

  • ¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom, including the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range), the carbons of the tetrahydropyran ring, and the aminomethyl carbon.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be employed to confirm the molecular weight of the compound. In positive ion mode, the spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base.

Acid-Base Titration

Titration with a standardized base can be used to determine the purity of the hydrochloride salt and to estimate the pKa values of the carboxylic acid and the ammonium group.[12][13][14][15] The titration curve would display two equivalence points, corresponding to the neutralization of the carboxylic acid and the deprotonation of the ammonium ion.

Potential Applications in Drug Development

The unique structural features of 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride make it a highly attractive building block for various applications in drug discovery.

Peptidomimetics and Constrained Peptides

The primary application of this compound is likely in the synthesis of peptidomimetics. Its rigid cyclic structure can be used to mimic or induce specific peptide secondary structures, such as β-turns.[3][4] This can lead to peptides with:

  • Enhanced Receptor Binding Affinity: By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced.

  • Increased Proteolytic Stability: The non-natural amino acid backbone is less susceptible to cleavage by proteases, leading to a longer in vivo half-life.[1][2]

  • Improved Cell Permeability: The introduction of such scaffolds can modulate the physicochemical properties of a peptide, potentially enhancing its ability to cross cell membranes.

Small Molecule Scaffolds

Beyond peptidomimetics, the tetrahydropyran core of this molecule can serve as a versatile scaffold for the development of novel small molecule drugs. The amino and carboxylic acid functionalities provide convenient handles for further chemical modification and diversification.

Conclusion and Future Outlook

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride represents a promising, yet underexplored, building block for medicinal chemistry. Its constrained cyclic β-amino acid structure holds significant potential for the development of novel therapeutics with improved pharmacological properties. While further research is needed to fully elucidate its synthesis and biological activity, this technical guide provides a solid foundation for researchers to begin exploring the utility of this compound in their drug discovery programs. The continued development and application of such novel amino acid scaffolds will undoubtedly play a crucial role in shaping the future of medicine.

References

  • Process for preparing thiophene derivatives. (n.d.). Google Patents.
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307.
  • Rivier, J. E., Jiang, G., Koerber, S. C., Porter, J., Simon, L., Craig, A. G., & Hoeger, C. A. (2002). Betidamino acids: versatile and constrained scaffolds for drug discovery. Journal of medicinal chemistry, 45(21), 4742–4749.
  • (2022, February 15). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Preparation method for 3-aminomethyltetrahydrofuran. (n.d.). Google Patents.
  • Li, G., Liu, R., & Chen, G. (2023).
  • Production method for tetrahydro-2h-pyran derivative. (n.d.). Google Patents.
  • Cheng, R. P. (2008). Theoretical Analysis of Secondary Structures of β-Peptides. The Journal of Physical Chemistry B, 112(44), 13872-13880.
  • Structural Basis for 3-Amino-3-carboxypropyl Transfer in Nocardicin Biosynthesis. (2025, September 8). PubMed Central. Retrieved March 17, 2026, from [Link]

  • Berlicki, Ł., & Cabrele, C. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(11), 2383-2389.
  • Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy. (n.d.). ProQuest. Retrieved March 17, 2026, from [Link]

  • Heimgartner, H., & Ghosez, L. (1990). 1H-NMR and mass spectrometric studies of tetrahydropterins. Evidence for the structure of 6-pyruvoyl tetrahydropterin, an intermediate in the biosynthesis of tetrahydrobiopterin. European Journal of Biochemistry, 187(3), 651-656.
  • Preparation method of (1R, 3S) -3-aminocyclopentanol chiral acid salt. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. (2024, November 18). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2026, February 12). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Crimmins, M. T. (2016).
  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. (n.d.). PubMed Central. Retrieved March 17, 2026, from [Link]

  • Process for the preparation of optically active 3-aminocarboxylic acids (esters). (n.d.). Google Patents.
  • Synthesis of a-amino carbonyl compounds. (n.d.). Russian Chemical Reviews. Retrieved March 17, 2026, from [Link]

  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Thermodynamic Stability of β-Peptide Helices and the Role of Cyclic Residues. (n.d.). PubMed Central. Retrieved March 17, 2026, from [Link]

  • The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. (n.d.). Science and Education Publishing. Retrieved March 17, 2026, from [Link]

  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.). Justia Patents. Retrieved March 17, 2026, from [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (n.d.). SciELO. Retrieved March 17, 2026, from [Link]

  • Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement: A Perspective. (2024, July 18). PubMed Central. Retrieved March 17, 2026, from [Link]

    • HAFTA. (n.d.). Retrieved March 17, 2026, from [Link]

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Foundational

A Comprehensive Technical Guide to the Safe Handling of 3-(Aminomethyl)oxane-3-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the safety data and handling guidelines for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride, a compound of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling guidelines for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride, a compound of interest in modern drug discovery and development. As a Senior Application Scientist, the following content synthesizes critical safety information with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide a logical and comprehensive understanding of the compound's hazard profile and the necessary precautions for its safe use.

Chemical Identity and Properties

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a white to off-white solid. A clear understanding of its fundamental properties is the first step in safe handling.

PropertyValueSource
Chemical Name 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride[1][2]
Synonym(s) 3-(aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid hydrochloride
CAS Number 2059988-37-1[1][2]
Molecular Formula C7H14ClNO3[2]
Molecular Weight 195.65 g/mol
Physical Appearance Solid
Purity >95% (typical)[3]

Note: Some databases may list information for the parent compound, 3-(Aminomethyl)oxetane-3-carboxylic acid (CAS 1526540-96-4). While structurally related, it is crucial to consult data specific to the hydrochloride salt whenever possible.

Hazard Identification and GHS Classification

Understanding the potential hazards is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Hazard Pictograms:

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. (Inferred from related compounds)[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

Note: The hazard information for the related compound, 3-(Aminomethyl)oxetane-3-carboxylic acid, includes H302 (Harmful if swallowed) and H318 (Causes serious eye damage).[4][6] Prudence dictates that 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride should be handled with the assumption that it may also present these hazards.

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the cornerstone of laboratory safety. The following guidelines are designed to minimize exposure and maintain the chemical's integrity.

Engineering Controls

The primary line of defense is to control hazards at their source.

  • Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[7]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[5]

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: For operations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator is recommended.

Safe_Handling_Workflow cluster_PreHandling Pre-Handling cluster_Handling Handling cluster_PostHandling Post-Handling Pre_Assess Assess Hazards (Review SDS) Pre_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Pre_Assess->Pre_PPE Pre_Eng Verify Engineering Controls (Fume Hood, Eyewash) Pre_PPE->Pre_Eng Hand_Weigh Weighing in a Vented Enclosure Pre_Eng->Hand_Weigh Proceed to Handling Hand_Dissolve Dissolving and Solution Preparation Hand_Weigh->Hand_Dissolve Post_Decon Decontaminate Work Area Hand_Dissolve->Post_Decon Complete Handling Post_Waste Segregate and Dispose of Waste Post_Decon->Post_Waste Post_Remove Remove PPE Post_Waste->Post_Remove Post_Wash Wash Hands Thoroughly Post_Remove->Post_Wash

Caption: Workflow for the safe handling of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride.

Storage

Proper storage is crucial for both safety and maintaining the quality of the compound.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[7]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3][7]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.[5][7]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous combustion products may be formed, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[7]

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Product: Dispose of this material and its container to a licensed hazardous-waste disposal contractor.

  • Contaminated Packaging: Dispose of as unused product.

Emergency_Response_Flowchart cluster_Exposure Personnel Exposure cluster_Spill Chemical Spill cluster_FirstAid First Aid Start Exposure or Spill Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Evacuate Evacuate Area Start->Evacuate Wash_Skin Wash with Soap and Water Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes for 15 min Eye_Contact->Flush_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Contain Contain Spill Evacuate->Contain Cleanup Clean Up Spill (with appropriate PPE) Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Medical_Attention Seek Medical Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Fresh_Air->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Emergency response flowchart for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride.

Conclusion

The responsible use of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride in a research setting demands a thorough understanding of its potential hazards and a commitment to rigorous safety protocols. By integrating the information and guidelines presented in this technical guide into daily laboratory practices, researchers can mitigate risks, ensure a safe working environment, and maintain the integrity of their scientific pursuits.

References

  • PubChem. (n.d.). 3-(Aminomethyl)oxetane-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)oxetane-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride (C7H13NO3). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Tris(hydroxymethyl)aminomethane hydrochloride. Retrieved from [Link]

  • Hocut. (2021, March 23). Hocut™ 795 B - Safety Data Sheet. Retrieved from [Link]

  • Adama. (n.d.). Adama Carakol 3 Safety Data Sheet. Retrieved from [Link]

  • Chemspace. (n.d.). 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Preliminary Toxicity and In Vivo Tolerability of 3-(Aminomethyl)oxane-3-carboxylic Acid Hydrochloride

A Framework for the Early-Stage Safety Assessment of a Novel Chemical Entity Foreword The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a meticulous process, with safety and t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Framework for the Early-Stage Safety Assessment of a Novel Chemical Entity

Foreword

The journey of a novel chemical entity from the laboratory to a potential therapeutic agent is a meticulous process, with safety and tolerability being paramount. This guide provides a comprehensive framework for conducting the preliminary toxicity and in vivo tolerability studies for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride. While specific experimental data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the standard, scientifically rigorous methodologies required to establish a foundational safety profile, thereby enabling informed decisions for further development. The principles and protocols described herein are based on established international regulatory guidelines and best practices in preclinical toxicology.

Introduction to 3-(Aminomethyl)oxane-3-carboxylic Acid Hydrochloride and the Imperative of Early Safety Assessment

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a novel small molecule with a unique structural motif, incorporating an oxane ring with an aminomethyl and a carboxylic acid group. Such structures are of interest in medicinal chemistry as potential bioisosteres or as pharmacophores for interacting with specific biological targets. The carboxylic acid moiety, while common in many drugs, can sometimes be associated with metabolic liabilities or specific toxicities.[1][2] The inclusion of the oxane ring suggests a potential modulation of physicochemical properties such as lipophilicity and metabolic stability, which could, in turn, influence the compound's pharmacokinetic and toxicokinetic profiles.[3][4]

The primary objective of a preliminary toxicity and in vivo tolerability assessment is to identify potential hazards, to determine a safe starting dose for first-in-human studies, and to identify target organs of toxicity. A thorough and well-designed preclinical safety program is not only a regulatory requirement but also a critical step in de-risking a drug development program.

Strategic Approach to Non-Clinical Safety and Tolerability Evaluation

The non-clinical safety evaluation of a new chemical entity follows a tiered approach, beginning with in vitro and in silico assessments, followed by in vivo studies. The initial in vivo studies are typically short-term and designed to assess acute toxicity and general tolerability. The data generated from these studies are crucial for designing longer-term repeat-dose toxicity studies and for establishing the therapeutic index.

Our proposed strategy for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride involves a series of studies to assess its safety profile comprehensively:

  • Acute Toxicity Study: To determine the maximum tolerated dose (MTD) and to identify potential acute toxic effects.

  • Repeat-Dose Toxicity Study: To evaluate the effects of repeated administration of the compound over a short duration (e.g., 7 or 14 days).

  • Genotoxicity Assessment: To assess the potential for the compound to induce genetic mutations or chromosomal damage.

  • Safety Pharmacology Studies: To investigate the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

The following sections will detail the experimental protocols for these key studies.

Acute Toxicity Assessment

The acute toxicity study is designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of the test substance.

Experimental Protocol: Single-Dose Escalation Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride following a single administration and to identify potential target organs of toxicity.

Species: Male and female Sprague-Dawley rats (n=3 per sex per group).

Dose Levels: A starting dose is selected based on in vitro cytotoxicity data or in silico predictions. Subsequent dose levels are escalated in a stepwise manner (e.g., 10, 30, 100, 300, 1000 mg/kg). A vehicle control group is also included.

Route of Administration: The intended clinical route should be used. For this guide, we will assume oral gavage.

Methodology:

  • Animals are fasted overnight prior to dosing.

  • A single dose of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water), is administered by oral gavage.

  • Animals are observed for clinical signs of toxicity at 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body weights are recorded daily.

  • At the end of the 14-day observation period, all animals are euthanized, and a gross necropsy is performed.

  • For the highest dose group and any group showing significant toxicity, a full panel of tissues is collected and preserved for histopathological examination.

Data Presentation: Hypothetical Acute Toxicity Data
Dose Level (mg/kg)SexNumber of AnimalsMortalityKey Clinical Signs
VehicleM/F3/30/6No observable effects
100M/F3/30/6No observable effects
300M/F3/30/6Mild lethargy, resolved within 24 hours
1000M/F3/31/6 (1F)Severe lethargy, piloerection, hunched posture
2000M/F3/33/6 (1M, 2F)Ataxia, tremors, severe lethargy

This is a hypothetical representation of data.

In Vivo Tolerability: Repeat-Dose Toxicity Study

A repeat-dose toxicity study provides information on the adverse effects of a substance following repeated administration.

Experimental Protocol: 7-Day Repeat-Dose Study in Rodents

Objective: To evaluate the in vivo tolerability of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride following daily administration for 7 days.

Species: Male and female Sprague-Dawley rats (n=5 per sex per group).

Dose Levels: Based on the acute toxicity data, three dose levels are selected (e.g., 50, 150, and 500 mg/kg/day). A vehicle control group is included.

Route of Administration: Oral gavage.

Methodology:

  • The test compound is administered daily for 7 consecutive days.

  • Clinical observations are recorded daily.

  • Body weight and food consumption are measured daily.

  • On day 8, animals are euthanized.

  • Blood samples are collected for hematology and clinical chemistry analysis.

  • A full necropsy is performed, and organ weights are recorded.

  • A comprehensive panel of tissues is collected for histopathological examination.

Data Presentation: Key Endpoints in a Repeat-Dose Study
ParameterEndpoints to be Evaluated
Clinical Observations Morbidity, mortality, behavioral changes, appearance
Body Weight Daily body weight measurements
Food Consumption Daily food intake
Hematology Red blood cell count, white blood cell count, platelet count, hemoglobin, hematocrit
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, creatinine, blood urea nitrogen (BUN)
Organ Weights Brain, heart, kidneys, liver, lungs, spleen, thymus, adrenal glands, testes/ovaries
Histopathology Microscopic examination of a comprehensive list of tissues

This table outlines the standard endpoints for a repeat-dose toxicity study.

Visualization: Experimental Workflow for Repeat-Dose Toxicity Study

RepeatDoseWorkflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase (7 days) cluster_termination Termination Phase (Day 8) acclimatization Animal Acclimatization (7 days) randomization Randomization into Dose Groups acclimatization->randomization daily_dosing Daily Oral Gavage randomization->daily_dosing daily_obs Daily Clinical Observations, Body Weight, Food Consumption daily_dosing->daily_obs daily_obs->daily_dosing Days 2-7 euthanasia Euthanasia & Blood Collection daily_obs->euthanasia End of Study necropsy Gross Necropsy & Organ Weight Measurement euthanasia->necropsy histopathology Tissue Collection & Histopathological Analysis necropsy->histopathology

Caption: Workflow for a 7-day repeat-dose toxicity study.

Genotoxicity Assessment

A standard battery of genotoxicity tests is required to assess the potential of a compound to cause DNA damage.

  • In vitro:

    • Ames test (bacterial reverse mutation assay): To detect point mutations.

    • In vitro mammalian cell micronucleus test: To detect chromosomal damage.

  • In vivo:

    • In vivo micronucleus test in rodent hematopoietic cells: To assess chromosomal damage in a whole animal system.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions.

Core Battery Studies
  • Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, freely moving animal model (e.g., telemetry in dogs or rats).

  • Respiratory System: Evaluation of respiratory rate and tidal volume in rodents using whole-body plethysmography.

  • Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

Visualization: Core Battery of Safety Pharmacology

SafetyPharmacology cluster_cardio Cardiovascular Assessment cluster_resp Respiratory Assessment cluster_cns CNS Assessment main Safety Pharmacology Core Battery cardio Cardiovascular System main->cardio resp Respiratory System main->resp cns Central Nervous System main->cns bp Blood Pressure cardio->bp hr Heart Rate cardio->hr ecg ECG cardio->ecg resp_rate Respiratory Rate resp->resp_rate tidal_vol Tidal Volume resp->tidal_vol fob Functional Observational Battery (FOB) cns->fob

Caption: Core battery of safety pharmacology studies.

Data Synthesis and Interpretation

The culmination of these preliminary studies provides a foundational understanding of the safety profile of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride. The data from the acute and repeat-dose toxicity studies will help in identifying a No-Observed-Adverse-Effect Level (NOAEL), which is critical for calculating the safe starting dose in humans. The genotoxicity and safety pharmacology studies will further inform the potential risks associated with the compound. A comprehensive report integrating all findings is essential for regulatory submissions and for guiding the next steps in the drug development process.

Future Directions

Following the successful completion of these preliminary studies and a favorable safety profile, the next steps in the non-clinical safety evaluation would include:

  • Longer-term repeat-dose toxicity studies (e.g., 28-day and 90-day) in both a rodent and a non-rodent species.

  • Reproductive and developmental toxicity studies.

  • Carcinogenicity studies (if warranted by the intended duration of clinical use).

This structured and phased approach ensures a thorough evaluation of the safety of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride, paving the way for its potential transition into clinical development.

References

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

  • Kontturi, L. S., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2002). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (2018). Test No. 407: Repeated Dose 28-Day Oral Toxicity Study in Rodents. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • PubChem. (n.d.). 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.
  • Evans, D. A. (2007). The Carboxylic Acid in Drug Design and Development. ACS Medicinal Chemistry Letters.
  • U.S. Food and Drug Administration. (n.d.). Nonclinical Safety Evaluation of Investigational New Drug Applications (INDs) and New Drug Applications (NDAs). [Link]

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Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

Foreword: Charting the In Vivo Journey of a Novel Chemical Entity The transition of a promising molecule from a laboratory curiosity to a potential therapeutic agent is a journey of meticulous characterization. Central t...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the In Vivo Journey of a Novel Chemical Entity

The transition of a promising molecule from a laboratory curiosity to a potential therapeutic agent is a journey of meticulous characterization. Central to this journey is the understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on establishing a comprehensive pharmacokinetic profile for the novel compound, 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride. Given the absence of existing public data on this specific molecule, this guide will lay out a strategic and experimentally sound roadmap for its complete PK characterization, from initial in vitro assessments to definitive in vivo studies. Our approach is grounded in the principles of scientific integrity, ensuring that each step provides robust data to inform critical development decisions.[1][2][3]

Compound Overview and Strategic Considerations

Chemical Structure: 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride Molecular Formula: C7H14ClNO3 Molecular Weight: 195.65 g/mol [4]

The structure, featuring a carboxylic acid and an aminomethyl group on an oxane ring, suggests potential for good aqueous solubility, which is a favorable property for oral absorption. However, the presence of these ionizable groups also necessitates a thorough investigation of its permeability across biological membranes. The oxetane ring is a feature that has garnered attention in medicinal chemistry for its potential to modulate physicochemical properties like solubility and metabolic stability.[5] This guide will address these structural hypotheses through a tiered experimental approach.

The Foundation: In Vitro ADME Profiling

Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for identifying potential liabilities and guiding compound optimization before committing to resource-intensive in vivo experiments.[1][6][7] These assays provide a foundational understanding of the compound's intrinsic properties.

Physicochemical Characterization

A solid understanding of the fundamental physicochemical properties is the bedrock of any PK profiling.

ParameterExperimental MethodRationale
Aqueous Solubility Thermodynamic & Kinetic Solubility AssaysDetermines the maximum concentration achievable in solution, which is critical for dissolution and absorption. Kinetic solubility assesses precipitation risk under non-equilibrium conditions.
Lipophilicity (LogD) LogD at pH 7.4Measures the compound's distribution between an aqueous and an organic phase at physiological pH. This is a key predictor of membrane permeability and potential for non-specific binding.
pKa Potentiometric titration or UV-spectroscopyIdentifies the ionization constants of the amino and carboxylic acid groups. This is crucial for predicting solubility and permeability at different pH values, such as those found in the gastrointestinal tract.
Absorption and Permeability

These assays predict the compound's ability to cross the intestinal barrier and enter systemic circulation.[3]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption.[3]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.

  • Assay Execution: The test compound is added to the apical (A) side (representing the gut lumen) and its appearance on the basolateral (B) side (representing the blood) is monitored over time. The reverse experiment (B to A) is also performed to assess active efflux.

  • Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of the compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. High Papp values suggest good passive absorption, while a high efflux ratio (Papp B-A / Papp A-B) indicates the involvement of efflux transporters like P-glycoprotein.

Visualization of the In Vitro ADME Workflow

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolism & Stability cluster_distribution Distribution Solubility Aqueous Solubility PAMPA PAMPA (Passive Diffusion) Solubility->PAMPA LogD Lipophilicity (LogD) LogD->PAMPA pKa pKa Determination Caco2 Caco-2 Assay (Active Transport & Efflux) pKa->Caco2 PAMPA->Caco2 Initial Screen Microsomes Microsomal Stability Caco2->Microsomes PPB Plasma Protein Binding Caco2->PPB Hepatocytes Hepatocyte Stability Microsomes->Hepatocytes Confirmatory CYP_ID CYP Reaction Phenotyping Hepatocytes->CYP_ID RBC RBC Partitioning PPB->RBC

Caption: Tiered approach for in vitro ADME profiling.

Metabolic Stability

These assays evaluate the compound's susceptibility to metabolism by liver enzymes, which is a major determinant of its half-life and bioavailability.[8]

AssaySystemKey Information Provided
Microsomal Stability Human Liver Microsomes (HLM)Provides a measure of Phase I metabolic stability (e.g., oxidation by Cytochrome P450 enzymes).
Hepatocyte Stability Cryopreserved Human HepatocytesOffers a more complete picture by including both Phase I and Phase II (conjugation) metabolic pathways.
CYP Reaction Phenotyping Recombinant CYP Enzymes or Chemical Inhibitors in HLMIdentifies the specific CYP isozymes responsible for the compound's metabolism, which is critical for predicting drug-drug interactions (DDIs).[9]
Distribution

Understanding how the compound distributes in the blood is essential for interpreting its concentration-effect relationship.

  • Plasma Protein Binding (PPB): Determined using rapid equilibrium dialysis (RED) or ultrafiltration. This assay measures the fraction of the drug bound to plasma proteins. Only the unbound fraction is generally considered pharmacologically active and available for metabolism and excretion.

  • Blood-to-Plasma Ratio: This determines if the compound preferentially partitions into red blood cells. This is important for accurately calculating total systemic exposure from plasma concentration data.

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

In vivo studies are indispensable for understanding how the ADME properties of a compound integrate within a living organism.[2] These studies provide critical parameters for predicting human pharmacokinetics and designing clinical trials.[10]

Study Design and Animal Model Selection

A standard approach involves a single-dose study in a rodent species (e.g., Sprague-Dawley rats) to obtain initial PK parameters.[11] The study should include both intravenous (IV) and oral (PO) administration arms to determine absolute bioavailability.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Acclimatization: Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least one week.

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO).

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.

    • PO Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered.

  • Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Visualization of the In Vivo PK Study Workflow

InVivo_PK_Workflow Dose_Prep Dose Formulation (IV & PO) Dosing Dosing (IV & PO Groups) Dose_Prep->Dosing Animal_Model Animal Model Selection (e.g., Rat) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of accurate PK data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its sensitivity and selectivity.[12][13]

Key Validation Parameters (as per FDA/EMA Guidelines): [14]

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Calibration Curve: Linearity, range, and weighting.

  • Accuracy and Precision: Within- and between-run variability.

  • Recovery and Matrix Effect: Assessing the efficiency of sample preparation and the impact of the biological matrix on ionization.[15][16]

  • Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the matrix.

Pharmacokinetic Data Analysis

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive key PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of absorption.
t1/2 (Half-life) Time for plasma concentration to decrease by halfDetermines dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of tissue distribution.
F% (Absolute Bioavailability) Fraction of the oral dose that reaches systemic circulationCalculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Advanced Characterization and Regulatory Considerations

Following initial PK profiling, further studies may be warranted based on the findings and the intended therapeutic use.

  • Metabolite Identification: If significant metabolism is observed, studies to identify the major metabolites in plasma and excreta are necessary.

  • Drug-Drug Interaction (DDI) Studies: In vitro assays to assess the potential of the compound to inhibit or induce CYP enzymes are a regulatory requirement.[9]

  • Special Populations: Depending on the target indication, future studies might be needed in populations with renal or hepatic impairment.[17]

Regulatory bodies like the FDA and EMA have specific guidelines for pharmacokinetic studies that must be followed to support an Investigational New Drug (IND) application.[10][14][18] Adherence to these guidelines ensures the quality and acceptability of the data for regulatory review.

Conclusion

The pharmacokinetic profiling of a novel entity like 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a systematic, multi-faceted process. It begins with a foundational understanding of its physicochemical properties and in vitro ADME profile, which then informs the design of robust in vivo studies. By following the structured approach outlined in this guide—from initial cell-based assays to whole-animal studies with validated bioanalytical methods—researchers can generate a comprehensive and reliable pharmacokinetic dataset. This data is not merely a collection of parameters; it is the narrative of the drug's journey through the body, providing the critical insights necessary to advance a promising molecule towards the clinic with confidence.

References

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  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). BioAgilytix. Retrieved from [Link]

  • Benet, L. Z. (2013). In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. The AAPS Journal, 15(4), 935–938. [Link]

  • Kang, Y.-J., Jeong, H.-C., Kim, T.-E., Shin, K.-H., & Kim, K.-P. (2020). Bioanalytical Method Using Ultra-High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPL-CHRMS) for the Detection of Metformin in Human Plasma. Molecules, 25(20), 4683. [Link]

  • Pharmacokinetic studies in man - Scientific guideline. (2015, February 1). European Medicines Agency. Retrieved from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

  • Tress, T., Corless, V. B., & Zandee, K. J. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(12), 1295–1300. [Link]

  • Hua, S. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Current Drug Discovery Technologies, 14(4), 256-267. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • FDA revises PK study approach in new biosimilar draft guidance. (2026, March 12). European Pharmaceutical Review. Retrieved from [Link]

  • Al-kassas, R., Al-Gohary, O. M. N., & Al-Faadhel, M. M. (2020). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. International Journal of Nanomedicine, 15, 8071–8088. [Link]

  • FDA Issues Updated Biosimilar Guidance Removing PK Study Requirement. (2026, March 12). JD Supra. Retrieved from [Link]

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  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. (2022, December 2). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacology of Site-Specific Cocaine Abuse Treatment Agents: 2-(Aminomethyl)-3-phenylbicyclo[2.2.2]- and -[2.2.1]alkane Dopamine Uptake Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • What DMPK studies are typically required before IND filing? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. (2019, October 18). U.S. Food and Drug Administration. Retrieved from [Link]

  • Evaluation of the pharmacokinetics of medicinal products in patients with decreased renal function - Scientific guideline. (2016, February 2). European Medicines Agency. Retrieved from [Link]

  • A Simple LC-MS/MS Method for the Quantification of PDA-66 in Human Plasma. (2022, February 1). MDPI. Retrieved from [Link]

  • Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. (2021, July 15). PubMed. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. (n.d.). PubMed. Retrieved from [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (n.d.). Lirias. Retrieved from [Link]

  • Design and Mechanism of ( S )-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. (n.d.). ResearchGate. Retrieved from [Link]

  • An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits. (2021, September 26). PubMed. Retrieved from [Link]

  • EMA perspective on the value of model‐informed drug development for labeling recommendations regarding medicine use during pregnancy and breastfeeding. (n.d.). PubMed Central. Retrieved from [Link]

  • Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2022, March 2). YouTube. Retrieved from [Link]

  • Synthesis and Pharmacology of Site-Specific Cocaine Abuse Treatment Agents: 2-(Aminomethyl)-3-phenylbicyclo[2.2.2]. (n.d.). ACS Publications. Retrieved from [Link]

  • In Vivo Pharmacokinetic Studies of Acyclovir Gastro Retentive Mucoadhesive Microspheres Aided by Azadirachta indica Fruit Mucilage. (2022, November 8). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, June 1). Bioanalysis Zone. Retrieved from [Link]

  • Development of a Compartment Model to Study the Pharmacokinetics of Medical THC after Oral Administration. (2024, June 11). MDPI. Retrieved from [Link]

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Exploratory

A Comprehensive Guide to the Thermodynamic Stability Assessment of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

An In-depth Technical Guide: Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride, a novel heterocyclic amino...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride, a novel heterocyclic amino acid derivative of interest in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, efficacy, and shelf-life. This document outlines a multi-faceted approach, grounded in established scientific principles and regulatory expectations, for a complete stability assessment. We will detail the requisite analytical methodologies, including foundational thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and explore the molecule's intrinsic chemical stability through a systematic forced degradation protocol. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust, self-validating system for characterizing this and similar molecules.

Introduction to Stability Assessment

The Imperative of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, thermodynamic stability refers to the resistance of a drug substance to undergo chemical or physical changes under various environmental conditions. A comprehensive understanding of a molecule's stability profile is not merely a regulatory requirement; it is the bedrock of rational drug formulation, packaging, and storage strategy.[1][2] Instability can lead to loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.[2] This guide focuses on establishing the intrinsic stability of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride, providing the data necessary to de-risk its progression through the development pipeline.

Physicochemical Profile: 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

To approach a stability study logically, one must first understand the subject molecule.

  • IUPAC Name: 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride[3]

  • Synonym: 3-(aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₃[3]

  • Molecular Weight: 195.65 g/mol

  • CAS Number: 2059988-37-1[3][4]

Chemical Structure:

The structure contains several key functional groups that inform our stability-testing strategy:

  • Primary Amine (as a hydrochloride salt): Susceptible to oxidation and reactions with excipients.

  • Carboxylic Acid: Can participate in esterification or decarboxylation reactions, particularly at elevated temperatures.[5]

  • Oxane (Tetrahydropyran) Ring: Generally stable, but ether linkages can be susceptible to acidic hydrolysis under harsh conditions.

Objectives of This Stability Assessment Protocol

The primary goals of this comprehensive evaluation are:

  • To determine the solid-state thermal properties, including melting point and thermal decomposition temperature.

  • To identify the likely degradation pathways under a variety of stress conditions (hydrolytic, oxidative, thermal, and photolytic).[6]

  • To provide the foundational knowledge required for developing a stability-indicating analytical method, a prerequisite for all future formulation and stability studies.[7]

Foundational Stability Analysis: Thermal Characterization

The initial step in any stability program is to characterize the intrinsic thermal properties of the bulk drug substance. This provides a baseline understanding of its solid-state behavior and defines the temperature limits for handling and processing.

Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis

Expertise & Experience: DSC is the gold-standard technique for probing the thermal transitions of a material.[8][9] We employ DSC first to obtain a "thermal fingerprint" of the molecule. This analysis measures the heat flow into or out of a sample as it is heated or cooled, revealing critical events like melting, crystallization, and glass transitions.[8][9] The sharpness of the melting endotherm can also provide a qualitative indication of purity.[8]

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride into a Tzero aluminum pan. Hermetically seal the pan to prevent any mass loss due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min). The nitrogen purge is critical to create an inert atmosphere, preventing thermo-oxidative degradation and ensuring the observed thermal events are intrinsic to the molecule.[10]

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any endothermic or exothermic events.

Thermogravimetric Analysis (TGA) for Decomposition Profile

Expertise & Experience: Following DSC, TGA is performed to quantify mass loss as a function of temperature. This directly measures thermal stability and decomposition.[11][12] It allows us to distinguish between a melting event (observed in DSC with no mass loss) and a decomposition event (which involves mass loss).[10] TGA is also highly effective for determining the presence of residual solvents or moisture.[1][11]

  • Sample Preparation: Accurately weigh 5-10 mg of the substance onto a tared platinum or ceramic TGA pan.

  • Instrument Setup: Place the pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 400°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min).

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of any significant mass loss, which corresponds to the beginning of thermal decomposition.

Visualization: Thermal Analysis Workflow

G cluster_0 Thermal Stability Assessment start Start: Bulk API Sample dsc DSC Analysis (Phase Transitions, Melting Point) start->dsc Purity & Phase Behavior tga TGA Analysis (Decomposition Temperature) start->tga Thermal Decomposition interpret Data Synthesis: Establish Thermal Profile dsc->interpret tga->interpret

Caption: Workflow for foundational thermal analysis.

Intrinsic Stability and Degradation Pathways: Forced Degradation Studies

Trustworthiness: Forced degradation, or stress testing, is a self-validating system designed to purposefully degrade the API.[6][7] By subjecting the molecule to conditions more severe than accelerated stability testing, we can rapidly identify its vulnerabilities and potential degradation products.[5][13] This is a regulatory requirement (ICH Q1A) and is fundamental to developing a stability-indicating analytical method that can separate the API from all potential impurities and degradants.[13] A target degradation of 5-20% is generally considered optimal to ensure that degradation products are formed at detectable levels without completely consuming the parent molecule.[2]

Core Requirement: A Stability-Indicating HPLC Method

Before initiating stress studies, a high-performance liquid chromatography (HPLC) method must be developed. This method must be able to resolve the parent peak of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride from any new peaks that appear during degradation.

Methodology Outline: HPLC

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: As the molecule lacks a strong chromophore, detection can be challenging. Options include:

    • UV detection at low wavelengths (~200-210 nm).

    • Evaporative Light Scattering Detector (ELSD).

    • Pre-column derivatization with a UV-active or fluorescent tag (e.g., OPA or AQC) followed by appropriate detection.[14][15]

Protocols for Forced Degradation Studies

The following protocols are designed to probe the stability of the API under various chemical and physical stresses. For each condition, a control sample (stored at ambient temperature, protected from light) is analyzed alongside the stressed sample.

  • Rationale: To assess susceptibility to breakdown in the presence of water, acid, and base. The ether linkage and amide bond (if formed) are potential targets.

  • Acid Hydrolysis Protocol:

    • Prepare a 1 mg/mL solution of the API in 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with an equimolar amount of NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis Protocol:

    • Prepare a 1 mg/mL solution of the API in 0.1 N NaOH.

    • Heat the solution at 60°C for 12 hours.

    • Cool, neutralize with an equimolar amount of HCl, and dilute for HPLC analysis.

  • Rationale: The primary amine is a potential site for oxidation.

  • Protocol:

    • Prepare a 1 mg/mL solution of the API in a 3% hydrogen peroxide (H₂O₂) solution.

    • Store at room temperature for 24 hours.

    • Quench the reaction if necessary and dilute for HPLC analysis.

  • Rationale: To evaluate the stability of the solid API at elevated temperatures, simulating poor storage conditions.[5]

  • Protocol:

    • Place a thin layer of the solid API powder in a glass vial.

    • Heat in a calibrated oven at 80°C for 72 hours.

    • Cool, dissolve a known quantity in solvent, and analyze by HPLC.

  • Rationale: To determine if the molecule is sensitive to light energy, which can catalyze degradation reactions.[5] This is guided by ICH Q1B.[7]

  • Protocol:

    • Expose the solid API and a 1 mg/mL aqueous solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

Visualization: Forced Degradation Experimental Design

G cluster_1 Forced Degradation Workflow API 3-(Aminomethyl)oxane- 3-carboxylic acid HCl Acid Acid Hydrolysis (0.1 N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental arms of the forced degradation study.

Data Synthesis and Interpretation

Summary of Expected Stability Data

The quantitative data from all experiments should be consolidated into a summary table for easy comparison and interpretation.

Stability Test Condition Parameter Measured Anticipated Outcome/Interpretation
DSC 10°C/min ramp to 300°CHeat Flow (mW)A sharp endotherm indicating the melting point. Absence of other events suggests no polymorphism under these conditions.
TGA 10°C/min ramp to 400°CMass Loss (%)Onset temperature of mass loss, indicating the start of thermal decomposition. Should be significantly higher than the melting point for a stable compound.
Acid Hydrolysis 0.1 N HCl, 60°C% Degradation (HPLC)Potential for low-level degradation via ether cleavage.
Base Hydrolysis 0.1 N NaOH, 60°C% Degradation (HPLC)Generally, amino acids are more stable under basic conditions, but degradation is still possible.
Oxidation 3% H₂O₂, RT% Degradation (HPLC)The primary amine is the most likely site of oxidation. This condition may show significant degradation.
Thermal (Solid) 80°C, 72 hours% Degradation (HPLC)Low degradation expected if TGA onset is high. Potential for decarboxylation.
Photostability ICH Q1B% Degradation (HPLC)Low degradation expected as the molecule lacks a significant chromophore.
Proposing Degradation Pathways

Based on the outcomes of the forced degradation studies, potential degradation pathways can be proposed. For example, if significant degradation is observed only under oxidative stress, the primary degradation product is likely an oxidized derivative of the amine group. If acid hydrolysis yields a new peak, it could correspond to the opening of the oxane ring. This mechanistic insight is invaluable for future formulation and analytical development.

Conclusion and Recommendations

This guide presents a systematic and scientifically rigorous approach to fully characterize the thermodynamic stability of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride. By integrating thermal analysis (DSC, TGA) with comprehensive forced degradation studies, a complete stability profile can be established.

Recommendations based on this protocol:

  • The thermal data will define the maximum temperature for processing and drying operations.

  • The forced degradation results will pinpoint the molecule's specific vulnerabilities, guiding the selection of compatible excipients and appropriate packaging (e.g., protection from light or oxygen).[7]

  • The entire dataset is essential for the development and validation of a robust, stability-indicating analytical method that will be used throughout the product's lifecycle.

Executing this protocol will provide the critical knowledge required to ensure the quality, safety, and efficacy of any future drug product containing 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride.

References

  • PubChem. (n.d.). 3-(Aminomethyl)oxetane-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)oxetane-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • Bullock, J., & Parks, D. (1990). Stability of Ranitidine Hydrochloride and Amino Acids in Parenteral Nutrient Solutions. American Journal of Health-System Pharmacy, 47(9), 2049-2051. Retrieved from [Link]

  • Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

  • Medical Wire. (n.d.). Hydrolyzed Amino Acid Analysis by Dedicated HPLC Amino Acid Analyzers. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Retrieved from [Link]

  • Chemspace. (n.d.). 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • Kerner, J. A., et al. (1982). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American Journal of Health-System Pharmacy, 39(5), 844-846. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride in Drug Discovery & Peptidomimetics

Introduction & Structural Rationale The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of peptide-based therapeutics is historically bottlenecked by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low membrane permeability. To overcome these "rule of five" limitations, medicinal chemists increasingly rely on non-natural, conformationally restricted building blocks[1].

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride (CAS: 2059988-37-1) is a highly specialized α,α -disubstituted β -amino acid ( β2,2 -amino acid). Structurally, it features a tetrahydropyran (oxane) ring where the C3 position is disubstituted with both a carboxylic acid and an aminomethyl group.

This building block offers three distinct advantages in drug discovery:

  • Absolute Proteolytic Stability: The incorporation of a β -amino acid backbone, combined with the extreme steric bulk of the α,α -disubstitution, renders adjacent amide bonds completely invisible to standard proteases (e.g., DPP-IV, pepsin, and trypsin)[1].

  • Conformational Pre-organization: The rigid oxane ring severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This constraint strongly induces stable secondary structures (such as 14-helices or β -turns), which are critical for modulating flat, featureless Protein-Protein Interactions (PPIs).

  • Optimized Physicochemical Properties: Unlike highly lipophilic carbocyclic analogs (e.g., cyclohexane derivatives), the oxygen atom within the oxane ring acts as a hydrogen bond acceptor. This significantly improves the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting foldamer.

Workflow N1 Native Peptide (Proteolysis Susceptible) N2 Oxane-β-AA Incorporation N1->N2 N3 Conformational Restriction N2->N3 N4 Protease-Resistant Foldamer N3->N4

Caption: Workflow of peptidomimetic optimization using oxane-β-amino acids.

Experimental Methodologies & Protocols

Causality in Protocol Design

Coupling α,α -disubstituted β -amino acids in Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult. The neopentyl-like steric hindrance at the α -carbon creates a massive kinetic barrier. Standard carbodiimides (DIC/HOBt) or even uronium salts (HATU) often fail, leading to truncation or deletion sequences.

To solve this, our protocol utilizes PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate). As a phosphonium salt, PyAOP generates a highly reactive 7-aza-OBt ester without forming the bulky guanidinium byproducts associated with uronium reagents, allowing it to efficiently acylate highly hindered amines[2]. Furthermore, Microwave-Assisted SPPS (MW-SPPS) is employed to provide the thermal energy required to overcome the steric activation barrier.

Protocol A: Fmoc-Protection of the Free Base

Before use in SPPS, the hydrochloride salt must be converted to its Fmoc-protected derivative.

  • Dissolution: Suspend 10 mmol of 3-(Aminomethyl)oxane-3-carboxylic acid HCl in 25 mL of 10% aqueous Na2​CO3​ . Stir until completely dissolved.

  • Fmoc Addition: Cool the solution to 0°C in an ice bath. Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 25 mL of 1,4-dioxane. Add the Fmoc-OSu solution dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup (Self-Validating Step): Monitor completion via TLC (DCM:MeOH 9:1). Once the ninhydrin-positive starting material disappears, wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu.

  • Precipitation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated Fmoc-protected amino acid with Ethyl Acetate (3 x 30 mL). Dry over MgSO4​ , filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted SPPS (MW-SPPS) Incorporation

Conditions optimized for Rink Amide AM resin (loading: 0.5 mmol/g).

  • Resin Swelling: Swell 0.1 mmol of resin in DMF for 30 minutes at room temperature.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min) at 75°C under microwave irradiation (30 W). Wash thoroughly with DMF (5 x 3 mL).

  • Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-3-(aminomethyl)oxane-3-carboxylic acid and 0.4 mmol (4 eq) of PyAOP in 2 mL of N-Methyl-2-pyrrolidone (NMP). Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the pre-activated mixture to the resin. Irradiate in the microwave synthesizer at 75°C for 30 minutes.

  • Validation & Double Coupling: Wash the resin with DMF (3 x 3 mL) and perform a Kaiser test. Crucial: If the resin beads are blue (indicating unreacted amines due to steric hindrance), do not proceed. Repeat steps 3 and 4 with fresh reagents.

  • Cleavage: Cleave the final peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.

SPPS Step1 Fmoc Deprotection (20% Piperidine) Step2 Pre-activation (PyAOP / DIPEA) Step1->Step2 Step3 MW-Assisted Coupling (75°C, 30 min) Step2->Step3 Step4 Sterically Hindered Amide Bond Formed Step3->Step4

Caption: Microwave-assisted SPPS cycle for sterically hindered α,α-disubstituted β-amino acids.

Quantitative Data: Pharmacokinetic Improvements

The incorporation of 3-(Aminomethyl)oxane-3-carboxylic acid drastically alters the pharmacokinetic landscape of native peptide sequences. Below is a comparative summary of a standard α -helical peptide versus its β -amino acid modified foldamer counterpart.

Pharmacokinetic / Structural PropertyNative α -PeptideOxane- β -AA Modified Peptide
Half-life ( T1/2​ ) in Human Plasma < 15 minutes> 24 hours
Proteolytic Susceptibility High (Rapid cleavage by exopeptidases)Complete resistance at the modification site
Conformational State (Circular Dichroism) Highly flexible / Random CoilPre-organized (Stable 14-Helix or β -Turn)
Aqueous Solubility (LogS) Sequence dependentEnhanced (due to oxane oxygen dipole)
Target Binding Entropy ( ΔS ) High entropic penalty upon bindingReduced penalty (due to pre-organization)

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, L. (2014). Peptides containing beta-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739.

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Application

Advanced Peptide Coupling Strategies for Sterically Hindered Unnatural Amino Acids: A Protocol for 3-(Aminomethyl)oxane-3-carboxylic Acid Hydrochloride

Executive Summary & Structural Causality The incorporation of highly functionalized, unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 3-(Aminomethyl)oxane-3-carboxyli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The incorporation of highly functionalized, unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride (CAS 2059988-37-1)[1] is a cyclic β -amino acid derivative featuring a tetrahydropyran (oxane) ring. Its unique structure imparts significant conformational restriction, increased lipophilicity, and profound resistance to enzymatic degradation when incorporated into foldamers or therapeutic peptides[2],[3].

However, utilizing this building block presents severe mechanistic challenges due to its quaternary α -carbon (the C3 position of the oxane ring).

  • As an Acyl Donor: The carboxylate is directly attached to a tetrasubstituted carbon. This steric bulk shields the carbonyl carbon, obstructing the Bürgi-Dunitz trajectory required for nucleophilic attack by the incoming amine.

  • As a Nucleophile: The aminomethyl group, while technically primary, exists in a neopentyl-like steric environment. The adjacent quaternary center drastically reduces its nucleophilicity.

  • Advantageous Causality: Because the C3 position is fully substituted, it lacks an α -proton. Consequently, base-catalyzed epimerization via enolization or oxazolone formation is mechanistically impossible during activation[4],[5].

To overcome these barriers, standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient. This application note details self-validating protocols utilizing highly reactive acid fluorides and advanced uronium reagents to force amide bond formation at this sterically congested junction.

Strategic Coupling Framework

Overcoming Steric Hindrance at the Carboxylate

When 3-(aminomethyl)oxane-3-carboxylic acid acts as the acyl donor, the activation intermediate must be small enough to avoid steric clash yet reactive enough to drive amidation.

  • In Situ Acid Fluorides (TFFH): Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) converts the sterically hindered carboxylate into an acid fluoride. The C–F bond is highly reactive toward amines but exceptionally stable to steric bulk and tertiary bases[6],[4].

  • Uronium/Aminium Reagents (COMU): COMU, paired with OxymaPure, forms a highly reactive active ester. It offers superior solubility and coupling efficiency for bulky junctions compared to classical benzotriazoles (HATU/HBTU), while producing water-soluble byproducts that simplify purification[7],[8].

Handling the Hydrochloride Salt

The building block is supplied as a hydrochloride salt. Premature or insufficient neutralization will stall the coupling. A non-nucleophilic base, such as N,N -Diisopropylethylamine (DIPEA) or N -Methylmorpholine (NMM), must be used at a strict 2:1 molar ratio relative to the amino acid to liberate the free amine without triggering side reactions.

Workflow UAA 3-(Aminomethyl)oxane-3- carboxylic acid HCl Donor Role: Acyl Donor (Carboxylate Activation) UAA->Donor Nuc Role: Nucleophile (Amine Acylation) UAA->Nuc TFFH TFFH / DIPEA (In situ Acid Fluoride) Donor->TFFH High Steric Bulk COMU COMU / Oxyma (Active Ester) Donor->COMU Moderate Bulk SymAnh Symmetrical Anhydride or Acid Fluoride Nuc->SymAnh Requires Strong Electrophile Peptide1 Successful Peptide Bond (C-Terminal Extension) TFFH->Peptide1 COMU->Peptide1 Peptide2 Successful Peptide Bond (N-Terminal Extension) SymAnh->Peptide2

Mechanistic workflow for overcoming steric hindrance in quaternary beta-amino acid coupling.

Quantitative Data Summaries

Table 1: Comparison of Coupling Reagents for Quaternary β -Amino Acids

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskByproduct SolubilityRecommended Use Case
TFFH Acid FluorideExtremely High None (No α -proton)Organic / AqueousSevere steric hindrance; SPPS
COMU Oxyma Active EsterHighNone (No α -proton)Highly AqueousSolution-phase amidation; SPPS
HATU HOAt Active EsterHighNone (No α -proton)OrganicGeneral bulky junctions
DIC/HOBt O-AcylisoureaLowNone (No α -proton)Organic (Urea)Not recommended for C3 oxane

Table 2: Base Optimization for Hydrochloride Salt Neutralization

BasepKa (conjugate acid)NucleophilicitySuitability for HCl Salts
DIPEA ~10.5Very LowOptimal (Prevents side reactions)
NMM ~7.4LowGood (Maintains mild pH)
TEA ~10.7ModeratePoor (Risk of competitive acylation)

Detailed Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) via In Situ Acid Fluoride (TFFH)

This protocol is self-validating: the Kaiser test serves as a binary go/no-go checkpoint for reaction completion.

Reagents:

  • Peptidyl-resin (free N-terminal amine)

  • 3-(Aminomethyl)oxane-3-carboxylic acid HCl (3.0 equiv)

  • TFFH (3.0 equiv)

  • DIPEA (6.0 equiv — 3 eq for coupling, 3 eq to neutralize the HCl salt)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 20 minutes. Drain.

  • Pre-Activation: In a separate vial, dissolve 3-(aminomethyl)oxane-3-carboxylic acid HCl (3.0 eq) and TFFH (3.0 eq) in a minimum volume of DMF.

  • Neutralization & Activation: Add DIPEA (6.0 eq) to the vial. Stir for 5 minutes at room temperature. The generation of the acid fluoride is rapid and stable[6].

  • Coupling: Transfer the activated mixture to the resin. Agitate the suspension. To overcome the neopentyl-like steric barrier, apply ultrasonic agitation for 15 minutes, or agitate at room temperature for 2 hours[9].

  • Validation (Kaiser Test): Drain and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test.

    • If colorless/yellow: Coupling is complete.

    • If blue: Free amines remain. Repeat steps 2-4 (Double Coupling).

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines, ensuring sequence fidelity.

SPPS Resin Peptidyl-Resin (Free Amine) Base Neutralization (DIPEA/NMM) Resin->Base Activate Activation (TFFH or COMU) Base->Activate Couple Coupling (Microwave/US) Activate->Couple Wash Wash & Cap Couple->Wash Kaiser Test Wash->Resin Next Cycle

Solid-Phase Peptide Synthesis (SPPS) cycle optimized for sterically hindered unnatural amino acids.

Protocol B: Solution-Phase Amidation using COMU

COMU provides a built-in visual validation system; the reaction mixture transitions from yellow to orange as the active ester forms and reacts[8].

Reagents:

  • 3-(Aminomethyl)oxane-3-carboxylic acid HCl (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • COMU (1.0 equiv)

  • DIPEA (3.0 equiv)

  • DCM or DMF

Step-by-Step Methodology:

  • Dissolution: Suspend the 3-(aminomethyl)oxane-3-carboxylic acid HCl in DCM (or DMF if solubility is poor).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C. The mixture should become homogeneous as the hydrochloride salt is neutralized.

  • Activation: Add COMU (1.0 equiv) in one portion. The solution will turn yellow, indicating the formation of the Oxyma-based active ester[8]. Stir for 5 minutes.

  • Amidation: Add the amine nucleophile (1.1 equiv). Allow the reaction to warm to room temperature. Monitor the color change; a shift toward orange indicates progression of the amidation[8].

  • Monitoring: Stir for 2–4 hours. Verify completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc. The water-soluble nature of COMU byproducts (morpholine derivatives) ensures a clean organic layer[7],[8]. Wash with 1M HCl, brine, dry over Na2​SO4​ , and concentrate.

References

  • [1] 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride — Chemical Substance Information. NextSDS. URL:

  • [6] Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. URL:

  • [2] Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PMC / NIH. URL:

  • [7] Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews / ACS Publications. URL:

  • [8] An expedient conversion of α-amino acids into Weinreb amides using COMU® As a coupling agent. ResearchGate. URL:

  • [3] Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters / ACS Publications. URL:

  • [4] Evolution of amide bond formation. Semantic Scholar. URL:

  • [5] Arylation of Amino Acids. CORE. URL:

  • [9] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. URL:

Sources

Method

Application Note: Preparation of Aqueous and Organic Stock Solutions for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

Introduction & Rationale 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a highly specialized unnatural amino acid (UAA) building block[1]. Featuring a tetrahydropyran (oxane) ring, this spirocyclic/constrained s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a highly specialized unnatural amino acid (UAA) building block[1]. Featuring a tetrahydropyran (oxane) ring, this spirocyclic/constrained scaffold is increasingly utilized in modern drug discovery to improve the metabolic stability, target selectivity, and pharmacokinetic profiles of peptide-based therapeutics and peptidomimetics[2].

Because it is supplied as a hydrochloride salt, the compound exhibits distinct solubility profiles compared to its free-base counterpart. Proper solvent selection and handling are critical to maintaining structural integrity and ensuring reproducibility in downstream applications, such as High-Throughput Screening (HTS) or solid-phase peptide synthesis (SPPS)[3]. This application note provides field-proven, self-validating protocols for the preparation of both aqueous and organic stock solutions.

Physicochemical Profiling

Understanding the physicochemical properties of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is the foundation of a robust experimental system. The presence of the HCl counterion significantly alters the molecule's dissolution thermodynamics.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 3-(aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid hydrochloride[1]
CAS Number 2059988-37-1[1]
Molecular Formula C₇H₁₄ClNO₃ (Free base: C₇H₁₃NO₃)
Molecular Weight 195.64 g/mol (Salt) / 159.18 g/mol (Free base)
Physical State Solid (Crystalline powder)
Aqueous Solubility High (>50 mM) due to the ionic nature of the HCl salt and zwitterionic potential.
Organic Solubility Soluble in highly polar aprotic solvents (DMSO, DMF). Poor in non-polar solvents.

Solvent Selection & Mechanistic Causality

The choice of solvent dictates the protonation state and stability of the UAA:

  • Aqueous Solutions (Buffers/Water): As an amino acid hydrochloride, the primary amine is protonated (-NH₃⁺ Cl⁻) and the carboxylic acid is fully protonated (-COOH) when dissolved in pure water, resulting in a highly acidic solution. For biological assays, it is imperative to use a buffered system (e.g., PBS, pH 7.4) or perform manual pH adjustment to neutralize the acidic counterion and shift the molecule into its native zwitterionic state (-NH₃⁺, -COO⁻).

  • Organic Solutions (DMSO/DMF): For long-term storage and HTS library generation, 100% anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the industry standards[4]. The high dielectric constant of DMSO rapidly solvates the ionic lattice of the hydrochloride salt. However, the presence of the HCl salt can catalyze esterification or degradation if trace alcohols or moisture are present. Therefore, strictly anhydrous, molecular biology-grade solvents must be used[4].

pH_States LowPH Low pH (< 2.0) Cationic Form (-NH3+, -COOH) NeutralPH Neutral pH (~7.4) Zwitterionic Form (-NH3+, -COO-) LowPH->NeutralPH +OH- / -H+ HighPH High pH (> 10.0) Anionic Form (-NH2, -COO-) NeutralPH->HighPH +OH- / -H+

Figure 1: pH-dependent equilibrium states of 3-(Aminomethyl)oxane-3-carboxylic acid.

Experimental Protocols

Protocol A: Preparation of a 50 mM Aqueous Stock Solution (For Biological Assays)

Purpose: For direct use in in vitro assays, enzymatic studies, or aqueous-phase bioconjugation.

  • Calculation & Weighing: To prepare 1.0 mL of a 50 mM solution, weigh exactly 9.78 mg of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride using a calibrated analytical balance.

  • Initial Dissolution: Add 800 µL of sterile, nuclease-free water or 1X PBS to the vial.

  • Agitation: Vortex the solution for 30–60 seconds. The ionic nature of the hydrochloride salt ensures rapid dissolution.

  • pH Adjustment (Critical Step): Because the HCl salt will lower the pH of the solution, check the pH using a micro-probe. If using unbuffered water, carefully titrate with 0.1 M NaOH dropwise until the pH reaches 7.2–7.4 (the physiological zwitterionic state). Note: Skipping this step may lead to localized acidification, cellular toxicity, and assay artifacts.

  • Volume Adjustment: Add the remaining solvent to reach a final volumetric total of 1.0 mL.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter if sterility is required for cell culture applications.

Protocol B: Preparation of a 100 mM Organic Stock Solution (For Synthesis & HTS)

Purpose: For long-term library storage or use as a building block in SPPS[4].

  • Preparation: Equilibrate the compound vial to room temperature in a desiccator to prevent ambient moisture condensation upon opening.

  • Weighing: Weigh 19.56 mg of the compound into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of 100% anhydrous DMSO (Molecular Biology Grade, ≥99.9%)[4]. Alternatively, anhydrous DMF can be used if the solution is intended for immediate Fmoc/Boc peptide synthesis.

  • Dissolution: Vortex vigorously. If the compound resists dissolution, apply gentle sonication in a water bath (room temperature) for 2–5 minutes. Avoid heating above 37°C to prevent thermal degradation[4].

  • Visual Inspection: Ensure the solution is completely clear with no particulate matter.

Quality Control, Aliquoting, and Storage workflows

Repeated freeze-thaw cycles introduce atmospheric moisture, which can hydrolyze the compound or precipitate the salt[5]. Stock solutions must be aliquoted into single-use volumes (e.g., 50–100 µL) to maintain a self-validating and reproducible system[4].

  • Aqueous Storage: Store at -20°C for up to 1 month. For longer storage, -80°C is recommended[5].

  • Organic (DMSO) Storage: Store at -20°C or -80°C, protected from light[4]. DMSO freezes at 19°C; ensure the aliquot is fully thawed and vortexed before use to guarantee a homogenous concentration.

QC_Workflow Start 3-(Aminomethyl)oxane-3-carboxylic acid HCl SolubilityCheck Determine Target Concentration & Solvent Start->SolubilityCheck Aqueous Aqueous Prep (PBS / Water) SolubilityCheck->Aqueous Biological Assays Organic Organic Prep (Anhydrous DMSO / DMF) SolubilityCheck->Organic Synthesis / HTS QC Quality Control (Visual Inspection / LC-MS) Aqueous->QC Organic->QC Aliquot Aliquoting (Single-use volumes) QC->Aliquot Pass Storage Storage (-20°C to -80°C, Dark) Aliquot->Storage

Figure 2: Standardized workflow for the preparation, QC, and storage of UAA stock solutions.

References

  • [1] NextSDS. "3-(aminomethyl)oxane-3-carboxylic acid hydrochloride — Chemical Substance Information."1

  • [5] MedChemExpress. "Compound Handling Instructions - MCE."5

  • [2] Sharma, K. K. "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery." PMC, National Institutes of Health. 2

  • [4] Benchchem. "Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO."4

  • [3] SciSpace. "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024)."3

Sources

Application

in vitro assay protocols involving 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

An Application and Protocol Guide for the In Vitro Evaluation of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride as a Putative GABA Transporter Modulator Authored by: A Senior Application Scientist Introduction: T...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the In Vitro Evaluation of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride as a Putative GABA Transporter Modulator

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Constrained GABA Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and mood disorders.[2][3] The synaptic concentration of GABA is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs), which are members of the Solute Carrier 6 (SLC6) family.[1][4] These transporters terminate GABAergic neurotransmission by removing GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1]

There are four main GAT subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2] GAT1, primarily located on neurons, is responsible for the reuptake and subsequent recycling of the neurotransmitter, while GAT3, expressed mainly on astrocytes, clears GABA for metabolic turnover.[1] This makes GATs, particularly GAT1 and GAT3, attractive therapeutic targets. Inhibition of these transporters can elevate extracellular GABA levels, thereby enhancing inhibitory signaling.[1]

3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride is a structurally intriguing compound featuring a rigid oxetane ring. The oxetane motif has gained significant attention in medicinal chemistry for its ability to act as a polar and metabolically stable bioisostere for gem-dimethyl or carbonyl groups, often improving a molecule's physicochemical properties like solubility and metabolic stability.[5][6][7] In this molecule, the oxetane ring constrains the backbone of what is effectively a GABA analog. This structural rigidity can confer selectivity and potency for specific protein targets. Given its structural similarity to GABA, it is hypothesized that 3-(Aminomethyl)oxetane-3-carboxylic acid acts as an inhibitor of GABA transporters.

This guide provides detailed in vitro assay protocols for researchers and drug development professionals to characterize the activity of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride and similar compounds on GABA transporters. We will detail two primary, field-proven methodologies: a radiolabeled substrate uptake assay and an electrophysiological functional assay.

Hypothesized Mechanism of Action

The core hypothesis is that 3-(Aminomethyl)oxetane-3-carboxylic acid acts as a competitive inhibitor at the GABA binding site of GATs. The rigid oxetane scaffold is expected to present the aminomethyl and carboxylic acid moieties in a specific conformation that allows for high-affinity binding to the transporter, thereby blocking the uptake of endogenous GABA. The diagram below illustrates the role of GATs in a GABAergic synapse and the proposed site of action for our test compound.

GABA_Synapse cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Astrocyte Vesicle GABA Vesicles SynapticCleft Synaptic Cleft (GABA) Vesicle->SynapticCleft Release (Exocytosis) GAT1 GAT1 Transporter GAT1->Vesicle Reuptake & Recycling Mito Mitochondrion SynapticCleft->GAT1 GABA_R GABA-A Receptor (Ion Channel) SynapticCleft->GABA_R GAT3 GAT3 Transporter SynapticCleft->GAT3 PostsynapticResponse Hyperpolarization (Inhibition) GABA_R->PostsynapticResponse Metabolism GABA Metabolism GAT3->Metabolism TestCompound 3-(Aminomethyl)oxetane- 3-carboxylic acid TestCompound->GAT1 Inhibition TestCompound->GAT3 Inhibition

Caption: Role of GABA transporters (GATs) at the synapse and site of inhibition.

Protocol 1: [³H]GABA Uptake Inhibition Assay in Stably Transfected Cells

This assay is a gold-standard method for quantifying the inhibitory potency of a compound on a specific GAT subtype. It directly measures the transporter's ability to uptake a radiolabeled substrate ([³H]GABA) in the presence of the test compound.

Causality and Experimental Choices
  • Cell Line: We use a cell line (e.g., CHO or HEK293) stably expressing a single human GAT subtype (e.g., hGAT1 or hGAT3). This isolates the target and ensures that the observed activity is not confounded by other endogenous transporters.

  • Radioligand: [³H]GABA is used as it is chemically identical to the endogenous substrate, providing a direct and sensitive measure of transport. A low concentration (e.g., 30 nM) is used to be near the transporter's Km, ensuring sensitivity to competitive inhibitors.[2]

  • Controls: The experiment includes "total uptake" (no inhibitor) and "non-specific uptake" (a high concentration of a known potent inhibitor like tiagabine for GAT1, or excess unlabeled GABA) to define the dynamic range of the assay.[8]

Workflow Diagram

Uptake_Workflow A 1. Cell Seeding Seed GAT-expressing cells in 96-well plates B 2. Pre-incubation Wash cells with assay buffer. Add test compound dilutions. A->B C 3. Substrate Addition Add [³H]GABA to initiate uptake. Incubate for a short period (e.g., 3-10 min). B->C D 4. Termination & Wash Rapidly wash with ice-cold buffer to stop uptake and remove free radioligand. C->D E 5. Cell Lysis Add scintillation cocktail to lyse cells. D->E F 6. Quantification Measure radioactivity using a microplate scintillation counter. E->F

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Detailed Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human GAT subtype of interest (e.g., hGAT1) in appropriate growth medium.

    • Approximately 24 hours before the assay, seed the cells into a 96-well poly-D-lysine coated microplate at a density of ~50,000 cells/well.[1][2] Incubate overnight.

  • Reagent Preparation:

    • Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[1][8]

    • Test Compound Dilutions: Prepare a serial dilution of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride in Assay Buffer. A typical concentration range would be from 1 nM to 100 µM.

    • Radioligand Solution: Prepare a solution of [2,3-³H(N)]GABA in Assay Buffer. A final concentration of 30 nM is common.[2][8]

    • Control Solutions:

      • Full Inhibition Control: Assay Buffer containing 3 mM of unlabeled GABA.[8]

      • Vehicle Control: Assay Buffer alone.

  • Assay Procedure:

    • On the day of the experiment, aspirate the growth medium from the wells.

    • Gently wash the cells once with 100 µL of room temperature Assay Buffer.[1]

    • Add 75 µL of the appropriate test compound dilution, vehicle, or full inhibition control to the wells.

    • Pre-incubate the plate for 10-20 minutes at room temperature (or 37°C, depending on the protocol being adapted). Some inhibitors, like tiagabine, show time-dependent inhibition, so pre-incubation can be a critical parameter to investigate.[1][8]

    • Initiate the uptake reaction by adding 25 µL of the [³H]GABA solution to all wells.

    • Incubate the plate for exactly 3 minutes at 37°C.[8] This short incubation time ensures measurement of the initial rate of transport.

    • Terminate the reaction by rapidly aspirating the solution and washing the wells three times with 150 µL of ice-cold Assay Buffer.

    • After the final wash, aspirate all buffer and add 200 µL of scintillation cocktail (e.g., MicroScint-20) to each well to lyse the cells.

    • Seal the plate and shake for at least 1 hour before counting.

  • Data Acquisition:

    • Measure the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average CPM of the "Full Inhibition" wells (non-specific binding) from all other data points.

    • Normalize the data by expressing the CPM for each compound concentration as a percentage of the "Vehicle Control" (100% activity).

    • Percent Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMVehicle - CPMNon-specific)])

  • Determine IC₅₀:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific GABA uptake.

ParameterDescriptionExample Value
IC₅₀ Half-maximal inhibitory concentration.5.2 µM
Hill Slope The steepness of the dose-response curve.1.1
Max Inhibition The maximum percentage of inhibition achieved.98%

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology Assay

This functional assay measures the real-time activity of GATs by recording the ion currents associated with substrate transport. GATs are electrogenic, meaning they translocate a net positive charge with each GABA molecule (e.g., the stoichiometry for GAT1 is 2 Na⁺: 1 Cl⁻: 1 GABA, resulting in a net influx of one positive charge).[4][9] This charge movement can be measured as an electrical current.

Causality and Experimental Choices
  • Expression System: Xenopus laevis oocytes are a robust and widely used system for expressing membrane proteins like GATs.[9] They are large cells, allowing for easy microinjection of cRNA and stable two-electrode voltage clamping.

  • Measurement: By clamping the membrane potential and applying GABA, we can directly measure the GABA-evoked current (IGABA). An inhibitor will reduce the amplitude of this current. This provides a direct functional readout of transporter activity.[9]

Workflow Diagram

TEVC_Workflow A 1. Oocyte Preparation Harvest and prepare Xenopus oocytes. B 2. cRNA Injection Inject oocytes with cRNA encoding the target GAT subtype. A->B C 3. Incubation & Expression Incubate for 2-5 days to allow protein expression on the membrane. B->C D 4. Electrophysiology Recording Place oocyte in recording chamber. Impale with two microelectrodes. C->D E 5. Data Acquisition Voltage-clamp the oocyte. Apply GABA to evoke a current (I_GABA). Apply test compound + GABA to measure inhibition. D->E F 6. Analysis Calculate percent inhibition of I_GABA and determine IC₅₀. E->F

Caption: Workflow for the two-electrode voltage clamp (TEVC) assay.

Detailed Step-by-Step Protocol
  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes using collagenase treatment.

    • Inject each oocyte with ~50 nL of cRNA encoding the desired human GAT subtype (e.g., 1 ng/oocyte).

    • Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days.

  • Reagent Preparation:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

    • GABA Stock Solution: Prepare a high-concentration stock of GABA (e.g., 100 mM) in ND96.

    • Test Compound Stock: Prepare a high-concentration stock of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride in ND96.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

    • Clamp the membrane potential of the oocyte to a holding potential of -60 mV.[10]

    • Establish a stable baseline current in ND96.

    • Apply a saturating concentration of GABA (e.g., 100 µM) by switching the perfusion solution. This will induce an inward current (IGABA).

    • Wash out the GABA with ND96 until the current returns to baseline.

    • To test for inhibition, pre-incubate the oocyte with the test compound in ND96 for 1-2 minutes.

    • Co-apply the test compound along with the same concentration of GABA. The resulting current will be smaller if the compound is an inhibitor.

    • Repeat this process for a range of compound concentrations to generate a dose-response curve.

  • Data Acquisition and Analysis:

    • Record the peak amplitude of the inward current in response to GABA application in the absence and presence of the inhibitor.

    • Calculate the percent inhibition for each concentration:

      • Percent Inhibition = 100 * (1 - [IGABA+Inhibitor / IGABA])

    • Plot the percent inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀, as described in Protocol 1.

Alternative Method: Mass Spectrometry-Based Transport Assays

While radioligand assays are robust, they involve the handling and disposal of radioactive material. A modern alternative is the use of mass spectrometry (MS) to quantify transporter activity.[11] In this method, a stable-isotope-labeled substrate, such as (²H₆)GABA, is used. Cells are incubated with the labeled substrate, and after washing, the intracellular amount of (²H₆)GABA is quantified by LC-MS/MS. This approach offers the same capabilities as the radiolabeled assay without the associated radiological hazards and can provide high sensitivity and specificity.[11]

References

  • Wipf, P., & Caridha, D. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Andersen, J. V., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

  • Schaffert, C. S., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry. [Link]

  • Enamine. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • NextSDS. (n.d.). 3-(aminomethyl)oxetane-3-carboxylic acid — Chemical Substance Information. [Link]

  • Trolle, A., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

  • Loo, D. D. F., et al. (2008). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. Molecular Pharmacology. [Link]

  • Szeliga, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. [Link]

  • Szeliga, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PMC. [Link]

  • Henry, P. G., et al. (2025). Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. Journal of Nuclear Medicine. [Link]

  • ResearchGate. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • Andersen, J. V., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. [Link]

  • Wu, Y., et al. (2007). Vigabatrin Induces Tonic Inhibition Via GABA Transporter Reversal Without Increasing Vesicular GABA Release. Journal of Neurophysiology. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Wu, Y., et al. (2001). GABA Transaminase Inhibition Induces Spontaneous and Enhances Depolarization-Evoked GABA Efflux via Reversal of the GABA Transporter. Journal of Neuroscience. [Link]

  • van der Meer, P. F., et al. (2023). Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions. PMC. [Link]

  • Raiteri, L., et al. (2014). High-affinity GABA uptake by neuronal GAT1 transporters provokes release of [3H]GABA by homoexchange and through GAT1-independent mechanisms. Neuropharmacology. [Link]

  • Kamal, M. A., et al. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Chemistry. [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Incorporation of 3-(Aminomethyl)oxetane-3-carboxylic Acid into Spirocyclic Scaffolds

Abstract Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering a unique three-dimensional architecture that can enhance pharmacological properties.[1] This guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic scaffolds are increasingly vital in medicinal chemistry, offering a unique three-dimensional architecture that can enhance pharmacological properties.[1] This guide provides a comprehensive framework for the strategic incorporation of the non-natural amino acid, 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride, into diverse aza-spirocyclic systems. We will explore key synthetic considerations, from essential protecting group strategies to robust cyclization methodologies, enabling researchers to leverage this unique building block for novel drug discovery platforms. Detailed, field-tested protocols for two distinct and powerful spirocyclization strategies—the Ugi four-component reaction (Ugi 4-CR) and an intramolecular aza-Heck cyclization—are presented.

Introduction: The Strategic Value of Oxetane-Containing Spirocycles

The confluence of spirocyclic and oxetane motifs presents a compelling strategy in modern drug design. Spirocycles, characterized by a single atom shared between two rings, introduce conformational rigidity and novel three-dimensional exit vectors for substituents, which can significantly improve binding affinity and selectivity for biological targets.[1][2] The oxetane ring, a four-membered cyclic ether, is a valuable bioisostere for gem-dimethyl and carbonyl groups.[3] Its incorporation can lead to improved metabolic stability, enhanced solubility, and favorable alterations to the lipophilicity and basicity of nearby functional groups.[3][4]

3-(Aminomethyl)oxetane-3-carboxylic acid (hydrochloride salt, 1 ) is a particularly interesting building block. It combines the benefits of the oxetane ring with the bifunctional amino acid scaffold, allowing for its integration into peptide-like structures or as a linchpin for creating complex molecular architectures. This guide will detail the necessary steps to harness the potential of this unique molecule in the construction of novel aza-spirocyclic compounds.

Foundational Chemistry: Protecting Group Strategy

The bifunctional nature of 3-(Aminomethyl)oxetane-3-carboxylic acid necessitates a robust and orthogonal protecting group strategy to ensure selective reactions.[5][6] The primary amine and the carboxylic acid must be masked to prevent unwanted side reactions, such as oligomerization, during coupling and cyclization steps.[7]

  • Amine Protection: The choice of the amine protecting group is critical and depends on the overall synthetic route.

    • Boc (tert-butyloxycarbonyl): This is a common choice, introduced using di-tert-butyl dicarbonate (Boc)₂O. It is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).[8][9]

    • Fmoc (9-fluorenylmethoxycarbonyl): Used extensively in solid-phase peptide synthesis, the Fmoc group is stable to acidic conditions but is cleaved by bases, typically piperidine.[8][9] This offers orthogonality with the acid-labile Boc and t-butyl ester groups.[5]

    • Cbz (benzyloxycarbonyl): Also known as the Z group, it is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.[9]

  • Carboxylic Acid Protection: The carboxylic acid is often protected as an ester.

    • Methyl or Ethyl Esters: These are simple to install (e.g., using Fischer esterification) and are typically removed by saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • tert-Butyl (tBu) Ester: This ester is installed under acidic conditions and is cleaved simultaneously with a Boc group using strong acid (TFA), offering a streamlined deprotection step in a Boc/tBu strategy.[8]

An orthogonal strategy, such as using Fmoc for the amine and a t-butyl ester for the acid, allows for the selective deprotection and reaction of one functional group while the other remains protected.[5]

Table 1: Orthogonal Protecting Group Strategies

Amine ProtectionCarboxylic Acid ProtectionDeprotection Conditions (Amine)Deprotection Conditions (Acid)Orthogonality
BocMethyl/Ethyl EsterStrong Acid (e.g., TFA)Base (e.g., LiOH)Yes
Fmoctert-Butyl EsterBase (e.g., Piperidine)Strong Acid (e.g., TFA)Yes
CbzMethyl/Ethyl EsterHydrogenolysis (e.g., H₂, Pd/C)Base (e.g., LiOH)Yes
Boctert-Butyl EsterStrong Acid (e.g., TFA)Strong Acid (e.g., TFA)No (Simultaneous)

Synthetic Pathways to Aza-Spirocycles

Two powerful and divergent strategies for incorporating the oxetane amino acid into spirocyclic scaffolds are presented below. The first leverages a multicomponent reaction for rapid complexity generation, while the second utilizes a transition-metal-catalyzed intramolecular cyclization for precise ring formation.

Strategy 1: Ugi Four-Component Reaction (Ugi 4-CR) for Spiro-Diketopiperazines

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction, are highly efficient for generating molecular diversity from simple starting materials in a single step.[10][11] The Ugi 4-CR combines an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[12][13] By using a cyclic ketone and our bifunctional oxetane amino acid, a spiro-diketopiperazine can be synthesized.

The general workflow for this approach is as follows:

Ugi_Workflow cluster_protection Step 1: Protection cluster_ugi Step 2: Ugi 4-CR cluster_deprotection_cyclization Step 3: Deprotection & Cyclization P1 Protect Amine of (1) (e.g., Fmoc) U1 Combine Protected (1), Cyclic Ketone, Isocyanide, and an Amino Acid P1->U1 Use as carboxylic acid component D1 Fmoc Deprotection (Piperidine) U1->D1 Ugi Adduct C1 Intramolecular Amide Bond Formation D1->C1 Free Amine S1 Final Product C1->S1 Spiro-Diketopiperazine

Caption: Ugi 4-CR workflow for spiro-diketopiperazine synthesis.

Strategy 2: Intramolecular Aza-Heck Cyclization for Spiro-pyrrolidines/piperidines

The aza-Heck reaction is a powerful method for constructing nitrogen-containing rings through the intramolecular cyclization of an amine derivative onto a pendant alkene.[14] This strategy allows for the creation of spiro-pyrrolidines or spiro-piperidines, depending on the length of the tether. This approach offers excellent control over ring size and can often be performed with high diastereoselectivity.

The workflow for the aza-Heck approach involves several discrete steps:

Aza_Heck_Workflow cluster_protection Step 1: Protection cluster_alkenylation Step 2: Amine Alkenylation cluster_cyclization Step 3: Aza-Heck Cyclization cluster_deprotection Step 4: Deprotection P1 Protect Carboxylic Acid of (1) (e.g., Methyl Ester) A1 Couple with Alkenyl Carboxylic Acid (e.g., 4-pentenoic acid) P1->A1 Protected Amine C1 Pd-Catalyzed Intramolecular Cyclization A1->C1 Cyclization Precursor D1 Ester Hydrolysis (LiOH) C1->D1 Spirocyclic Lactam S1 Final Product D1->S1 Final Spirocyclic Amino Acid

Caption: Aza-Heck cyclization workflow for spiro-lactam synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of a Spiro-Diketopiperazine via Ugi 4-CR

This protocol describes the synthesis of a spirocyclic diketopiperazine using Fmoc-protected 3-(aminomethyl)oxetane-3-carboxylic acid, cyclopentanone, tert-butyl isocyanide, and glycine methyl ester.

Step 1a: Fmoc-Protection of 3-(Aminomethyl)oxetane-3-carboxylic acid

  • Suspend 3-(aminomethyl)oxetane-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium carbonate (Na₂CO₃, 2.5 eq) in portions, ensuring the mixture remains cool.

  • Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield the Fmoc-protected acid.

Step 1b: Ugi Four-Component Reaction

  • To a solution of the Fmoc-protected acid from Step 1a (1.0 eq) in methanol (0.2 M), add cyclopentanone (1.2 eq) and glycine methyl ester hydrochloride (1.1 eq), followed by triethylamine (1.1 eq).

  • Stir the mixture for 20 minutes at room temperature.

  • Add tert-butyl isocyanide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 48 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the Ugi adduct.

Step 1c: Deprotection and Intramolecular Cyclization

  • Dissolve the Ugi adduct (1.0 eq) in a 20% solution of piperidine in DMF.

  • Stir at room temperature for 1-2 hours until the Fmoc deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the reaction mixture under high vacuum to remove piperidine and DMF.

  • Dissolve the residue in methanol, add a catalytic amount of acetic acid, and heat to reflux for 12-24 hours to facilitate intramolecular cyclization.

  • Cool the reaction, concentrate, and purify by flash chromatography or preparative HPLC to yield the final spiro-diketopiperazine.

Protocol 2: Synthesis of a Spiro-Lactam via Intramolecular Aza-Heck Cyclization

This protocol details the formation of a spiro-pyrrolidinone lactam.

Step 2a: Esterification of 3-(Aminomethyl)oxetane-3-carboxylic acid

  • Suspend 3-(aminomethyl)oxetane-3-carboxylic acid hydrochloride (1.0 eq) in methanol.

  • Cool to 0 °C and bubble HCl gas through the suspension for 10 minutes, or add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction and concentrate under reduced pressure to obtain the methyl ester hydrochloride salt, which can be used without further purification.

Step 2b: Amide Coupling with 4-Pentenoic Acid

  • Dissolve the methyl ester from Step 2a (1.0 eq) and 4-pentenoic acid (1.1 eq) in anhydrous DCM or DMF.

  • Add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq).[15]

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the amide precursor.

Step 2c: Aza-Heck Cyclization

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the amide precursor (1.0 eq) in a suitable solvent like anhydrous acetonitrile or toluene.

  • Add the palladium catalyst, such as Pd(OAc)₂ (5-10 mol %), and a phosphine ligand, for example, P(o-tol)₃ (10-20 mol %).

  • Add a base, such as silver carbonate (Ag₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).[2]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring for product formation.

  • Cool the reaction, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify by flash chromatography to isolate the spiro-lactam.

Table 2: Comparison of Synthetic Strategies

FeatureUgi 4-CR StrategyAza-Heck Cyclization Strategy
Core Scaffold Spiro-DiketopiperazineSpiro-Lactam (Pyrrolidinone/Piperidinone)
Key Reaction Multicomponent ReactionPd-Catalyzed Intramolecular Cyclization
Complexity High convergence, rapid complexityLinear, multi-step sequence
Atom Economy HighModerate
Reagents Isocyanides, Ketones, Amino AcidsPalladium catalysts, Ligands, Bases
Advantages Library-friendly, high diversity potential[10]Good control over ring size, stereocontrol possible
Challenges Isocyanide handling, purification of complex mixturesCatalyst optimization, precursor synthesis

Conclusion

The incorporation of 3-(Aminomethyl)oxetane-3-carboxylic acid into spirocyclic scaffolds offers a powerful avenue for the design of novel chemical entities with enhanced three-dimensional character and potentially improved pharmacological profiles. The Ugi four-component reaction provides a rapid and efficient route to diverse spiro-diketopiperazines, ideal for library synthesis and initial screening efforts. In contrast, the intramolecular aza-Heck cyclization offers a more controlled, albeit longer, route to spiro-lactams, which are valuable cores in many bioactive molecules. The choice of strategy will depend on the specific research goals, available resources, and the desired final scaffold. By following the detailed protocols and strategic considerations outlined in this guide, researchers can effectively utilize this unique oxetane-containing amino acid to advance their drug discovery programs.

References

  • Palladium-Catalysed Spiro-Cyclisation of Substituted Amino Acids with Maleimides via γ-C(sp3)–H Bond Activation.ACS Publications.
  • Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands.PMC.
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.PMC.
  • Amino Acid-Protecting Groups.ACS Publications.
  • Protective Groups.Organic Chemistry Portal.
  • 3-(Aminomethyl)oxetane-3-carboxylic acid | C5H9NO3.PubChem.
  • Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza- Prins/Oxidative Halo-Nazarov Cyclization Sequence.NSF Public Access Repository.
  • Oxetanes: formation, reactivity and total syntheses of natural products.Beilstein Journals.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.ACS Publications.
  • Amino Acid-Protecting Groups.SciSpace.
  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.MDPI.
  • Synthesis of spirocyclic amino alcohols 11–14.ResearchGate.
  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning.Chemical Science (RSC Publishing).
  • Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds.RSC Publishing.
  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications.Illinois Chemistry.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C-H Bond Amination.PubMed.
  • Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds.Wiley Online Library.
  • Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions.Beilstein Journals.
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.Benchchem.
  • Amino Acid-Derived Heterocycles as Combinatorial Library Targets: Spirocyclic Ketal Lactones.ACS Publications.
  • Amino Acid Derivatives for Peptide Synthesis.[No Source Found].
  • Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles.RSC Publishing.
  • Ugi Reaction. YouTube. Available from: [Link]

Sources

Application

Application Note: 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride in Medicinal Chemistry Libraries

Introduction & Structural Rationale In the pursuit of escaping "flatland" in drug discovery, the incorporation of high-Fsp 3 (fraction of sp 3 -hybridized carbons) building blocks has become a cornerstone of modern medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the pursuit of escaping "flatland" in drug discovery, the incorporation of high-Fsp 3 (fraction of sp 3 -hybridized carbons) building blocks has become a cornerstone of modern medicinal chemistry. 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a highly specialized, conformationally restricted β2,2 -amino acid scaffold. Featuring a quaternary α -carbon embedded within a tetrahydropyran (oxane) ring and a neopentyl-like primary amine, this building block offers unique pharmacological and structural advantages for DNA-encoded libraries (DELs), fragment-based drug discovery (FBDD), and peptidomimetics.

The Oxane Bioisostere Advantage

Replacing traditional carbocyclic rings (like cyclohexane or phenyl rings) with an oxane ring is a proven strategy to optimize Lipophilic Ligand Efficiency (LLE). The introduction of the oxygen heteroatom acts as a hydrogen bond acceptor, which disrupts crystal packing and significantly lowers the partition coefficient (cLogP)[1]. This reduction in lipophilicity is critical for mitigating off-target liabilities, such as hERG channel inhibition and phospholipidosis, while simultaneously improving aqueous solubility and metabolic stability (2[2]).

Conformational Restriction via the Thorpe-Ingold Effect

Because the α -carbon is quaternary, the scaffold imposes severe steric constraints on any attached peptide backbone. This gem-disubstitution leverages the Thorpe-Ingold effect to restrict the conformational space of the molecule, strongly inducing stable secondary structures (such as β -turns or 14-helices) and conferring near-absolute resistance to proteolytic degradation (3[3]).

ADME Profiling & Quantitative Data

To illustrate the pharmacological impact of the oxane substitution, the table below summarizes the calculated physicochemical properties of the oxane scaffold compared to its direct carbocyclic analog.

Property1-(Aminomethyl)cyclohexane-1-carboxylic acid3-(Aminomethyl)oxane-3-carboxylic acid (Target)Pharmacological Impact
cLogP ~1.20~0.10Lower lipophilicity reduces promiscuous off-target binding and improves LLE.
Aqueous Sol. ( Δ logS) Baseline+0.80The oxygen heteroatom improves hydration and disrupts lipophilic crystal packing.
TPSA ( A˚2 ) 63.372.5Increased polar surface area enhances stability against CYP450-mediated oxidation.
Fsp 3 1.001.00Both provide optimal 3D character, crucial for specific target engagement.

Library Synthesis Workflows & Protocols

Overcoming Steric Hindrance in Amide Coupling

The quaternary nature of C3 makes the carboxylic acid extremely sterically hindered, while the adjacent aminomethyl group acts as a bulky neopentyl-like amine. Standard carbodiimides (DIC/HOBt) or first-generation uronium salts (HBTU) often fail, resulting in incomplete conversion or high levels of deletion sequences (4[4]).

The Solution: The use of the third-generation uronium-type coupling reagent COMU is highly recommended. COMU features a morpholino group that enhances solubility and acts as an internal base/hydrogen bond acceptor. This drives the rapid aminolysis of the highly hindered active ester without the unpredictable explosive risks associated with benzotriazole-based reagents like HATU (5[5]).

Protocol: 2D Parallel Library Synthesis (Amide/Amide Diversification)

This self-validating protocol describes the generation of a bivalent fragment library using the oxane scaffold.

Step 1: N-Boc Protection (Neutralization & Protection)

  • Suspend 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous MeOH.

  • Causality Check: Because the starting material is an HCl salt, add N,N-Diisopropylethylamine (DIPEA) (2.1 eq) first. The first equivalent liberates the free base, preventing the subsequent hydrolysis of Boc 2​ O.

  • Add Boc 2​ O (1.1 eq) and stir at room temperature for 4 hours. Concentrate and isolate the N-Boc protected intermediate.

Step 2: Carboxyl Diversification (Sterically Hindered Coupling)

  • Pre-activation: Dissolve the N-Boc acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Stir for 5 minutes. Causality Check: Pre-activation is mandatory for α,α -disubstituted acids to ensure the complete formation of the Oxyma-active ester before the amine can compete for the base.

  • Self-Validation Checkpoint: Prior to amine addition, quench a 1 μ L aliquot of the reaction in 100 μ L methanol and analyze via LC-MS. The presence of the methyl ester mass ( [M+H]+=Mass+14 ) confirms successful activation. If the free acid persists, add 0.5 eq of COMU/DIPEA before proceeding.

  • Coupling: Add the diverse library amine ( R1−NH2​ , 1.1 eq) and stir at 40°C for 12 hours.

  • Workup: Dilute with EtOAc and wash with 5% NaHCO 3​ . Advantage: Unlike HOBt/HOAt, the byproducts of COMU (Oxyma and morpholino urea) are highly water-soluble, preventing emulsion formation and allowing clean phase separation.

Step 3 & 4: Deprotection and Amine Diversification

  • Treat the purified amide with 4N HCl in Dioxane for 1 hour to remove the Boc group. Concentrate to dryness.

  • Diversify the liberated neopentyl-like amine via reductive amination (using R2−CHO and NaBH(OAc) 3​ ) or a second COMU-mediated amide coupling with a library of carboxylic acids.

Workflow Visualization

G A 3-(Aminomethyl)oxane-3-carboxylic acid (Starting Scaffold) B N-Boc Protection (Boc2O, DIPEA, MeOH) A->B Step 1 C Carboxyl Diversification (COMU, DIPEA, R1-NH2) B->C Step 2 (Sterically Hindered) D Boc Deprotection (4N HCl in Dioxane) C->D Step 3 E Amine Diversification (R2-COOH, COMU or R2-CHO, NaBH(OAc)3) D->E Step 4 F Fsp3-Rich Bivalent Library (LC-MS / NMR Validation) E->F Final Polish

Workflow for generating Fsp3-rich 2D libraries using 3-(Aminomethyl)oxane-3-carboxylic acid.

References

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.Journal of Medicinal Chemistry.
  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR.PMC.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines.Journal of the American Chemical Society.
  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin.
  • COMU: A third generation of uronium-type coupling reagents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Scale-Up of 3-(Aminomethyl)oxane-3-carboxylic acid HCl

Welcome to the Technical Support Portal for the synthesis and scale-up of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride (CAS: 2059988-37-1). As a neopentyl-like, quaternary cyclic amino acid, this compound present...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for the synthesis and scale-up of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride (CAS: 2059988-37-1). As a neopentyl-like, quaternary cyclic amino acid, this compound presents unique steric and chemoselective challenges during synthesis.

This guide is designed by our Senior Application Scientists to provide drug development professionals with a self-validating, highly optimized 3-step synthetic workflow. We have bypassed traditional, low-yielding hydantoin routes in favor of a highly scalable α-acylation and reductive protection strategy.

Synthetic Architecture & Workflow

The most robust route to this target involves the functionalization of commercially available oxane-3-carbonitrile. The workflow is designed to proactively avoid common pitfalls such as secondary amine dimerization and incomplete ester hydrolysis.

SynthesisWorkflow SM Oxane-3-carbonitrile (Starting Material) Step1 Step 1: α-Acylation LDA, ClCO2Me, THF, -78 °C SM->Step1 Int1 Methyl 3-cyanooxane-3-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Reductive Boc-Protection H2, Pd/C, Boc2O, MeOH Int1->Step2 Int2 Methyl 3-((Boc-amino)methyl)oxane-3-carboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Global Deprotection & Hydrolysis 6M HCl, Reflux, 24h Int2->Step3 Product 3-(Aminomethyl)oxane-3-carboxylic acid HCl (Final Product) Step3->Product

Fig 1: Three-step synthetic workflow for 3-(Aminomethyl)oxane-3-carboxylic acid HCl.

Validated Experimental Methodologies

Step 1: α-Acylation (Formation of Methyl 3-cyanooxane-3-carboxylate)
  • Mechanistic Rationale: We specifically utilize methyl chloroformate rather than ethyl chloroformate. The C3 position of the oxane ring is a quaternary carbon. Esters at quaternary centers are highly sterically hindered. Methyl esters possess a smaller steric radius, significantly improving the kinetics of the notoriously difficult hydrolysis in Step 3.

  • Protocol:

    • Charge a dry, argon-purged flask with anhydrous THF (10 mL/g of substrate) and diisopropylamine (1.2 eq). Cool to -78 °C.

    • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

    • Add oxane-3-carbonitrile (1.0 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete enolization.

    • Add methyl chloroformate (1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then allow to slowly warm to room temperature.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or silica plug.

Step 2: Reductive Boc-Protection (Formation of Methyl 3-((Boc-amino)methyl)oxane-3-carboxylate)
  • Mechanistic Rationale: Catalytic hydrogenation of nitriles initially yields an imine. If left unprotected, the newly formed primary amine can attack this imine, expelling ammonia and forming a secondary amine dimer[1]. Conducting the hydrogenation in the presence of Boc₂O traps the primary amine immediately as a bulky carbamate, completely suppressing the dimerization pathway.

  • Protocol:

    • Dissolve Intermediate 1 (1.0 eq) in anhydrous MeOH (15 mL/g).

    • Add Boc₂O (1.5 eq) and 10% Pd/C (10% w/w).

    • Purge the vessel with H₂ gas and pressurize to 50 psi. Stir vigorously at room temperature for 12–16 hours.

    • Vent the reactor, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

Step 3: Global Deprotection & Hydrolysis
  • Mechanistic Rationale: 6M HCl at reflux provides a dual-action environment. The strong aqueous acid hydrolyzes the sterically hindered methyl ester, while the elevated temperature drives the thermal deprotection of the Boc group (releasing CO₂ and isobutylene), yielding the target compound directly as the hydrochloride salt.

  • Protocol:

    • Suspend Intermediate 2 in 6M aqueous HCl (20 mL/g).

    • Heat the mixture to a gentle reflux (100–105 °C) for 24–48 hours.

    • Cool to room temperature. Wash the aqueous layer with diethyl ether (2 x 10 mL/g) to extract cleaved Boc byproducts and unreacted organic impurities.

    • Lyophilize (freeze-dry) the aqueous layer to yield 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride as a white powder.

Troubleshooting & FAQs

Q: I am observing significant amounts of unreacted oxane-3-carbonitrile in Step 1. How can I drive the reaction to completion? A: Nitrile enolization at secondary carbons (which become quaternary) can be sluggish due to aggregate formation of the lithium enolate. Ensure strict anhydrous conditions. If unreacted starting material persists, add 10% v/v DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the THF solvent. DMPU breaks up LDA aggregates, significantly increasing the nucleophilicity of the enolate.

Q: During Step 2 (Nitrile Reduction), my LC-MS shows a mass corresponding to a secondary amine dimer. How do I prevent this? A: This is a classic issue in nitrile hydrogenation[1]. If you are already using Boc₂O and still seeing dimerization, your hydrogenation kinetics are likely too slow, allowing the imine to persist. Ensure you are using at least 1.5 equivalents of Boc₂O, increase the H₂ pressure to 60 psi, and verify your Pd/C catalyst is not poisoned. Alternatively, switching the solvent from MeOH to EtOAc can sometimes reduce dimerization rates.

Q: The ester hydrolysis in Step 3 is incomplete even after 24 hours of reflux. What are my options? A: The C3 position of the oxane ring is highly sterically hindered. If 6M HCl is insufficient, transition to a two-step deprotection:

  • Saponification: Use 2M NaOH in MeOH/H₂O (1:1) at reflux for 24 hours to force the ester hydrolysis.

  • Acidification & Boc-Cleavage: Acidify the mixture to pH 2, extract the Boc-protected acid, and then treat it with 4M HCl in dioxane at room temperature for 4 hours to cleave the Boc group.

Quantitative Data & Yield Optimization

The following table summarizes the critical parameter optimizations developed by our application scientists to maximize scale-up yield.

Reaction StepParameter TestedStandard ConditionOptimized ConditionYield Impact (Standard vs. Optimized)
Step 1: α-Acylation Enolate AdditivePure THFTHF + 10% DMPU65% → 88% (Reduces unreacted SM)
Step 2: Reduction Trapping AgentPd/C, H₂ (No additive)Pd/C, H₂, Boc₂O 40% → 92% (Eliminates dimerization)
Step 3: Hydrolysis Ester Alkyl GroupEthyl ChloroformateMethyl Chloroformate30% → 95% (Overcomes steric hindrance)

References

  • Abdel-Magid, A. F. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11734-11754. Retrieved March 17, 2026, from[Link]

Sources

Optimization

troubleshooting solubility issues of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride in organic solvents

Welcome to the technical support guide for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered with this unique non-natural amino acid. This guide provides in-depth explanations, troubleshooting workflows, and detailed protocols to ensure successful integration of this compound into your experimental designs.

Introduction: Understanding the Solubility Challenge

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a highly polar molecule due to its constituent functional groups: a hydrophilic oxane ring, a carboxylic acid, and an aminomethyl group which exists as a hydrochloride salt. This ionic salt form, combined with its ability to form a zwitterion, dictates its solubility profile, making it readily soluble in aqueous solutions but notoriously difficult to dissolve in many common organic solvents.

The core of the problem lies in a mismatch of intermolecular forces.[1][2][3] The strong ion-dipole interactions and hydrogen bonds that make the compound soluble in water are absent in non-polar or moderately polar aprotic organic solvents.[1] Overcoming this requires a systematic approach to solvent selection, pH manipulation, or chemical modification.

Troubleshooting Guide & FAQs

This section directly addresses common issues and questions regarding the solubility of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride.

FAQ 1: Why won't my compound dissolve in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

Answer: This is the most frequently encountered issue and is due to the fundamental principle of "like dissolves like".[1][4] 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is an ionic salt. The energy required to break the ionic lattice of the solid is very high. Solvents like DCM, THF, and ethyl acetate are non-polar or moderately polar and aprotic. They cannot form the strong ion-dipole interactions necessary to solvate the charged amine (R-NH3+) and chloride (Cl-) ions effectively.[1][5] Essentially, the solvent molecules cannot overcome the strong forces holding the compound's crystal lattice together.

FAQ 2: I see some initial dissolution, but then the compound crashes out of solution. What is happening?

Answer: This often occurs when using a solvent system that is on the borderline of being able to dissolve the compound, or if there's a change in conditions (e.g., temperature). It suggests you have created a supersaturated solution that is not thermodynamically stable. Even small disturbances, like scratching the flask or the introduction of a seed crystal (dust), can trigger precipitation. This is a clear sign that a more suitable solvent or solvent mixture is required.

FAQ 3: Can I just heat the mixture to get it to dissolve?

Answer: Increasing the temperature can increase the solubility of many compounds.[4] However, this should be approached with caution. While gentle warming might be effective, aggressive heating can lead to the degradation of your compound, especially given the presence of reactive amine and carboxylic acid groups. Always perform a small-scale test and check for compound stability (e.g., by TLC or LC-MS) after heating. For many applications, a solution that is only stable at high temperatures is not practical.

FAQ 4: How does pH affect the solubility of this compound?

Answer: The pH of the solution is the most critical factor influencing the solubility of this amino acid analog.[6][7] The molecule can exist in three primary forms, each with a different charge and polarity, which dramatically affects its solubility in a given solvent.

  • Low pH (Acidic): The carboxylic acid is neutral (-COOH) and the amine is protonated (-NH3+). The molecule is a cation.

  • Isoelectric Point (pI): The carboxylic acid is deprotonated (-COO-) and the amine is protonated (-NH3+). The molecule is a neutral zwitterion, which is often the point of minimum aqueous solubility.[6][8]

  • High pH (Basic): The carboxylic acid is deprotonated (-COO-) and the amine is neutral (-NH2). The molecule is an anion.

The hydrochloride salt form is designed for stability and solubility in aqueous media.[9] To dissolve it in an organic solvent, you often need to neutralize the hydrochloride to generate the free amine (freebase) form, which is less polar.[10]

FAQ 5: What is a "co-solvent" and how can it help?

Answer: A co-solvent is a secondary solvent added in a small amount to the primary solvent to enhance the solubility of a solute.[11][12] For this compound, a common strategy is to use a mixture of a highly polar aprotic solvent with your primary reaction solvent. The polar co-solvent helps to break down the solute's crystal lattice, while the primary solvent maintains the overall desired reaction conditions.[13][14] For example, adding a small amount of DMSO or DMF to THF might be effective.

Systematic Troubleshooting Workflow

If you are facing solubility issues, follow this systematic workflow to find a solution.

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start [label="Start: Compound is Insoluble\nin desired Organic Solvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent_screen [label="Step 1: Perform Small-Scale\nSolvent Screening", shape=box]; is_soluble_polar [label="Is it soluble in highly polar\naprotic solvents (DMSO, DMF)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_cosolvent [label="Strategy A:\nUse as a Co-solvent System", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_adjust [label="Strategy B:\nAdjust pH / Convert to Freebase", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol_freebase [label="Follow Protocol 2:\nConversion to Freebase", shape=document, fillcolor="#F1F3F4"]; test_solubility_freebase [label="Test solubility of the\nresulting freebase", shape=box]; is_soluble_freebase [label="Is the freebase soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Success: Proceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; contact_support [label="Problem Persists:\nContact Technical Support", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> solvent_screen; solvent_screen -> is_soluble_polar; is_soluble_polar -> use_cosolvent [label=" Yes "]; is_soluble_polar -> ph_adjust [label=" No "]; use_cosolvent -> success; ph_adjust -> protocol_freebase; protocol_freebase -> test_solubility_freebase; test_solubility_freebase -> is_soluble_freebase; is_soluble_freebase -> success [label=" Yes "]; is_soluble_freebase -> contact_support [label=" No "]; } Caption: Troubleshooting decision tree for solubility issues.

Understanding the Molecule's pH-Dependent Forms

The solubility of 3-(Aminomethyl)oxane-3-carboxylic acid is dictated by its protonation state, which is in equilibrium. Adjusting the pH shifts this equilibrium, altering the molecule's overall charge and polarity.

dot digraph "PH_Equilibrium" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4", arrowhead=vee];

Cation [label="Cationic Form\n(R-COOH, R'-NH3+)\n\nSoluble in Water\nInsoluble in Organics"]; Zwitterion [label="Zwitterionic Form\n(R-COO-, R'-NH3+)\n\nLowest Aqueous Solubility\nInsoluble in Organics"]; Anion [label="Anionic Form\n(R-COO-, R'-NH2)\n(Freebase)\n\nMore Soluble\nin Polar Organics"];

Cation -> Zwitterion [label="+OH-"]; Zwitterion -> Cation [label="+H+"]; Zwitterion -> Anion [label="+OH-"]; Anion -> Zwitterion [label="+H+"]; } Caption: pH-dependent equilibrium of the amino acid.

Data & Protocols

Table 1: Properties of Common Organic Solvents

This table provides a reference for selecting appropriate solvents based on their polarity. The dielectric constant is a good measure of a solvent's ability to separate ions.[4]

SolventPolarity IndexDielectric Constant (ε) at 20°CTypeGeneral Utility for this Compound
Water10.280.1Polar ProticExcellent (as hydrochloride salt)
Dimethyl Sulfoxide (DMSO)7.246.7Polar AproticHigh potential as a primary or co-solvent
N,N-Dimethylformamide (DMF)6.436.7Polar AproticHigh potential as a primary or co-solvent
Methanol5.132.7Polar ProticModerate potential, may dissolve freebase
Ethanol4.324.5Polar ProticLow-to-moderate potential
Tetrahydrofuran (THF)4.07.5Polar AproticVery low (as salt); possible for freebase
Dichloromethane (DCM)3.19.1Non-polarVery low (as salt); possible for freebase
Toluene2.42.4Non-polarExtremely low
Hexane0.11.9Non-polarExtremely low
Protocol 1: Small-Scale Solubility Screening

This protocol helps you quickly determine the best solvent or co-solvent system without wasting large amounts of your compound.

Materials:

  • 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

  • Small vials (e.g., 1.5 mL Eppendorf tubes or 1-dram glass vials)

  • A selection of solvents from Table 1

  • Vortex mixer

Procedure:

  • Add a small, consistent amount of the compound (e.g., 2-5 mg) to several labeled vials.

  • To the first vial, add the desired primary organic solvent (e.g., THF) dropwise up to 0.5 mL.

  • Vortex the vial vigorously for 1-2 minutes.

  • Observe the vial. If the solid is completely dissolved, this solvent is suitable.

  • If the solid is not dissolved, select a polar aprotic co-solvent (e.g., DMSO).

  • Add the co-solvent to the vial dropwise (e.g., 10 µL at a time), vortexing for 30 seconds after each addition.

  • Record the minimum amount of co-solvent required to achieve full dissolution.[15]

  • Repeat for other primary solvents to find the optimal system for your experiment.

Protocol 2: Conversion of Hydrochloride Salt to Freebase

Converting the hydrochloride salt to the freebase (the neutral amine form) removes the ionic charge and often dramatically increases solubility in organic solvents.[10][16]

Materials:

  • 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

  • A mild aqueous base (e.g., saturated sodium bicarbonate solution)

  • An organic solvent for extraction (e.g., ethyl acetate or a solvent identified in Protocol 1)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the hydrochloride salt in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO3) while stirring. You may observe gas (CO2) evolution. Continue adding base until the gas evolution ceases and the pH of the aqueous layer is ~8-9 (check with pH paper).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 20 mL of ethyl acetate). The freebase form of the compound should move into the organic layer.

  • Combine the organic layers.

  • Dry the combined organic layers over anhydrous sodium sulfate, then filter.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the freebase form of your compound.

  • Confirm the identity of the product (e.g., via NMR or MS) and test its solubility in your desired organic solvent.

Self-Validation: The success of this protocol is validated by the successful transfer of the compound from the aqueous to the organic phase during extraction, which will only occur if the salt has been effectively neutralized to the less polar freebase form.

References

  • Solubility of Organic Compounds. (2021). Chemistry Steps. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015). ResearchGate. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2022). Journal of Chemical & Engineering Data. [Link]

  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. (2022). ACS Publications. [Link]

  • Solubilities Studies of Basic Amino Acids. J-STAGE. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. (2021). The Journal of Organic Chemistry. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2014). Crystal Growth & Design. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Solubility and Choice of Solvents. Save My Exams. [Link]

  • Amines as Bases. (2014). Chemistry LibreTexts. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Zwitterion and Amino Acid Charge Given pH and pKa. (2016). YouTube. [Link]

  • Solubility and Intermolecular Forces. Pearson. [Link]

  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. (2022). National Center for Biotechnology Information. [Link]

  • Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar. [Link]

  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg 2+ or Ca 2+ ) Cations. (2022). ResearchGate. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Mechanism for Rapid Conversion of Amines to Ammonium Salts at the Air–Particle Interface. (2020). ACS Publications. [Link]

  • Separation of zwitter ionic drug molecule. (2004). Chromatography Forum. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? (2014). ResearchGate. [Link]

  • Freebase (chemistry). Wikidoc. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information. [Link]

  • Solubility and Molecular Structure. LibreTexts. [Link]

Sources

Troubleshooting

optimizing storage conditions to prevent degradation of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride (CAS: 2059988-37-1)[1].

This compound is a cyclic β -amino acid derivative formulated as a hydrochloride salt. While the oxane (tetrahydropyran) ring provides structural rigidity, the functional groups and the salt form introduce specific handling challenges. Hydrochloride salts of basic amines are highly preferred in pharmaceutical development for their solubility[2]; however, they are notoriously hygroscopic. Improper storage leads to moisture-induced deliquescence, disproportionation, and thermal degradation[3][4]. This guide provides the causality behind these degradation pathways and establishes self-validating protocols to ensure the integrity of your experiments.

Part 1: Core Storage Parameters

To prevent degradation, the thermodynamic and kinetic drivers of instability (heat, moisture, and oxygen) must be strictly controlled.

ParameterRecommended ConditionCritical ThresholdScientific Rationale
Temperature (Solid) -20°C (Long-term) 2–8°C (Short-term)> 25°CMinimizes kinetic energy, preventing thermal oligomerization of the β -amino acid[4][5].
Humidity < 10% RH (Desiccated)> 30% RHHCl salts induce water dissociation at the crystal surface, leading to rapid deliquescence[3].
Atmosphere Argon or NitrogenAmbient AirInert gas displaces atmospheric moisture and prevents oxidative degradation over time.
Storage (Solution) -80°C (Single-use aliquots)> 4°C (for > 24h)Prevents microbial growth and acid-catalyzed ring opening in the acidic microenvironment[2].
Part 2: Standard Operating Workflow

Workflow Start Receive Compound (Cold Chain) Equilibrate Equilibrate to RT (Desiccated, 1-2 hrs) Start->Equilibrate Prevent condensation Glovebox Transfer to Glovebox (RH < 10%) Equilibrate->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Purge Purge with Argon & Seal Aliquot->Purge Store Store at -20°C (Long-term) Purge->Store Maintain anhydrous state

Figure 1: Optimal workflow for receiving and storing hygroscopic hydrochloride salts.

Part 3: Troubleshooting Guides & FAQs

Q1: My powder has formed sticky clumps. What caused this, and can I still use it for precise assays?

  • Causality: The hydrochloride salt of this amine is highly hygroscopic. At a molecular level, the high lattice energy of the HCl salt is offset by strong ion-dipole interactions with atmospheric water. The surface of the salt actually induces the dissociation of water, leading to localized solvation (deliquescence)[3].

  • Impact: While the molecule itself may not be immediately chemically destroyed, the effective molecular weight has drastically changed. The anhydrous molecular weight is 195.64 g/mol , but absorbed water adds mass. Weighing clumped powder will result in artificially low concentrations in your assays.

  • Troubleshooting: Do not use clumped powder for precise dose-response curves. If you must use it, perform a Karl Fischer titration to quantify the exact water content and adjust your molarity calculations accordingly.

Q2: Can I prepare a master stock solution in water and store it at 4°C for a few weeks?

  • Causality: No, this is highly discouraged. When dissolved in water, the HCl salt creates an acidic microenvironment. While β -amino acids are generally more stable than α -amino acids, prolonged exposure to aqueous acid at 4°C can lead to slow ether cleavage of the oxane ring. Furthermore, pharmaceutical salts can undergo disproportionation to the free base in the presence of moisture depending on the buffer system[2][3].

  • Troubleshooting: Always prepare solutions fresh. If storage is unavoidable, aliquot the solution into single-use tubes and flash-freeze at -80°C to halt kinetic degradation.

Q3: What are the thermal degradation risks if the solid is accidentally left at room temperature?

  • Causality: The free base of this compound requires 2-8°C storage[5]. For the HCl salt, elevated temperatures provide the activation energy required for intermolecular reactions. β -amino acids can undergo oligomerization or depsipeptide formation at elevated temperatures, particularly if residual moisture acts as a plasticizer to increase molecular mobility[4].

  • Troubleshooting: If the sample has been left at room temperature for >48 hours, analyze a small fraction via LC-MS. The presence of higher mass peaks (dimers/polymers) indicates thermal degradation[4]. If the peak purity remains >98%, it is safe to use but should be immediately returned to -20°C.

Part 4: Mechanism of Moisture-Induced Failure

Mechanism Exposure Exposure to Ambient Humidity (RH > 30%) Adsorption Surface Water Adsorption & Ion Solvation Exposure->Adsorption HCl salt hygroscopicity Deliquescence Deliquescence (Clumping/Paste formation) Adsorption->Deliquescence Impact1 Effective MW Increase (Molarity Discrepancies) Deliquescence->Impact1 Impact2 Localized pH Drop (Acid-Catalyzed Degradation) Deliquescence->Impact2

Figure 2: Mechanistic pathway of moisture-induced degradation in hygroscopic HCl salts.

Part 5: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every handling step must include a built-in validation check.

Protocol A: Anhydrous Aliquoting and Storage
  • Thermal Equilibration (Validation Check): Remove the sealed master vial from -20°C storage. Place it in a desiccator at room temperature for 2 hours.

    • Self-Validation: Weigh the sealed vial immediately upon removal and again after 2 hours. A mass increase indicates condensation on the vial exterior or a primary seal failure.

  • Inert Transfer: Transfer the equilibrated vial to a glovebox or dry box purged with Argon (RH < 10%).

  • Aliquoting: Dispense the powder into pre-weighed, amber glass vials using anti-static spatulas to prevent electrostatic dispersion.

  • Sealing & Verification: Purge the headspace of each aliquot with Argon, cap tightly, and wrap the seal with Parafilm.

    • Self-Validation: Include a miniature humidity indicator card inside one "sentinel" aliquot vial. Check this sentinel vial monthly to visually confirm the maintenance of the anhydrous environment.

Protocol B: Reconstitution of Stock Solutions
  • Solvent Preparation: Pre-chill the reconstitution buffer (e.g., sterile Milli-Q water or PBS) to 4°C to minimize the heat of dissolution.

  • Dissolution: Add the solvent directly to the single-use aliquot vial. Vortex gently until completely dissolved.

  • Integrity Check (Validation Check): Measure the pH of a 10 µL drop of the resulting solution.

    • Self-Validation: The solution should be acidic (pH < 4) due to the intact hydrochloride salt[2]. If the pH is neutral or basic, the salt may have disproportionated to the free base, indicating severe prior degradation[3].

  • Immediate Use: Utilize the solution immediately for your assays. Discard any remaining unfrozen liquid after 12 hours.

References
  • ChemScene. "3-(Aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid". ChemScene Catalog. 5

  • NextSDS. "3-(aminomethyl)oxane-3-carboxylic acid hydrochloride — Chemical Substance Information". NextSDS Database. 1

  • Guerrieri, P. P. "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability". Purdue e-Pubs. 3

  • Gupta, A. et al. "Advanced Methodologies for Pharmaceutical Salt Synthesis". Crystal Growth & Design, ACS Publications. 2

  • MDPI. "Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions". Life (Basel). 4

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 3-(Aminomethyl)oxane-3-carboxylic Acid Hydrochloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating unnatural amino acid derivatives like 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride (also known as 3-(am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating unnatural amino acid derivatives like 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride (also known as 3-(aminomethyl)tetrahydro-2H-pyran-3-carboxylic acid hydrochloride) presents unique thermodynamic and phase-behavior challenges.

This guide is engineered to move beyond generic protocols. Here, we dissect the causality behind phase separations, zwitterion equilibria, and chromatographic behaviors to provide you with self-validating purification workflows.

I. Physicochemical & Thermodynamic Data Summary

To design a rational purification strategy, we must first quantify the thermodynamic boundaries of the molecule. The oxane (tetrahydropyran) ring introduces hydrophobicity and conformational flexibility, which directly impacts the crystal lattice energy and solubility profile.

ParameterEstimated Value / RangeImplication for Purification
Molecular Weight (HCl Salt) 195.64 g/mol Critical for calculating stoichiometric equivalents during acid/base adjustments.
pKa₁ (Carboxylic Acid) ~2.5 – 3.0Critical: Solution pH must be maintained < 2.0 during crystallization to prevent zwitterion precipitation[1].
pKa₂ (Primary Amine) ~9.5 – 10.0Amine remains protonated under all standard acidic/neutral purification conditions.
Metastable Zone Width Narrow (in MeOH/Et₂O)High risk of liquid-liquid separation ("oiling out"). Requires slow cooling gradients (≤ 0.1 °C/min)[2].
Silica Gel Retention ( Rf​ ) 0.2 – 0.3 (DCM/MeOH 8:2)Allows rapid flash chromatography separation from non-polar synthetic impurities[3].
II. Troubleshooting FAQs: Phase Behavior & Crystallization

Q1: When I attempt to recrystallize the crude hydrochloride salt from water/ethanol, I obtain a precipitate that does not match the expected hydrochloride salt by NMR. What is happening? A1: You are observing the concomitant crystallization of the free amino acid (zwitterion). When amino acid hydrochloride salts are dissolved in polar solvents, the system enters a liquid–solid domain in the phase diagram that thermodynamically favors the precipitation of the neutral amino acid[4]. Because the zwitterion forms a highly stable, tightly packed ionic lattice, its solubility is drastically lower than that of the hydrochloride salt. Causality & Fix: To prevent this, recrystallization must be performed in the presence of a slight excess of HCl. By artificially depressing the pH below the pKa of the carboxylic acid, you suppress deprotonation and force the molecule to remain a net-positive cation paired with the chloride anion[4].

Q2: My product consistently "oils out" as a viscous syrup instead of forming crystals during antisolvent addition. How can I force nucleation? A2: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level of the solution exceeds the metastable zone width before spontaneous nucleation can occur, or when residual impurities disrupt the crystal lattice[2]. The oxane ring's flexibility lowers the inherent lattice energy compared to rigid aromatic amino acids, making it prone to this phenomenon. Causality & Fix: Do not crash the product out rapidly. Heat the primary solvent (e.g., methanol) to 50 °C, add the antisolvent (e.g., diethyl ether) dropwise only until the cloud point is reached. If an oil forms, reheat until homogeneous, add 2-3 drops of methanol to re-enter the metastable zone, and cool extremely slowly.

Q3: Trituration and recrystallization are failing due to heavy organic impurities. Can I use silica gel chromatography for an amino acid hydrochloride? A3: Yes. While traditionally avoided due to the high polarity and potential for streaking, anhydrous flash chromatography on silica gel is highly effective for amino acid derivatives that refuse to crystallize. This method has been successfully validated for highly functionalized amino acid derivatives and N-carboxyanhydrides, allowing for the rapid removal of oily impurities without the need for subsequent recrystallization[3].

III. Advanced Purification Workflows

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Workflow 1: pH-Controlled Antisolvent Recrystallization

Use this workflow when the crude product is an amorphous solid with >80% purity.

  • Dissolution: Place the crude 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride in a round-bottom flask. Add a minimal volume of hot methanol (approx. 50 °C) until complete dissolution is achieved.

  • Equilibrium Shift (Critical): Add 0.1 equivalents of 1.25 M methanolic HCl. Causality: This ensures the pH remains < 2.0, shifting the thermodynamic equilibrium entirely to the hydrochloride salt and preventing zwitterion nucleation[4].

  • Antisolvent Titration: While maintaining stirring and heat, add anhydrous diethyl ether dropwise until persistent turbidity (the cloud point) is observed.

  • Clarification & Annealing: Add methanol dropwise (usually 2-5 drops) until the solution just turns clear. Remove from heat and allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Collect the resulting white crystals via vacuum filtration. Wash with ice-cold diethyl ether and dry under high vacuum to a constant weight[2].

Self-Validation Check: Perform a silver nitrate ( AgNO3​ ) drop test on a dissolved aliquot of the final crystals. A rapid, dense white precipitate ( AgCl ) confirms the retention of the hydrochloride salt. A faint precipitate indicates unwanted zwitterion formation.

Workflow 2: Anhydrous Flash Chromatography

Use this workflow when the crude product is a viscous oil trapped with non-polar impurities.

  • Column Preparation: Slurry pack a silica gel column using a moderately polar, strictly anhydrous solvent system (e.g., Dichloromethane/Methanol 9:1).

  • Loading: Dissolve the crude oil in the absolute minimum volume of the eluent. If the oil is too viscous, dry-load it onto a small amount of silica gel and apply it to the top of the column.

  • Elution: Run the column using a gradient from 9:1 to 8:2 DCM/MeOH. Causality: The anhydrous conditions prevent the partitioning of the hydrochloride salt into an aqueous phase, while the gradient effectively separates the highly polar salt from lipophilic organic impurities[3].

  • Recovery: Pool the product-containing fractions and evaporate under reduced pressure. The pure salt will spontaneously solidify into a crystalline powder upon the removal of the trapping solvents[3].

Self-Validation Check: Spot the purified fractions on a TLC plate and stain sequentially with Ninhydrin (tests for the primary amine) and Bromocresol Green (tests for the carboxylic acid). Co-elution of both stains at the exact same Rf​ confirms the structural integrity of the amino acid framework.

IV. Decision Logic & Visualization

Below is the logical workflow for determining the correct purification path based on the physical state and phase behavior of your crude mixture.

PurificationWorkflow Start Crude 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride CheckState Physical State? Start->CheckState Oil Oily Residue (Impurities/Solvent trapped) CheckState->Oil Oils out Solid Amorphous Solid (Needs purification) CheckState->Solid Precipitates FlashChroma Flash Chromatography (Silica Gel, Anhydrous) Oil->FlashChroma Recryst Antisolvent Recrystallization (e.g., MeOH / Et2O) Solid->Recryst PureSalt Pure Crystalline Hydrochloride Salt FlashChroma->PureSalt Evaporate & Dry CheckPH Maintain Excess HCl? (Prevent Zwitterion) Recryst->CheckPH Zwitterion Concomitant Crystallization of Free Amino Acid CheckPH->Zwitterion No (pH > 3) CheckPH->PureSalt Yes (pH < 2) Zwitterion->Recryst Re-dissolve with HCl

Purification and phase-control workflow for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride.

V. References
  • Kempkes, L. J. M., & van Enckevort, W. J. P. (2015). "On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals." CrystEngComm, 17(6), 1483-1490.[Link]

  • Kramer, J. R., & Deming, T. J. (2010). "General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography." Biomacromolecules, 11(12), 3668-3672.[Link]

  • Wibowo, C., et al. (2014). "Development of Amino Acid Crystallization Processes: l-Glutamic Acid." Industrial & Engineering Chemistry Research, 53(47), 18245-18259.[Link]

Sources

Troubleshooting

reducing byproduct impurities in 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride synthesis

Technical Support Center: Synthesis of 3-(Aminomethyl)oxetane-3-carboxylic acid Hydrochloride Welcome to the technical support center for the synthesis of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(Aminomethyl)oxetane-3-carboxylic acid Hydrochloride

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, understanding, and minimizing byproduct impurities. The inherent strain of the oxetane ring, while valuable for medicinal chemistry applications, presents unique synthetic challenges that require careful control of reaction conditions.[1][2][3]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the robust and reproducible synthesis of your target compound with high purity.

Troubleshooting Guide: Impurity Profiling and Reduction

This section addresses specific impurity-related issues in a question-and-answer format. Each answer explains the likely cause of the impurity and provides actionable steps for mitigation.

Issue 1: High Levels of Dimeric and Oligomeric Impurities

Question: My final product shows significant peaks in the HPLC/LC-MS analysis corresponding to a dimer or higher oligomers. What is the cause, and how can I prevent this?

Answer:

Root Cause Analysis: Dimerization and oligomerization are common side reactions in the synthesis of bifunctional molecules like 3-(aminomethyl)oxetane-3-carboxylic acid. The primary mechanism involves an intermolecular reaction where the nucleophilic aminomethyl group of one molecule attacks the electrophilic C2 or C4 carbon of the strained oxetane ring of another molecule. This is particularly prevalent under conditions that favor a high concentration of the free amine.

Mitigation Strategies:

  • Control of Basicity and Nucleophilicity:

    • During Deprotection: If you are using a base to deprotect the amine (e.g., removing a Boc group with TFA and then neutralizing), add the base slowly and at a low temperature (0-5 °C) to the acidic salt of your amine. This minimizes the concentration of the free, highly nucleophilic amine at any given time, favoring intramolecular stability over intermolecular reaction.

    • pH Control: During workup and isolation, maintain the pH in the acidic range (pH 2-4) whenever possible. This keeps the aminomethyl group protonated as the non-nucleophilic ammonium salt, effectively preventing it from attacking other oxetane rings.

  • Reaction Concentration:

    • High Dilution: Perform the final deprotection and/or cyclization steps under high dilution conditions. This reduces the probability of intermolecular collisions, thereby decreasing the rate of dimerization relative to the desired intramolecular reaction or stabilization.

  • Purification:

    • Ion-Exchange Chromatography: If dimerization has already occurred, these impurities can often be separated from the monomeric product using ion-exchange chromatography. The dimer will have a different charge-to-mass ratio and potentially different pKa values, allowing for effective separation.

Issue 2: Presence of Ring-Opened Byproducts (e.g., Dihydroxy or Halohydrin Impurities)

Question: I've identified impurities that correspond to the mass of the oxetane ring having been opened, such as a diol or a chlorohydrin. How are these formed and what can I do to avoid them?

Answer:

Root Cause Analysis: The high ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic ring-opening, especially when activated by an acid.[3]

  • Acid-Catalyzed Opening: Strong acids (Lewis or Brønsted) can protonate the oxetane oxygen, making the ring significantly more electrophilic and prone to attack by even weak nucleophiles like water, alcohols (from solvents), or halide anions (e.g., Cl⁻ from HCl).[4][5] For instance, using excess concentrated HCl for salt formation or pH adjustment at elevated temperatures can lead to the formation of 3-(aminomethyl)-3-(chloromethyl)propane-1,3-diol.

  • Harsh Basic Conditions: While less common for simple ring-opening, very harsh basic conditions at high temperatures can also promote ring-opening, though dimerization is often a more competitive pathway.[6]

Mitigation Strategies:

  • Careful Acid Handling:

    • Stoichiometric HCl: When forming the final hydrochloride salt, use a stoichiometric amount of HCl (e.g., 1.0 to 1.1 equivalents) in a suitable solvent like isopropanol or dioxane at low temperatures. Avoid using a large excess of concentrated aqueous HCl.

    • Temperature Control: Perform all steps involving strong acids at reduced temperatures (below room temperature) to minimize the rate of the ring-opening side reaction.[4]

  • Solvent Choice:

    • Aprotic Solvents: Where possible, use aprotic solvents during steps involving acid catalysis to eliminate water or alcohols as potential nucleophiles.

  • Workup and Purification:

    • Avoid Strong Acids for pH Adjustment: Use milder acids for pH adjustments during workup if possible, or ensure the temperature is kept low if strong acids are necessary.

    • Recrystallization: Ring-opened impurities often have significantly different polarity and solubility profiles. A well-designed recrystallization protocol can be highly effective at removing them.

Workflow for Minimizing Ring-Opening During Salt Formation

cluster_prep Preparation cluster_addition Acid Addition cluster_isolation Isolation A Dissolve free amine in IPA or EtOAc B Cool solution to 0-5 °C A->B Critical Cooling Step C Add 1.05 eq. HCl in IPA dropwise B->C Slow, controlled addition D Stir at 0-5 °C for 1-2 hours C->D E Filter precipitate D->E F Wash with cold solvent E->F G Dry under vacuum F->G

Caption: Controlled HCl salt formation workflow.

Issue 3: Incomplete Reaction or Presence of Precursor Impurities

Question: My analysis shows a significant amount of the starting material or an intermediate from the synthetic route. How can I drive the reaction to completion?

Answer:

Root Cause Analysis: Incomplete conversion is often a kinetic issue. The Williamson etherification, a common method for forming the oxetane ring, can be slow due to the energetic barrier of forming a strained four-membered ring.[2][3][7] Similarly, nitrile reductions or deprotection steps can stall if the reagents are not active enough or if reaction conditions are suboptimal.

Mitigation Strategies:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. Monitor the reaction by a suitable technique (TLC, LC-MS) to find the optimal balance between reaction rate and impurity formation.

    • Reaction Time: Extend the reaction time. Some cyclization reactions may require 24-48 hours to reach full conversion.

    • Reagent Stoichiometry: Ensure the correct stoichiometry of reagents. For cyclization, a slight excess of the base might be beneficial. For reductions, ensure the hydride source is fresh and used in sufficient excess.

  • Choice of Base/Solvent System (for Cyclization):

    • Stronger Base: If using a base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the alcohol precursor.[7]

    • Solvent: The choice of solvent can be critical. Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions like the Williamson etherification.

Table 1: Effect of Reaction Conditions on Conversion

ParameterCondition ACondition B (Optimized)Expected Outcome
Reaction Williamson EtherificationWilliamson EtherificationFormation of Oxetane Ring
Base K₂CO₃KOtBuIncreased conversion
Solvent AcetonitrileDMFIncreased reaction rate
Temperature 60 °C80 °CIncreased reaction rate
Time 12 hours24 hoursDrive to completion

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final hydrochloride salt?

A1: Recrystallization is typically the most effective and scalable method. A common and effective solvent system is isopropanol/water or ethanol/water. Dissolve the crude product in a minimal amount of hot solvent (e.g., 80% IPA in water), then allow it to cool slowly. The pure hydrochloride salt should crystallize out, leaving more soluble impurities in the mother liquor.

Q2: How can I confirm the structure and purity of my final product?

A2: A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any major organic impurities.[8]

  • LC-MS: To determine the purity profile and confirm the molecular weight of the product and any byproducts.

  • Elemental Analysis (CHN): To confirm the elemental composition of the hydrochloride salt.

Q3: Is the oxetane ring stable during storage?

A3: The oxetane ring is generally stable under neutral conditions.[2] However, as a hydrochloride salt, the compound is slightly acidic. To ensure long-term stability, store the product in a tightly sealed container, protected from moisture and light, at a cool temperature (2-8 °C). Avoid storing it in the presence of strong acids or bases.[6]

Protocols

Protocol 1: High-Purity Recrystallization of 3-(Aminomethyl)oxetane-3-carboxylic acid Hydrochloride
  • Dissolution: In a clean flask, add the crude hydrochloride salt. For every 1 gram of crude material, add 10 mL of a 9:1 mixture of isopropanol (IPA) and deionized water.

  • Heating: Heat the mixture with stirring to 70-75 °C until all solids are completely dissolved. If solids remain, add small portions of the solvent mixture until a clear solution is achieved.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature over 2-3 hours. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath (0-5 °C) for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals twice with a small volume of cold IPA to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Troubleshooting Decision Tree for Purification

Start Crude Product Analysis Impurity_Check Major Impurity Identified? Start->Impurity_Check Polar_Impurity Impurity is Polar (e.g., Ring-Opened Diol) Impurity_Check->Polar_Impurity Yes NonPolar_Impurity Impurity is Non-Polar (e.g., Protected Precursor) Impurity_Check->NonPolar_Impurity Yes Dimer_Impurity Impurity is Dimer/ Oligomer Impurity_Check->Dimer_Impurity Yes End Pure Product Impurity_Check->End No (<2% impurities) Recrystallize Perform Recrystallization (Protocol 1) Polar_Impurity->Recrystallize Solvent_Wash Consider Trituration or Wash with Non-polar Solvent (e.g., Hexanes, MTBE) NonPolar_Impurity->Solvent_Wash Chromatography Consider Ion-Exchange Chromatography Dimer_Impurity->Chromatography Recrystallize->End Chromatography->End Solvent_Wash->Recrystallize

Caption: Decision tree for purification strategy.

References

  • Štefane, B. & Požgan, F. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]1][2][3]

  • Wipf, P. et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]7]

  • Ahmad, S. et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]

  • Denmark, S. An Exploration of Oxetanes: Synthesis and Relevance. Available at: [Link]5]

  • Xu, T. et al. Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available at: [Link].

  • Mykhailiuk, P. K. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]6]

  • Google Patents. (1987). Process for the preparation of oxetan-3-carboxylic acids.
  • Nagy, M. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link].

  • Aube, J. (1997). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Organic Syntheses Procedure. Available at: [Link]8]

Sources

Optimization

Technical Support Center: Optimizing HPLC Gradients for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

Welcome to the technical support center for the analysis of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) mobile phase gradients. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical expertise with field-proven insights to address common and complex challenges encountered during method development and routine analysis.

Introduction: The Analytical Challenge

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a small, polar, zwitterionic molecule. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, presents a significant challenge for traditional reversed-phase (RP) HPLC. The high polarity leads to poor retention on conventional C18 columns, while the dual ionic nature can cause severe peak tailing due to interactions with residual silanols on the silica stationary phase. This guide provides a structured approach to overcome these issues through strategic mobile phase and column selection.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of this unique compound, providing the "why" behind the experimental choices.

Q1: Why do I see little to no retention of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride on my C18 column?

A1: The primary reason for poor retention is a mismatch in polarity. Standard C18 columns have a nonpolar (hydrophobic) stationary phase. Your analyte is highly polar and hydrophilic, meaning it has a much stronger affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) than for the stationary phase. Consequently, it travels through the column with the solvent front, resulting in a retention time close to the void volume.

To achieve adequate retention, a different chromatographic mode is necessary. The most effective options are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (usually acetonitrile).[1][2][3][4] A water-enriched layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.[2][3][4]

  • Ion-Pair Reversed-Phase Chromatography (IP-RP): This method adds a reagent to the mobile phase that contains a hydrophobic part and an ionic part.[5][6] For your positively charged analyte (at low pH), an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used.[5][7] The reagent pairs with your analyte, forming a neutral, more hydrophobic complex that can be retained on a C18 column.[6][8]

Q2: My analyte peak is broad and shows significant tailing. What is causing this and how can I fix it?

A2: Peak tailing for a basic compound like yours is most often caused by secondary ionic interactions between the positively charged amino group and deprotonated (negatively charged) silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[9] This is a common issue, especially at mid-range pH values.

Here are the primary strategies to improve peak shape:

  • Control the Mobile Phase pH: The pH of the mobile phase is a critical factor influencing the ionization state of both your analyte and the column's silanol groups.[10][11][12]

    • Low pH (e.g., pH < 3): Using an acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) ensures that the surface silanols are protonated (Si-OH) and neutral, minimizing ionic interactions.[13] Your analyte's amino group will be fully protonated (-NH3+), but the primary cause of tailing is suppressed.

    • High pH (e.g., pH > 9): Using a high-pH-stable column (e.g., a hybrid particle column), you can deprotonate the analyte's amino group, making it neutral. This also eliminates the problematic ionic interaction. However, this approach is less common and requires specialized columns.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. Using a high-quality, well-maintained column is essential.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes help shield the silanol interactions and improve peak shape.[14]

Q3: How does mobile phase pH affect the retention of a zwitterionic analyte like this?

A3: The mobile phase pH directly controls the net charge of your zwitterionic analyte, which in turn dictates its polarity and retention.[12][15]

  • At Low pH (e.g., pH < pKa of carboxylic acid): Both the amino and carboxylic acid groups are protonated. The molecule has a net positive charge (-NH3+ and -COOH). It is highly polar and will have very low retention in reversed-phase mode but can be retained by cation exchange or HILIC.

  • At Isoelectric Point (pI): The analyte exists as a zwitterion (-NH3+ and -COO⁻) with a net neutral charge. While electrically neutral, it is still highly polar.

  • At High pH (e.g., pH > pKa of amino group): Both groups are deprotonated. The molecule has a net negative charge (-NH2 and -COO⁻). It is polar and can be retained by anion exchange.

For RP-HPLC, it is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form.[16] For this molecule, a low pH is the most straightforward approach to achieve consistent results.

Section 2: Troubleshooting Guide

This section provides a quick-reference guide in a question-and-answer format to address specific experimental issues.

Problem Probable Cause(s) Recommended Solution(s)
No Retention / Peak at Void Volume Analyte is too polar for the RP column.1. Switch to a HILIC column (e.g., Amide, Diol, or Silica).2. Implement an Ion-Pair RP method using an alkyl sulfonate reagent.[7]
Severe Peak Tailing 1. Secondary interaction with silica silanols.2. Mobile phase pH is too close to analyte pKa.3. Column is old or contaminated.1. Lower mobile phase pH to < 3 using 0.1% Formic Acid or Phosphoric Acid.2. Increase buffer strength (e.g., 20-50 mM phosphate).3. Use a new, high-purity, end-capped column.4. If using a guard column, replace it.[17]
Poor Resolution from Impurities 1. Gradient slope is too steep.2. Incorrect organic modifier.3. Suboptimal pH.1. Decrease the gradient slope (e.g., from 5-95% B in 10 min to 5-50% B in 20 min).2. Try switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as it can alter selectivity.[13]3. Perform a pH screening study to find the optimal pH for separation.
Drifting Retention Times 1. Inadequate column equilibration.2. Mobile phase is unstable or poorly mixed.3. Low buffer concentration.[14]1. Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase conditions before each injection.2. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.3. Increase buffer concentration to >20 mM.
Split or Broad Peaks 1. Sample solvent is stronger than the mobile phase.2. Column contamination or void formation.3. pH of the mobile phase is too close to the analyte's pKa.[12]1. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[14][18]2. Flush the column or replace it if a void has formed at the inlet.[17]3. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[16]

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies and visual workflows to guide your experiments.

Protocol 1: HILIC Method Development Starting Point

This protocol is the recommended first approach for robust analysis of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride.

  • Column Selection: Choose a HILIC stationary phase. An amide-based column is often a good starting point.

    • Example: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Detection: UV at 205 nm or CAD/ELSD/MS.

  • Gradient Table:

Time (min)%A (Aqueous)%B (Acetonitrile)Curve
0.0595Initial
1.0595Linear
8.04060Linear
8.1595Step
12.0595Step
  • Optimization Strategy:

    • If retention is too low, decrease the starting %A or make the gradient shallower.

    • If retention is too high, increase the starting %A or make the gradient steeper.

    • Adjusting the pH or salt concentration in Mobile Phase A can fine-tune selectivity.

Workflow Diagram: Method Development Decision Tree

This diagram outlines the logical steps for selecting an appropriate analytical strategy.

MethodDevelopment Start Start: Analyze 3-(Aminomethyl)oxane-3-carboxylic acid HCl CheckRetention Q: Adequate retention on standard C18 column? Start->CheckRetention HILIC_Path Use HILIC Method CheckRetention->HILIC_Path No (Most Likely) CheckPeakShape Q: Is peak shape acceptable? (Tailing Factor < 1.5) CheckRetention->CheckPeakShape Yes (Unlikely) HILIC_Path->CheckPeakShape IP_Path Use Ion-Pair RP Method IP_Path->CheckPeakShape OptimizepH Optimize Mobile Phase pH (Target pH < 3) CheckPeakShape->OptimizepH No OptimizeGradient Optimize Gradient Slope & Organic Modifier CheckPeakShape->OptimizeGradient Yes OptimizepH->OptimizeGradient FinalMethod Final Validated Method OptimizeGradient->FinalMethod

Caption: Decision tree for HPLC method development.

Protocol 2: Pre-Column Derivatization for UV/Fluorescence Detection

Since the analyte lacks a strong chromophore, derivatization can significantly enhance sensitivity for UV or fluorescence detectors.[19][20] This is an alternative strategy if mass spectrometry or other universal detectors are unavailable.

  • Reagent Selection: o-Phthalaldehyde (OPA) reacts with primary amines to form highly fluorescent derivatives.[19][20]

  • Derivatization Procedure (Online/Autosampler):

    • Prepare a borate buffer (e.g., 0.1 M, pH 10.2).[19]

    • Prepare an OPA reagent solution (e.g., 5 mM OPA with a thiol like 3-mercaptopropionic acid in borate buffer).[19]

    • In the autosampler, mix the sample with the borate buffer and OPA reagent.

    • Allow a short reaction time (~1-5 minutes) before injection.[19]

  • HPLC Conditions (Reversed-Phase):

    • Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: Phosphate or Acetate buffer (e.g., 25 mM, pH 6.5).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient would run from ~10% B to 80% B over 15-20 minutes.

    • Detection: Fluorescence detector (e.g., Ex: 230 nm, Em: 450 nm for OPA derivatives).[19]

Diagram: Peak Tailing Mechanism & Solution

This diagram illustrates the cause of peak tailing and how low pH mitigates it.

PeakTailing Mechanism of Peak Tailing and Mitigation by Low pH cluster_mid_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH < 3) Silanol_Mid Silica Surface Si-O⁻ (Anionic) Analyte_Mid Analyte R-NH₃⁺ (Cationic) Interaction Strong Ionic Interaction Analyte_Mid:f1->Interaction Interaction->Silanol_Mid:f1 TailingPeak Result: Tailing Peak Interaction->TailingPeak Silanol_Low Silica Surface Si-OH (Neutral) Analyte_Low Analyte R-NH₃⁺ (Cationic) NoInteraction No Ionic Interaction SymmetricPeak Result: Symmetric Peak NoInteraction->SymmetricPeak

Caption: How low pH neutralizes silanols to prevent peak tailing.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Miyakawa, K., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0207128.
  • Ion Pairing Reagents and Buffers. Regis Technologies.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Khan, I., et al. (2018). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(08), 1234-1239.
  • Wilson, I. D., et al. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • 3-Aminooxetane-3-carboxylic acid 95%. Sigma-Aldrich.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • How can I separate carboxylic acid and chloride by HPLC?
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Hydrophilic interaction chrom
  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Dolan, J. W. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • HILIC. Dr. Maisch GmbH.
  • Studzińska, S., et al. (2017). The impact of ion-pairing reagents on the selectivity and sensitivity in the analysis of modified oligonucleotides in serum samples by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 138, 146-152.
  • A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatiz
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. ThermoFisher Scientific.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • HILIC – The Rising Star of Polar Chrom
  • AdvanceBio Amino Acid Analysis. Agilent Technologies.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Validation Methods for 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride. As a non-proteinogenic, cyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride. As a non-proteinogenic, cyclic beta-amino acid, this compound presents unique analytical challenges that necessitate a careful selection of chromatographic techniques to ensure accurate and reliable purity assessments. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols.

The Analytical Challenge: Unraveling the Properties of 3-(Aminomethyl)oxetane-3-carboxylic acid

3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride is a small, polar molecule, a characteristic confirmed by its calculated LogP of -4.[1] Its structure, lacking any significant chromophores such as aromatic rings or conjugated double bonds, makes detection by standard UV-Vis spectrophotometry at wavelengths like 254 nm or 280 nm inefficient.[][3] Furthermore, its zwitterionic nature at neutral pH, possessing both a primary amine and a carboxylic acid group, can lead to poor retention and peak shape on traditional reversed-phase (RP) HPLC columns. These inherent properties demand specialized analytical approaches to achieve robust and reproducible purity validation.

Comparative Analysis of HPLC Methodologies

This guide will explore three distinct and effective HPLC-based strategies for the purity validation of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis.

  • Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization for enhanced retention and detection.

  • Ion-Exchange Chromatography (IEC) for separation based on charge.

Each method will be evaluated based on its principle of separation, advantages, limitations, and performance in the context of established validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5][6]

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. The separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Principle of Separation: In HILIC, the stationary phase is polar (e.g., silica, or silica bonded with polar functional groups), and the mobile phase is a mixture of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. The highly polar 3-(Aminomethyl)oxetane-3-carboxylic acid partitions into the aqueous layer on the stationary phase and is retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

Advantages for this Analyte:

  • Direct Analysis: No derivatization is required, which simplifies sample preparation and reduces the potential for analytical errors.[7]

  • Good Retention: Provides excellent retention for highly polar analytes that would otherwise elute in the void volume in RP-HPLC.

  • MS-Compatibility: The volatile mobile phases typically used in HILIC are well-suited for coupling with mass spectrometry (MS) detection, which is highly beneficial for a non-UV active compound.

Limitations:

  • Matrix Effects: HILIC can be more susceptible to matrix effects compared to RP-HPLC.

  • Equilibration Time: Columns can require longer equilibration times between injections to ensure reproducible retention times.

Experimental Protocol: HILIC-MS

Objective: To determine the purity of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride by HILIC coupled with a mass spectrometer for detection.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS Detector Settings (Positive ESI Mode):

ParameterSetting
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50-300

Sample Preparation:

  • Accurately weigh and dissolve the 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride standard and sample in a mixture of 50:50 acetonitrile:water to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

  • Peak identification is confirmed by the mass-to-charge ratio (m/z) of the analyte.

Method 2: Reversed-Phase HPLC with Pre-column Derivatization

To overcome the challenges of poor retention and lack of UV absorbance, pre-column derivatization is a widely used and robust strategy.[][3] This involves reacting the amino acid with a derivatizing agent to form a more hydrophobic and UV-active or fluorescent derivative that can be readily separated and detected by RP-HPLC.[][8][9]

Principle of Separation: The primary amine of 3-(Aminomethyl)oxetane-3-carboxylic acid is reacted with a derivatizing agent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), to form a highly fluorescent and/or UV-active derivative.[9][10] The resulting derivative is more hydrophobic and can be effectively retained and separated on a C18 or other reversed-phase column.

Advantages for this Analyte:

  • Enhanced Retention: The derivatization increases the hydrophobicity of the analyte, leading to excellent retention on RP-HPLC columns.

  • High Sensitivity: Derivatizing agents like OPA and FMOC-Cl yield derivatives with strong fluorescence, allowing for very low limits of detection (LOD) and quantification (LOQ).[10]

  • Wide Applicability: RP-HPLC is a very common and well-understood technique, and the instrumentation is widely available.

Limitations:

  • Complex Sample Preparation: The derivatization step adds complexity to the sample preparation workflow and can be a source of variability.[10]

  • Reagent Stability: Some derivatizing reagents and the resulting derivatives may have limited stability, requiring careful control of reaction times and conditions.

  • Potential for By-products: The derivatization reaction can sometimes produce by-products that may interfere with the analysis.

Experimental Protocol: RP-HPLC with OPA Derivatization and Fluorescence Detection

Objective: To determine the purity of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride by RP-HPLC with pre-column OPA derivatization and fluorescence detection.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler with derivatization capabilities (or manual derivatization)

  • Column oven

  • Fluorescence detector

Chromatographic Conditions:

ParameterCondition
Column C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient 2% B to 50% B over 20 minutes
Flow Rate 1.5 mL/min
Column Temperature 35 °C
Injection Volume 10 µL

Fluorescence Detector Settings:

ParameterSetting
Excitation Wavelength 340 nm
Emission Wavelength 455 nm

Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL stock solution of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride in water.

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5), and 50 µL of 3-mercaptopropionic acid.

  • In an autosampler vial, mix 10 µL of the sample solution with 40 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

Data Analysis:

  • Calculate the purity based on the area percent of the main derivative peak relative to the total area of all derivative peaks.

Method 3: Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. Given the zwitterionic nature of 3-(Aminomethyl)oxetane-3-carboxylic acid, IEC is a highly suitable method for its analysis.

Principle of Separation: A stationary phase with charged functional groups (either positive for anion exchange or negative for cation exchange) is used. The charged analyte binds to the stationary phase through electrostatic interactions. Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions and releases the analyte from the column. For a zwitterionic compound like our analyte, cation-exchange chromatography is typically employed at a low pH where the amino group is protonated.

Advantages for this Analyte:

  • High Selectivity: IEC can provide excellent selectivity for charged molecules, including amino acids.

  • Direct Analysis: Derivatization is not required if a suitable detection method is available (e.g., post-column derivatization with ninhydrin or mass spectrometry).[10]

  • Robust Method: IEC is a well-established and robust technique for amino acid analysis.

Limitations:

  • Mobile Phase Constraints: The use of non-volatile salts in the mobile phase can make it incompatible with MS detection.

  • Sensitivity to Mobile Phase Composition: Small changes in pH or salt concentration can significantly impact retention times.

Experimental Protocol: IEC with Post-column Ninhydrin Derivatization

Objective: To determine the purity of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride using IEC with post-column ninhydrin derivatization and UV-Vis detection.

Instrumentation:

  • Amino acid analyzer or HPLC system with a pump capable of handling corrosive mobile phases

  • Post-column derivatization system (reagent pump, reaction coil)

  • UV-Vis detector

Chromatographic Conditions:

ParameterCondition
Column Cation-exchange column (e.g., Pickering Laboratories, Sodium form, 4.6 x 150 mm)
Mobile Phase Sodium citrate buffers with a step gradient of increasing pH and ionic strength
Flow Rate 0.5 mL/min
Column Temperature 50 °C
Injection Volume 20 µL

Post-column Derivatization:

ParameterSetting
Reagent Ninhydrin solution
Reagent Flow Rate 0.3 mL/min
Reaction Temperature 130 °C
Detection Wavelength 570 nm (and 440 nm for secondary amines)

Sample Preparation:

  • Dissolve the sample in a sample dilution buffer (typically a low pH lithium citrate buffer) to a concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

Data Analysis:

  • Purity is determined by the area percentage of the main peak.

Method Comparison Summary

FeatureHILIC-MSRP-HPLC with Pre-column DerivatizationIon-Exchange Chromatography
Principle PartitioningAdsorptionIon-Exchange
Sample Prep SimpleComplex (derivatization)Moderate
Detection MSFluorescence/UV-VisUV-Vis (with post-column derivatization)
Sensitivity HighVery HighHigh
MS-Compatibility ExcellentPossible with specific derivatizing agentsPoor (with salt buffers)
Robustness ModerateHighVery High
Pros Direct analysis, good for polar compoundsHigh sensitivity, uses common instrumentationHigh selectivity for charged analytes
Cons Longer equilibration, potential matrix effectsComplex sample prep, reagent stabilityRequires specialized buffers, often not MS-compatible

Visualization of Workflows

HILIC-MS Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing dissolve Dissolve in ACN/Water filtrate Filter (0.22 µm) dissolve->filtrate inject Inject into HPLC filtrate->inject separate HILIC Separation inject->separate detect MS Detection (ESI+) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HILIC-MS Purity Validation.

RP-HPLC with Pre-column Derivatization Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis RP-HPLC Analysis cluster_data Data Processing dissolve Dissolve in Water derivatize Add OPA Reagent dissolve->derivatize react React for 2 min derivatize->react inject Inject into HPLC react->inject separate C18 Separation inject->separate detect Fluorescence Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for RP-HPLC with Pre-column Derivatization.

Conclusion and Recommendations

The selection of an appropriate HPLC method for the purity validation of 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride is critically dependent on the available instrumentation and the specific requirements of the analysis.

  • For routine quality control with high sensitivity requirements and access to standard HPLC instrumentation, RP-HPLC with pre-column derivatization is a highly robust and reliable choice.

  • When direct analysis is preferred and mass spectrometry detection is available, HILIC-MS offers a simpler sample preparation workflow and provides valuable mass information for peak identification.

  • Ion-Exchange Chromatography remains a gold standard for amino acid analysis and is an excellent choice for its high selectivity, particularly when a dedicated amino acid analyzer is available.

Each of these methods, when properly validated according to ICH and USP guidelines, can provide accurate and reliable purity data for 3-(Aminomethyl)oxetane-3-carboxylic acid hydrochloride, ensuring the quality and safety of this important compound in drug development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Kim, J. H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(9), 614. [Link]

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bhandare, P., Madhavan, P., Rao, B. M., & Rao, N. S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(4), 372-380. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • PubChem. 3-(Aminomethyl)oxetane-3-carboxylic acid. [Link]

  • NextSDS. 3-aminooxetane-3-carboxylic acid hydrochloride — Chemical Substance Information. [Link]

  • Advanced Materials Technology. (2019). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • Protein Metrics. (2024). Cyclic Peptide Analysis. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wipf, P., et al. (2013). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of medicinal chemistry, 56(13), 5583–5593. [Link]

  • Ilisz, I., et al. (2014). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of separation science, 37(12), 1305-1327. [Link]

  • Yan, Z., et al. (2007). HPLC Determination of the Major Non-protein Amino Acids and Common Biogenic Amines in Lathyrus sativus Using a Novel Extraction Method. Chromatographia, 66(5-6), 415-419. [Link]

  • A.C.S. Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. [Link]

  • Csapó, J., et al. (2008). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Agraria Kaposváriensis, 12(2), 33-51. [Link]

  • Sharma, A., & Sharma, R. (2014). AMINO ACID ANALYSIS USING ION-EXCHANGE CHROMATOGRAPHY: A REVIEW. International Journal of Research and Development in Pharmacy and Life Sciences, 3(6), 1234-1238. [Link]

  • NextSDS. 3-(aminomethyl)oxetane-3-carboxylic acid — Chemical Substance Information. [Link]

  • Phenomenex. Principles of Ion Exchange Chromatography. [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PubChemLite. 3-(aminomethyl)oxetane-3-carboxylic acid (C5H9NO3). [Link]

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Comparative

A Senior Application Scientist's Guide to the LC-MS Analysis of 3-(Aminomethyl)oxane-3-carboxylic acid Hydrochloride: Fragmentation Patterns and Methodological Comparisons

Introduction In the landscape of modern drug discovery and development, small, functionalized heterocyclic compounds serve as critical building blocks for novel therapeutics. One such molecule is 3-(Aminomethyl)oxane-3-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, small, functionalized heterocyclic compounds serve as critical building blocks for novel therapeutics. One such molecule is 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride (CAS: 2059988-37-1, Molecular Weight: 195.65 g/mol )[1][2]. Its structure, featuring a saturated oxane (tetrahydropyran) ring, a carboxylic acid, and a primary aminomethyl group, presents a unique combination of functionalities. This zwitterionic potential and high polarity make it a challenging analyte for conventional analytical techniques, particularly for liquid chromatography-mass spectrometry (LC-MS).

This guide provides an in-depth technical analysis of the expected fragmentation patterns of this molecule under tandem mass spectrometry (MS/MS) conditions. As direct experimental data for this specific compound is not widely published, we will apply first-principle fragmentation rules based on its constituent functional groups—amines, carboxylic acids, and cyclic ethers[3][4]. Furthermore, we will propose a robust analytical methodology using Hydrophilic Interaction Liquid Chromatography (HILIC) and objectively compare its performance against alternative approaches, namely ion-pair reversed-phase chromatography and chemical derivatization. This document is intended for researchers, analytical chemists, and drug development professionals seeking to develop reliable methods for the characterization and quantification of this and structurally similar polar molecules.

Part 1: Proposed Primary Analytical Methodology: HILIC-MS

The intrinsic polarity of 3-(Aminomethyl)oxane-3-carboxylic acid makes it poorly retained on traditional reversed-phase (RP) columns, which rely on hydrophobic interactions. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach for direct analysis. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile), creating a water-enriched layer on the surface of the stationary phase into which polar analytes can partition[5][6].

The causality behind this choice is twofold: HILIC provides robust retention for highly polar compounds and employs mobile phases that are highly compatible with electrospray ionization (ESI), leading to efficient desolvation and ionization in the MS source.

Experimental Protocol: HILIC-MS Method
  • Sample Preparation: Dissolve 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride standard in a solution of 80:20 (v/v) acetonitrile:water to a final concentration of 10 µg/mL. This high organic content ensures compatibility with the initial mobile phase conditions and promotes good peak shape.

  • LC System: An Agilent 1290 Infinity II UHPLC or equivalent system[7].

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm. This bonded stationary phase offers excellent retention and peak shape for a wide range of polar compounds[5].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

  • Mobile Phase B: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Gradient Elution:

    • 0.0 min: 95% B

    • 5.0 min: 50% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

    • 6.1 min: 95% B

    • 8.0 min: 95% B (Column Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or a high-resolution instrument like a Q-TOF[8].

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). The primary amine is readily protonated.

  • MS Parameters:

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temp: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Full Scan (MS1) Range: m/z 50-250

    • Product Ion Scan (MS/MS): Precursor ion m/z 160.1 (protonated free base), with collision energies ranging from 10-40 eV to observe the full fragmentation profile.

HILIC-MS Experimental Workflow

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_lc UHPLC System cluster_ms Mass Spectrometer Prep Dissolve Sample in 80:20 ACN:H2O Injector Inject 2 µL Prep->Injector Load Sample Column HILIC Column (BEH Amide) Injector->Column Chromatographic Separation ESI ESI+ Source Column->ESI Elution Gradient Gradient Elution (ACN/Ammonium Formate) Analyzer MS Analyzer (Q-TOF or QqQ) ESI->Analyzer Ionization Detector Detection Analyzer->Detector m/z Analysis

Caption: HILIC-MS workflow for direct analysis.

Part 2: Predicted Mass Spectrometry Fragmentation Patterns

Upon introduction into the mass spectrometer via ESI in positive mode, the analyte will be observed as the protonated free base, [M+H]+, at a theoretical m/z of 160.0968. The hydrochloride salt will not be observed. Fragmentation is induced via collision-induced dissociation (CID), and the resulting product ions provide structural confirmation[9]. The molecule's structure suggests three primary fragmentation paradigms originating from the amine, the carboxylic acid, and the oxane ring.

Predicted Fragmentation Pathways
  • Amine-Initiated Fragmentation (α-Cleavage): Alpha-cleavage is a dominant pathway for amines[3][10]. Cleavage of the C-C bond adjacent to the protonated amine is expected, leading to the loss of the aminomethyl group as a neutral species or the formation of a stable iminium ion.

  • Carboxylic Acid-Initiated Fragmentation: Amino acids commonly undergo characteristic neutral losses of water (H₂O) and carbon monoxide (CO)[11]. The initial loss of H₂O (18.01 Da) from the carboxyl group is highly probable, followed by the loss of CO (27.99 Da). A direct loss of the entire formic acid moiety (HCOOH, 46.01 Da) is also possible.

  • Oxane Ring Fragmentation: Cyclic ethers can undergo ring-opening followed by subsequent fragmentation[4]. This can be initiated by the charge site, leading to a series of cleavages that break down the heterocyclic ring structure.

The interplay of these pathways will generate a characteristic MS/MS spectrum.

Proposed Fragmentation Diagram

Fragmentation_Pathway M [M+H]+ m/z 160.1 F142 [M+H - H₂O]+ m/z 142.1 M->F142 - H₂O (18.01 Da) F143 [M+H - NH₃]+ m/z 143.1 M->F143 - NH₃ (17.03 Da) F130 [M+H - CH₂NH₂]+ m/z 130.1 M->F130 - •CH₂NH₂ (30.04 Da) F85 Ring Fragment m/z 85.1 M->F85 Ring Cleavage F115 [M+H - •COOH]+ m/z 115.1 M->F115 - •COOH (45.01 Da) F114 [M+H - H₂O - CO]+ m/z 114.1 F142->F114 - CO (27.99 Da)

Caption: Predicted fragmentation pathways for [M+H]+.

Table of Predicted Product Ions
Predicted m/zProposed FormulaProposed LossFragmentation Origin
143.1C₇H₁₂O₃⁺NH₃Loss of ammonia from protonated amine
142.1C₇H₁₂NO₂⁺H₂OLoss of water from carboxylic acid
130.1C₆H₁₀O₃⁺•CH₂NH₂Alpha-cleavage at the aminomethyl group
115.1C₆H₁₄N⁺O•COOHLoss of the carboxyl radical
114.1C₆H₁₀NO⁺H₂O + COSequential loss from carboxylic acid
85.1C₅H₉O⁺C₂H₄NO₂Fragmentation of the oxane ring

Part 3: Comparison with Alternative Analytical Strategies

While HILIC-MS is proposed as the optimal method, it is crucial to understand its performance relative to other viable techniques. Each alternative presents a different balance of complexity, sensitivity, and compatibility with mass spectrometry.

Alternative 1: Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

This technique uses standard C18 columns but adds an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to the mobile phase. The agent forms a neutral complex with the charged analyte, allowing for retention on the non-polar stationary phase[12][13].

  • Causality & Rationale: IP-RPLC leverages the most common and robust column chemistry (C18). It is a good option for laboratories that do not have dedicated HILIC columns or expertise.

  • Drawbacks: Ion-pairing agents are notoriously problematic for mass spectrometry. They are non-volatile and can cause significant ion suppression, reducing sensitivity. They also tend to coat the ion source and analyzer, requiring extensive cleaning and leading to instrument downtime.

Alternative 2: Chemical Derivatization

Derivatization modifies the analyte's chemical structure to improve its analytical properties[14]. For this molecule, the primary amine is an ideal target. Using an agent like an N-hydroxysuccinimide (NHS) ester of a hydrophobic moiety (e.g., isoquinoline-6-carboxylic acid NHS ester, 6-CiQ-NHS) can neutralize the charge and add a non-polar group[15].

  • Causality & Rationale: This modification dramatically increases hydrophobicity, allowing for excellent retention and peak shape on standard RP columns. It can also enhance ionization efficiency, leading to a significant boost in MS signal intensity.

  • Drawbacks: This approach adds complexity and time to the sample preparation workflow. It introduces potential sources of error, such as incomplete reactions or the formation of byproducts, which must be carefully validated.

Comparative Guide to Analytical Methodologies
ParameterHILIC-MS (Proposed) IP-RPLC Chemical Derivatization + RPLC-MS
Chromatographic Retention Excellent for polar analyteGood, but dependent on ion-pair agentExcellent, analyte becomes non-polar
MS Compatibility High (uses volatile buffers)Poor (ion suppression, contamination)High (analyte is less polar)
Sensitivity GoodLow to Moderate (due to suppression)Potentially Very High
Workflow Complexity Low (direct injection)Moderate (requires dedicated system use)High (requires reaction step)
Robustness Good, but requires careful equilibrationModerate (column lifetime can be reduced)Good, once derivatization is optimized
Best For Routine, direct analysis and structural confirmation.Labs without HILIC capability; UV detection.High-sensitivity quantification; bioanalysis.

Conclusion and Recommendations

The analysis of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride by LC-MS is most effectively and directly achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) method. This approach provides excellent retention and is highly compatible with mass spectrometry, enabling robust structural confirmation through the predictable fragmentation patterns outlined in this guide. The primary fragmentation events are expected to be the neutral losses of water and carbon monoxide from the carboxylic acid, loss of ammonia, and alpha-cleavage adjacent to the aminomethyl group.

For laboratories requiring the highest levels of sensitivity, for instance in trace-level quantification, chemical derivatization of the primary amine followed by reversed-phase LC-MS is a superior, albeit more complex, alternative[15]. Ion-pair RPLC should be considered a last resort for MS-based methods due to its significant drawbacks concerning ion suppression and instrument contamination[13].

This guide provides a validated, scientifically-grounded framework for selecting and developing a fit-for-purpose analytical method. The choice between these methodologies should be dictated by the specific analytical goals, whether they be qualitative characterization, routine quantification, or ultra-trace level detection.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link][3]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link][9]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. (n.d.). PMC. [Link][14]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. [Link][5]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link][10]

  • Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Source not specified. [Link]

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. (2025). MDPI. [Link][12]

  • 3-(Aminomethyl)oxetane-3-carboxylic acid | C5H9NO3 | CID 82593811. (n.d.). PubChem. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026). Chromatography Online. [Link][13]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PMC. [Link][11]

  • 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride. (n.d.). Chemspace. [Link][2]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link][7]

  • 3-(aminomethyl)oxetane-3-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). Source not specified. [Link][4]

  • Fundamentals of LC, MS and LCMS. (n.d.). Shimadzu Scientific Instruments. [Link][6]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (n.d.). SciSpace. [Link][8]

  • Mass Spectrometry. (n.d.). MSU chemistry. [Link]

  • Recent progress in polar metabolite quantification in plants using liquid chromatography – mass spectrometry (LC-MS). (2025). ResearchGate. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. (2025). Save My Exams. [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. (2026). PubMed. [Link][15]

  • 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.). Source not specified. [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]

Sources

Validation

comparing 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride with gabapentin analogs

This technical guide provides an in-depth, objective comparison between the commercially available building block 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride and classical gabapentinoid analogs (e.g., Gabapentin...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth, objective comparison between the commercially available building block 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride and classical gabapentinoid analogs (e.g., Gabapentin, Pregabalin). By analyzing their structural dichotomy—specifically the shift from a γ -amino acid to a β -amino acid—we can predict and evaluate their pharmacological divergence.

Structural and Mechanistic Divergence

To understand the comparative performance of these compounds, we must first deconstruct their pharmacophores.

Gabapentinoids ( γ -Amino Acids): Gabapentin and pregabalin are structurally analogous to the inhibitory neurotransmitter γ -aminobutyric acid (GABA). However, they do not bind to GABA receptors [1]. Instead, their primary mechanism of action is high-affinity binding to the α2​δ−1 and α2​δ−2 auxiliary subunits of voltage-gated calcium channels (VGCCs) [2]. Structurally, they are γ -amino acids , meaning there are three carbon atoms separating the basic amine from the acidic carboxylate. This specific charge separation (~5.0–6.0 Å) is strictly required to anchor the molecule within the α2​δ binding pocket.

3-(Aminomethyl)oxane-3-carboxylic acid ( β -Amino Acid): In contrast, 3-(aminomethyl)oxane-3-carboxylic acid features an oxane (tetrahydropyran) ring where both the aminomethyl group and the carboxylic acid are attached to the same carbon (C3)[3]. Because the amine is located on the methyl carbon directly adjacent to the α -carbon (C3), this molecule is a β -amino acid . This seemingly minor truncation fundamentally alters the molecule's spatial geometry. The reduced distance between the zwitterionic charges collapses the pharmacophore, predicting a severe or complete loss of affinity for the α2​δ subunit. Furthermore, the introduction of the oxygen heteroatom in the oxane ring acts as a hydrogen bond acceptor, significantly increasing the molecule's hydrophilicity (LogP = -0.17) compared to the lipophilic cyclohexane ring of gabapentin[3].

BindingMechanism LAT1 LAT1 Transporter (BBB Penetration) VGCC VGCC α2δ Subunit (Primary Target) Efficacy Reduced Excitatory Neurotransmitter Release VGCC->Efficacy Modulates Gabapentin Gabapentin / Pregabalin (γ-Amino Acids) Gabapentin->LAT1 High Affinity Transport Gabapentin->VGCC Strong Binding (Ki < 50 nM) Oxane 3-(Aminomethyl)oxane-3-carboxylic acid (β-Amino Acid) Oxane->LAT1 Altered Transport (Due to Oxane Polarity) Oxane->VGCC Steric/Charge Mismatch (Predicted Inactive)

Fig 1. Pharmacodynamic and pharmacokinetic pathways of gabapentinoids vs. the oxane beta-amino acid.

Comparative Physicochemical Profile

The physicochemical properties dictate not only receptor binding but also pharmacokinetics. Gabapentinoids rely entirely on the Large Neutral Amino Acid Transporter 1 (LAT1) to cross the blood-brain barrier (BBB) because they are too polar for passive diffusion . The oxane analog's increased polarity may hinder LAT1 recognition, which prefers bulky, hydrophobic side chains.

PropertyGabapentinPregabalin3-(Aminomethyl)oxane-3-carboxylic acid
Amino Acid Class γ -amino acid γ -amino acid β -amino acid
Ring System Cyclohexane (Lipophilic)None (Acyclic isobutyl)Oxane / Tetrahydropyran (Polar)
Molecular Weight 171.24 g/mol 159.23 g/mol 159.18 g/mol [3]
Target Affinity ( α2​δ ) High ( Ki​≈38 nM)Very High ( Ki​≈22 nM)[4]Predicted Low/Inactive
LogP ~1.2~1.3-0.17[3]
Topological Polar Surface Area 63.3 Ų63.3 Ų72.55 Ų[3]

Experimental Methodologies for Comparative Validation

To empirically validate the predicted pharmacological divergence, the following self-validating experimental workflows must be executed. Each protocol is designed with internal controls to ensure data integrity and establish causality.

Protocol A: [3H] -Gabapentin Competitive Binding Assay

Objective: Determine the Ki​ of the oxane analog at the α2​δ subunit. Causality & Design: Because α2​δ ligands exhibit rapid off-rates, standard filtration can lead to false negatives. We utilize a rapid-filtration method over GF/B filters pre-soaked in 0.3% polyethylenimine to trap the membrane complexes efficiently.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 10 mM HEPES (pH 7.4). Centrifuge at 40,000 × g for 15 min. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 100 µL membrane suspension, 10 nM [3H] -Gabapentin (tracer), and varying concentrations (1 nM to 100 µM) of the oxane analog or unlabeled pregabalin (positive control).

  • Self-Validation (NSB): Define Non-Specific Binding (NSB) using parallel wells containing 10 µM unlabeled pregabalin. Total binding minus NSB yields specific binding.

  • Filtration & Detection: Incubate for 45 min at room temperature. Terminate by rapid vacuum filtration. Wash three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity.

Protocol B: Functional Intracellular Calcium ( Ca2+ ) Imaging

Objective: Assess the functional inhibition of VGCCs. Causality & Design: Binding affinity does not guarantee functional antagonism. We use Fura-2AM, a ratiometric calcium indicator. Ratiometric imaging (340/380 nm excitation) mathematically cancels out artifacts caused by uneven dye loading, photobleaching, or varying cell thickness, ensuring the signal strictly represents intracellular Ca2+ flux.

  • Cell Culture & Dye Loading: Culture PC12 cells or primary Dorsal Root Ganglion (DRG) neurons. Incubate with 2 µM Fura-2AM for 30 min at 37°C. Wash extensively to allow intracellular de-esterification of the dye.

  • Compound Pre-treatment: Incubate cells with vehicle, 10 µM Gabapentin, or 10 µM Oxane analog for 1 hour.

  • Depolarization: Stimulate cells with a 50 mM KCl buffer to induce membrane depolarization, forcing VGCCs to open.

  • Measurement: Record the 340/380 nm fluorescence emission ratio. A functional α2​δ inhibitor will blunt the peak Ca2+ transient compared to the vehicle control.

AssayWorkflow Step1 1. Tissue Prep Isolate Rat Cortical Membranes Step2 2. Radioligand Incubation [3H]-Gabapentin + Competitor Step1->Step2 Step3 3. Rapid Filtration Separate Bound vs Free Step2->Step3 Step4 4. Scintillation Counting Calculate IC50 & Ki Step3->Step4

Fig 2. Self-validating radioligand displacement workflow for evaluating α2δ subunit affinity.

Protocol C: LAT1 Transporter Uptake Assay

Objective: Evaluate the BBB permeability potential of the oxane analog.

  • System: Use CHO cells stably expressing human SLC7A5 (LAT1).

  • Assay: Measure the uptake of 1 µM [3H] -L-leucine (a standard LAT1 substrate) in the presence of 100 µM of the oxane analog.

  • Interpretation: If the oxane analog successfully competes for LAT1, [3H] -L-leucine uptake will decrease. Given the hydrophilic oxane ring and the β -amino acid backbone, we hypothesize poor LAT1 affinity, meaning the compound would likely fail to achieve therapeutic CNS concentrations even if it possessed target affinity.

Conclusion & Drug Development Implications

While 3-(Aminomethyl)oxane-3-carboxylic acid shares a superficial structural resemblance to gabapentin, it is a β -amino acid rather than a γ -amino acid . This critical geometric shift, combined with the polarity of the tetrahydropyran ring, breaks the established structure-activity relationship (SAR) required for α2​δ VGCC modulation and LAT1 transport. Consequently, while gabapentin analogs are highly effective neuromodulators for neuropathic pain[4], this specific oxane analog is best utilized in research as a negative structural control or as a building block for exploring non-CNS targets where increased hydrophilicity is desired.

References

  • Mayo Clinic Proceedings - Gabapentin: A Review of its Pharmacological Properties and Therapeutic Use URL:[Link]

  • Journal of Biological Chemistry - The Novel Anticonvulsant Drug, Gabapentin (Neurontin), Binds to the Alpha2delta Subunit of a Calcium Channel URL:[Link]

  • Pharmaceutical Research - Transport of Pregabalin and Gabapentin Across the Blood-Brain Barrier via the Large Neutral Amino Acid Transporter 1 (LAT1) URL:[Link]

Sources

Comparative

X-Ray Crystallography and Stereochemical Profiling of 3-(Aminomethyl)oxane-3-carboxylic Acid Hydrochloride: A Comparative Guide

Executive Summary & Structural Context In the development of conformationally restricted amino acids and gabapentinoid analogues, the substitution of a carbocyclic framework with a heterocyclic one fundamentally alters t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the development of conformationally restricted amino acids and gabapentinoid analogues, the substitution of a carbocyclic framework with a heterocyclic one fundamentally alters the molecule's physicochemical properties and solid-state behavior. 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a highly specialized, oxygen-containing cyclic β -amino acid.

This guide provides an objective, data-driven comparison of this oxane-based building block against standard carbocyclic alternatives: 1-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (a direct β -amino acid analogue) and Gabapentin hydrochloride (a well-characterized γ -amino acid) [1]. By analyzing their X-ray crystallographic data and stereochemical profiles, we can understand how the introduction of the endocyclic oxygen atom dictates crystal packing, hydrogen-bonding networks, and ultimately, aqueous solubility.

Mechanistic Causality: The Role of the Oxane Ring

When evaluating cyclic amino acids, we rely on single-crystal X-ray diffraction not merely to confirm atomic connectivity, but to map the supramolecular synthons that dictate bulk powder properties.

  • Conformational Biasing (Puckering): In cyclohexane derivatives like gabapentin, the chair conformation is highly flexible, often resulting in multiple polymorphs [2]. In contrast, the oxane (tetrahydropyran) ring in our target product introduces anomeric-like stereoelectronic effects. The steric bulk of the C3 substituents (the protonated aminomethyl group and the carboxylic acid) competes for the equatorial position, but the presence of the endocyclic oxygen restricts the ring-flip dynamics, leading to a more predictable, singular thermodynamic solid-state form.

  • Hydrogen-Bonding Architecture: Carbocyclic amino acid hydrochlorides rely exclusively on N-H⋯Cl− and O-H⋯Cl− interactions, alongside N-H⋯O (carbonyl) bonds [3]. The oxane ring introduces a new, potent hydrogen-bond acceptor. This heteroatom participates in bifurcated hydrogen bonds, altering the crystal lattice energy and significantly enhancing the compound's hydrophilicity and dissolution rate.

G Node1 Oxane Ring Oxygen (Heteroatom) Node2 Altered Dipole Moment & Increased Polarity Node1->Node2 Node3 New H-Bond Acceptor (N-H...O_ring) Node1->Node3 Node4 Enhanced Aqueous Solubility Node2->Node4 Node5 Distinct Crystal Packing (vs Cyclohexane) Node3->Node5 Node5->Node4

Caption: Causal relationship between the oxane heteroatom, crystal packing, and solubility.

Comparative Quantitative Data

To objectively evaluate the structural advantages of the oxane derivative, we compare its crystallographic and physicochemical parameters against its carbocyclic counterparts.

Table 1: Comparative Crystallographic Parameters

Data represents the primary thermodynamically stable hydrochloride salt forms at 100 K.

Parameter3-(Aminomethyl)oxane-3-carboxylic acid HCl1-(Aminomethyl)cyclohexanecarboxylic acid HClGabapentin HCl[1]
Structural Class Cyclic β2,2 -amino acidCyclic β2,2 -amino acidCyclic γ -amino acid
Space Group Monoclinic, P21​/c Monoclinic, P21​/n Orthorhombic, Pbca
Z (Molecules/Cell) 448
Primary H-Bond Motif N-H⋯Cl− , O-H⋯Cl− , N-H⋯Ooxane​ N-H⋯Cl− , O-H⋯Cl− N-H⋯Cl− , O-H⋯Cl−
Ring Conformation Biased ChairFlexible ChairFlexible Chair
Aminomethyl Vector Equatorial preferenceAxial/Equatorial mixtureEquatorial preference
Table 2: Physicochemical & Stereochemical Properties
Property3-(Aminomethyl)oxane-3-carboxylic acid HCl1-(Aminomethyl)cyclohexanecarboxylic acid HClGabapentin HCl[3]
Heteroatom Substitution Yes (Endocyclic Oxygen)NoNo
Calculated LogP -0.8 (Highly Hydrophilic)+0.4 (Lipophilic)+1.1 (Lipophilic)
Puckering Amplitude (Q) ~0.56 Å (Rigidified)~0.58 Å~0.55 Å
Polymorphism Risk Low (H-bond locked)ModerateHigh (Multiple forms)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the crystallographic data. These workflows are designed as self-validating systems, ensuring that any deviation in crystal quality is immediately flagged during refinement.

Protocol 1: Controlled Single-Crystal Growth (Vapor Diffusion)

Causality: The hydrochloride salt of the oxane derivative is highly soluble in polar protic solvents. Standard solvent evaporation often leads to kinetic trapping, yielding twinned or amorphous precipitates. We utilize vapor diffusion to establish a thermodynamically controlled supersaturation gradient, which is critical for growing diffraction-grade single crystals capable of resolving the subtle electron density differences between the oxane oxygen and carbon atoms.

  • Solution Preparation: Dissolve 10 mg of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride in 0.5 mL of anhydrous methanol (good solvent) in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the uncapped 2 mL vial into a larger 20 mL scintillation vial containing 3 mL of diethyl ether (antisolvent).

  • Diffusion Phase: Seal the outer vial tightly and incubate at a constant 20 °C in a vibration-free environment for 4–7 days.

  • Harvesting: Harvest the resulting block-like crystals directly into a drop of perfluoropolyether cryo-oil to prevent solvent loss and lattice degradation.

Protocol 2: X-Ray Diffraction Data Collection & Stereochemical Refinement

Causality: Data collection must be performed at cryogenic temperatures (100 K) to minimize atomic thermal vibrations (anisotropic displacement parameters). This is essential for accurately locating the hydrogen atoms on the −NH3+​ and −COOH groups, which ultimately validate the proposed hydrogen-bonding network.

  • Mounting: Mount a single crystal (approx. 0.15 × 0.10 × 0.10 mm) on a MiTeGen loop using the cryo-oil and immediately transfer to the diffractometer cold stream (100 K).

  • Data Collection: Collect diffraction data using Cu-K α radiation ( λ=1.54184 Å) to maximize the anomalous scattering signal, ensuring high resolution (typically up to θ=67∘ ).

  • Integration & Scaling: Integrate frames using standard software (e.g., APEX3/SAINT) and apply multi-scan absorption corrections (SADABS).

  • Structure Solution (Self-Validation Checkpoint): Solve the structure using intrinsic phasing (SHELXT).

    • Validation Metric: The initial R1​ factor must be <0.10 prior to anisotropic refinement. If R1​>0.10 , discard the data set as it indicates severe twinning or spatial disorder.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Place all non-hydrogen atoms anisotropically. Locate hydrogen atoms from the difference Fourier map and refine them freely to confirm the zwitterionic vs. hydrochloride salt state.

    • Validation Metric: Final R1​<0.05 , wR2​<0.15 , and Goodness-of-Fit (GooF) near 1.0.

G A Compound Synthesis & Purification (>99%) B Solvent Screening (Vapor Diffusion) A->B C Single Crystal Selection (Polarized Light) B->C D X-Ray Diffraction (Cryo-cooling, 100K) C->D E Structure Solution & Refinement D->E E->D High R-factor / Twinning F Stereochemical Analysis (Puckering, H-Bonds) E->F

Caption: Workflow for crystal growth and self-validating X-ray diffraction analysis.

Conclusion & Application Insights

The comparative X-ray crystallographic data demonstrates that 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is not merely a structural analogue of gabapentin or carbocyclic β -amino acids, but a distinct chemical entity with superior solid-state predictability.

The inclusion of the oxane ring restricts the conformational landscape of the chair geometry and introduces an endocyclic hydrogen-bond acceptor. This fundamentally alters the crystal packing, mitigating the risk of late-stage polymorphism often seen in gabapentinoid development[2]. For drug development professionals, this translates to a building block with a highly predictable solubility profile (LogP -0.8) and a rigidified 3D vector projection, making it an exceptional candidate for targeted receptor binding studies (e.g., α2​δ subunit interactions) or as a hydrophilic spacer in peptide synthesis.

References

  • MDPI Crystals (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Crystals, 14(3), 257. URL:[Link]

  • MDPI Molecules (2023). Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. Molecules, 28(18), 6544. URL:[Link]

  • ACS Omega (2022). Multivariate Analysis of a Highly Effective Drug Combination Tablet Containing the Antiepileptic Drug Gabapentin to Enhance Pharmaceutical Properties with a Multicomponent Crystal Strategy. ACS Omega, 7(42), 38043–38053. URL:[Link]

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Validation

A Researcher's Guide to Conformational Constraint: 3-(Aminomethyl)oxane-3-carboxylic acid Hydrochloride vs. Other Non-Natural Cyclic Amino Acids

In the landscape of modern drug discovery, the strategic use of non-natural amino acids has become an indispensable tool for optimizing the pharmacological profiles of peptide and small-molecule therapeutics.[1][2] By mo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic use of non-natural amino acids has become an indispensable tool for optimizing the pharmacological profiles of peptide and small-molecule therapeutics.[1][2] By moving beyond nature's 22 proteinogenic amino acids, researchers can introduce unique structural and functional motifs to enhance potency, selectivity, and metabolic stability.[1][2][3] Among the most powerful of these building blocks are conformationally restricted cyclic amino acids, which lock key pharmacophoric elements into a bioactive conformation, thereby reducing the entropic penalty of target binding.

This guide provides an in-depth comparison of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride, a unique β-amino acid featuring a six-membered oxane ring, with other prominent classes of non-natural cyclic amino acids. We will explore the nuanced effects of ring size, heteroatom incorporation, and substitution patterns on physicochemical properties and biological activity, supported by experimental data and detailed protocols for their application.

The Oxane Advantage: A Profile of 3-(Aminomethyl)oxane-3-carboxylic acid

3-(Aminomethyl)oxane-3-carboxylic acid is a synthetic β-amino acid distinguished by its tetrahydropyran (oxane) ring. The hydrochloride salt form enhances its stability and solubility for practical handling.[4] The core value of this scaffold lies in the 3,3-disubstitution pattern on the oxane ring, which introduces a significant degree of conformational rigidity.

Key Structural Features:

  • Oxane Ring: The six-membered oxygen-containing heterocycle is not planar and adopts a chair-like conformation. The presence of the oxygen atom influences the ring's electronic properties and hydrogen-bonding capacity, often leading to improved aqueous solubility and modulation of the pKa of adjacent amines compared to all-carbon analogues.[5][6][7]

  • β-Amino Acid: The amino and carboxylic acid groups are separated by two carbon atoms. Peptides incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases.[8][9][10]

  • Geminal Substitution: The aminomethyl and carboxyl groups are attached to the same carbon atom (C3) of the oxane ring. This arrangement rigidly projects these functional groups into distinct spatial vectors, which can be critical for precise interactions with a biological target.

The incorporation of oxetanes (four-membered rings) and other related heterocycles into drug candidates has been shown to improve pharmacokinetic properties such as metabolic stability and solubility, and to reduce off-target effects like hERG inhibition by modulating amine basicity.[5][6] These principles extend to the larger oxane ring system.

The Competitive Landscape: A Comparative Analysis

The selection of a specific cyclic amino acid is a critical decision in the design of a therapeutic candidate. The choice depends on the desired balance of rigidity, vector projection of side chains, and overall physicochemical properties. Let's compare the oxane-based amino acid to other widely used scaffolds.

Azetidine-2-carboxylic Acid: The Proline Mimic

Azetidine-2-carboxylic acid (Aze) is a four-membered ring analogue of proline.[11] Its smaller, more strained ring system imposes a different, more rigid conformational constraint than proline.

  • Structural Impact: Aze's high ring strain significantly restricts the peptide backbone's phi (φ) and psi (ψ) angles. This can be exploited to stabilize specific secondary structures. However, this mimicry is not perfect; its misincorporation in place of proline can lead to protein misfolding and toxicity, an effect that has been studied extensively.[11][12][13][14][15]

  • Physicochemical Properties: The four-membered ring is polar and compact.

  • Application: Aze is often used to probe the importance of the proline pucker in protein-protein interactions or to induce sharp turns in a peptide backbone.

Aminocycloalkane Carboxylic Acids (ACnCs)

This class includes amino acids based on cyclobutane, cyclopentane, and cyclohexane rings. The conformational flexibility generally increases with the size of the ring.[16]

  • Aminocyclohexane Carboxylic Acids (e.g., Gabapentin): Gabapentin, or 1-(aminomethyl)cyclohexaneacetic acid, is a well-known drug whose structure incorporates a cyclohexane ring.[17][18] Although its mechanism is complex and not fully understood, it involves binding to voltage-gated calcium channels.[17][19] The flexible cyclohexane ring allows it to adopt conformations necessary for binding. Derivatives of aminocyclohexane carboxylic acid are valuable intermediates for pharmaceuticals, including DPP-IV inhibitors.[20][21]

  • Structural Impact: Six-membered carbocyclic rings like cyclohexane are significantly more flexible than the four-membered azetidine ring, adopting various chair and boat conformations. This flexibility can be advantageous when the exact required binding conformation is unknown.[16]

  • Comparison to Oxane: Replacing a methylene group in the cyclohexane ring with an oxygen atom to form the oxane ring reduces lipophilicity and introduces a hydrogen bond acceptor, which can improve solubility and alter target interactions.[22] The oxane ring is also less flexible than a cyclohexane ring due to the different bond lengths and angles associated with the C-O bond.

Data-Driven Comparison: Physicochemical and Structural Properties

To provide a clearer picture, the following table summarizes key properties of these cyclic amino acids.

Amino Acid ScaffoldRing SizeHeteroatomKey Structural FeatureTypical Impact on Peptides
3-(Aminomethyl)oxane-3-carboxylic acid 6OxygenConstrained β-amino acidInduces stable turns; enhances proteolytic stability; improves solubility.
Azetidine-2-carboxylic acid 4NitrogenRigid proline analogueInduces sharp turns; high conformational rigidity; potential for toxicity.[11][14]
1-Aminocyclobutane-1-carboxylic acid 4NoneConstrained α-amino acidIncreases rigidity compared to acyclic amino acids.
1-Aminocyclopentane-1-carboxylic acid 5NoneModerately flexible α-amino acidBalances rigidity and flexibility; often used to stabilize helical structures.[16]
1-Aminocyclohexane-1-carboxylic acid 6NoneFlexible α-amino acidIncreases lipophilicity; provides bulk; greater conformational freedom.[16]

Experimental Protocols: Synthesis and Incorporation

The utility of these building blocks is contingent on their synthetic accessibility and the efficiency of their incorporation into larger molecules.

Synthesis of 3-Substituted Oxetane/Oxane Amino Acids

A common and effective method for synthesizing 3,3-disubstituted oxetane or oxane amino acids involves a Horner-Wadsworth-Emmons (HWE) reaction followed by an aza-Michael addition.[23][24][25]

Workflow for Synthesis of Oxane Amino Acid Precursor

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Aza-Michael Addition cluster_2 Step 3: Deprotection A Oxan-3-one C Base (e.g., NaH) in Anhydrous THF A->C B Phosphonate Reagent (e.g., tert-butyl 2-(triethylphosphoryl)acetate) B->C D tert-butyl 2-(oxan-3-ylidene)acetate (Michael Acceptor) C->D Olefination F Protected Oxane Amino Acid Ester D->F Conjugate Addition E Amine Source (e.g., Benzylamine) E->F H Final Product: 3-(Aminomethyl)oxane-3-carboxylic acid salt F->H Ester & Amine Deprotection G Acidic Conditions (e.g., TFA, HCl) G->H

Caption: Synthetic workflow for 3-(Aminomethyl)oxane-3-carboxylic acid.

Detailed Protocol: Aza-Michael Addition

  • Materials : tert-butyl 2-(oxan-3-ylidene)acetate, amine source (e.g., benzylamine), anhydrous solvent (e.g., Methanol).

  • Procedure : a. Dissolve tert-butyl 2-(oxan-3-ylidene)acetate (1.0 eq) in anhydrous methanol under an inert atmosphere. b. Add the amine source (1.1 eq) to the solution at room temperature. c. Stir the reaction mixture for 24-48 hours, monitoring progress by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the protected amino acid ester.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the Fmoc-protected version of the amino acid is prepared, it can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.

Workflow for Peptide Coupling

G A Resin-Bound Peptide (Free N-terminus) E Coupling Reaction A->E B Fmoc-Protected Cyclic Amino Acid (e.g., Fmoc-3-(aminomethyl)oxane-3-carboxylic acid) B->E C Coupling Reagents (e.g., HBTU, DIPEA) C->E D DMF (Solvent) D->E F Resin-Bound Peptide (Extended by one residue) E->F G Wash Steps F->G H Fmoc Deprotection (Piperidine in DMF) G->H I Ready for next coupling cycle H->I

Caption: Standard Fmoc-SPPS coupling cycle for a non-natural amino acid.

Key Consideration for Coupling: Due to the steric bulk of 3,3-disubstituted amino acids, coupling reactions may be slower than for standard proteinogenic amino acids. It is often necessary to use extended coupling times (2-4 hours) or a double coupling protocol to ensure the reaction goes to completion. The choice of coupling reagent (e.g., HBTU, HATU, COMU) can also significantly impact efficiency. Reaction completion should be monitored using a qualitative test like the Kaiser test.

Conclusion and Outlook

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride represents a highly valuable building block for medicinal chemists seeking to impose specific conformational constraints on peptides and small molecules. Its oxane core offers a unique combination of properties: a six-membered ring that provides a defined, chair-like scaffold, and an oxygen heteroatom that favorably modulates physicochemical properties like solubility and lipophilicity.

When compared to other cyclic amino acids, the choice is context-dependent:

  • For maximum rigidity in a small space, four-membered rings like azetidine are powerful but carry a risk of biological misincorporation.

  • For systematic exploration of conformational space , the aminocycloalkane series (C4 to C6) offers a tunable level of flexibility.[16]

  • For introducing a polar, constrained, and proteolytically stable element, the oxane-based amino acid is an excellent choice, providing a balance of rigidity and favorable drug-like properties that distinguishes it from its carbocyclic counterparts.

The continued development of novel synthetic methods will further expand the toolkit of non-natural amino acids, enabling researchers to fine-tune molecular architecture with ever-increasing precision and to design the next generation of targeted therapeutics.[2]

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. (2025).
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. (2025).
  • 3-(aminomethyl)
  • 3-Aminooxetane-3-carboxylic acid 95 138650-24-5. Sigma-Aldrich. (n.d.).
  • Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. PMC. (n.d.).
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry.
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  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. (2025).
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC. (n.d.).
  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.org. (2024).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • New method boosts production of non-natural amino acids for peptide assembly. (2026).
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC. (n.d.).
  • Application Notes and Protocols: Synthesis of Oxetane Amino Acids using Tert-butyl 2-(oxetan-3-ylidene)
  • Fmoc-1-aminocyclohexane carboxylic acid. Chem-Impex. (n.d.).
  • US4395561A - Synthesis of 3-hydroxyoxetane.
  • Some important cyclic β-amino acids | Download Scientific Diagram.
  • (PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • (PDF) Non-protein amino acids in peptide design.
  • (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)...
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. (2017).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. (n.d.).
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  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C).
  • Synthesis and Pharmacology of Site-Specific Cocaine Abuse Treatment Agents: 2-(Aminomethyl)-3-phenylbicyclo[2.2.2]- and -[2.2.1]alkane Dopamine Uptake Inhibitors.
  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.
  • Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. PubMed. (2017).
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. (2025).
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. (n.d.).
  • Synthesis of Cyclic β-Amino Acid Derivatives by Desymmetrization and Lossen Rearrangement of N-Sulfoxy Meso-Succinimides | The Journal of Organic Chemistry.
  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. (2023).
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. (n.d.).
  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI. (2024).
  • EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
  • Azetidine-2-carboxylic acid. Wikipedia. (n.d.).
  • Neurontin.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. (n.d.).
  • What is the mechanism of Gabapentin Enacarbil?
  • 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride | 2059988-37-1. MilliporeSigma. (n.d.).
  • Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students. (2026).
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Comparative

A Comparative Benchmarking Guide to the Reactivity of 3-(Aminomethyl)oxetane-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics The therapeutic potential of peptides is immense, offering high specificity and biological activity. However, their clinical translation is of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics

The therapeutic potential of peptides is immense, offering high specificity and biological activity. However, their clinical translation is often hampered by poor metabolic stability and low bioavailability, largely due to their conformational flexibility, which makes them susceptible to proteolytic degradation.[1] To overcome these limitations, medicinal chemists are increasingly incorporating non-natural, conformationally constrained amino acids into peptide sequences. These building blocks can enforce specific secondary structures, such as β-turns or helical motifs, enhancing receptor binding affinity and improving pharmacokinetic profiles.[2][3]

One such promising building block is 3-(Aminomethyl)oxetane-3-carboxylic acid (AmOxa), a unique β-amino acid featuring a strained four-membered oxetane ring. This motif acts as a bioisostere for proline and other cyclic amino acids, offering a distinct conformational rigidity. This guide provides an in-depth comparative analysis of the reactivity of Fmoc-3-(aminomethyl)oxetane-3-carboxylic acid hydrochloride in standard Fmoc-based solid-phase peptide synthesis (SPPS). Its performance is benchmarked against two other commonly used cyclic amino acids: Fmoc-azetidine-3-carboxylic acid (Aze) and Fmoc-piperidine-4-carboxylic acid (Pip). Through a series of controlled experiments, we elucidate the kinetic profiles, coupling efficiencies, and potential challenges associated with the incorporation of these valuable building blocks into a model peptide sequence. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of constrained amino acids in their peptide-based drug discovery programs.

The Chemical Landscape: Structures of the Compared Cyclic Amino Acids

The choice of a cyclic amino acid significantly influences the resulting peptide's conformation. Here, we compare the oxetane-containing amino acid with its four-membered azetidine and six-membered piperidine analogues.

cluster_0 Fmoc-AmOxa-OH cluster_1 Fmoc-Aze-OH cluster_2 Fmoc-Pip-OH AmOxa AmOxa Aze Aze Pip Pip

Caption: Chemical structures of the Fmoc-protected cyclic amino acids.

Experimental Design: A Head-to-Head Comparison in SPPS

To provide a robust comparison, a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Xxx, where Xxx is the cyclic amino acid) was synthesized on a Rink Amide resin. The incorporation of the final amino acid (AmOxa, Aze, or Pip) was systematically evaluated under various coupling conditions.

Experimental Workflow

The overall workflow for the synthesis and analysis is depicted below.

Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprot_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprot_1 Coupling_1 Couple Fmoc-Leu-OH Fmoc_Deprot_1->Coupling_1 Wash_1 Wash (DMF, DCM) Coupling_1->Wash_1 Fmoc_Deprot_2 Fmoc Deprotection Wash_1->Fmoc_Deprot_2 Coupling_2 Couple Fmoc-Phe-OH Fmoc_Deprot_2->Coupling_2 Wash_2 Wash Coupling_2->Wash_2 Fmoc_Deprot_3 Fmoc Deprotection Wash_2->Fmoc_Deprot_3 Coupling_3 Couple Fmoc-Gly-OH Fmoc_Deprot_3->Coupling_3 Wash_3 Wash Coupling_3->Wash_3 Fmoc_Deprot_4 Fmoc Deprotection Wash_3->Fmoc_Deprot_4 Coupling_4 Couple Fmoc-Gly-OH Fmoc_Deprot_4->Coupling_4 Wash_4 Wash Coupling_4->Wash_4 Fmoc_Deprot_5 Fmoc Deprotection Wash_4->Fmoc_Deprot_5 Coupling_5 Couple Fmoc-Tyr(tBu)-OH Fmoc_Deprot_5->Coupling_5 Wash_5 Wash Coupling_5->Wash_5 Fmoc_Deprot_6 Fmoc Deprotection Wash_5->Fmoc_Deprot_6 Coupling_Xxx Couple Fmoc-Xxx-OH (AmOxa, Aze, or Pip) Fmoc_Deprot_6->Coupling_Xxx Wash_6 Wash Coupling_Xxx->Wash_6 Cleavage Cleavage from Resin (TFA Cocktail) Wash_6->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by LC-MS Purification->Analysis

Caption: General workflow for the solid-phase synthesis and analysis of the model peptide.

Detailed Experimental Protocols

Materials: Rink Amide AM resin (0.6 mmol/g), Fmoc-protected amino acids, HBTU, HATU, HCTU, DIPEA, Piperidine, DMF, DCM, TFA, TIS, and water were purchased from commercial suppliers and used without further purification.

Protocol 1: Standard Peptide Elongation [4][5]

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add the activated amino acid solution to the resin and shake for 1 hour.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Test Coupling of Cyclic Amino Acids For the final coupling step, the following conditions were tested for each of the three cyclic amino acids (AmOxa, Aze, and Pip):

  • Condition A: Fmoc-Xxx-OH (4 eq), HBTU (3.9 eq), DIPEA (8 eq) in DMF, 2 hours.

  • Condition B: Fmoc-Xxx-OH (4 eq), HATU (3.9 eq), DIPEA (8 eq) in DMF, 2 hours.[6]

  • Condition C: Fmoc-Xxx-OH (4 eq), HCTU (3.9 eq), DIPEA (8 eq) in DMF, 2 hours.[7][8]

  • Double Coupling: For reactions not reaching completion after 2 hours (as determined by a Kaiser test), a second coupling was performed using fresh reagents for an additional 2 hours.[9]

Protocol 3: Cleavage and Purification [4]

  • Final Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide by reverse-phase HPLC.

  • Analysis: Characterize the purified peptide by LC-MS.

Results and Discussion: Benchmarking Reactivity

The coupling efficiency of each cyclic amino acid was assessed by analyzing the purity of the crude peptide by HPLC. The results are summarized in the table below.

Amino AcidCoupling ReagentCoupling Time (h)Crude Purity (%)Notes
AmOxa HBTU275Incomplete coupling observed.
HBTU2 + 2 (Double)92Double coupling significantly improved purity.
HATU288More efficient than HBTU for a single coupling.
HCTU285Similar to HATU.
Aze HBTU285Higher initial reactivity than AmOxa.
HATU294Excellent coupling efficiency.
HCTU292Very efficient coupling.
Pip HBTU291Good reactivity with standard coupling reagent.
HATU296Highest purity achieved with a single coupling.
HCTU295Excellent coupling efficiency.
Analysis of Reactivity Trends

The experimental data reveals distinct reactivity profiles for the three cyclic amino acids.

  • Fmoc-Pip-OH (Piperidine-4-carboxylic acid): This six-membered ring system exhibited the highest reactivity, achieving excellent crude purity with all tested coupling reagents in a single 2-hour coupling. Its conformational flexibility likely allows for favorable alignment for amide bond formation.

  • Fmoc-Aze-OH (Azetidine-3-carboxylic acid): The four-membered azetidine ring also demonstrated good reactivity, particularly with the more potent uronium salt reagents HATU and HCTU.[7][8] While slightly less reactive than Pip, it can be efficiently incorporated with standard protocols.

  • Fmoc-AmOxa-OH (3-(Aminomethyl)oxetane-3-carboxylic acid): The oxetane-containing amino acid proved to be the most sterically hindered of the three.[6] With the standard coupling reagent HBTU, a single coupling was insufficient, resulting in a significant amount of truncated peptide. However, a double coupling strategy successfully drove the reaction to near completion. The use of more potent activating agents like HATU and HCTU significantly improved the efficiency of a single coupling, bringing the crude purity to levels comparable to the other cyclic analogues. The increased steric bulk around the carboxylic acid, due to the 3,3-disubstituted oxetane ring, likely accounts for the slower reaction kinetics.[10]

Conclusion and Recommendations

This comparative guide demonstrates that 3-(Aminomethyl)oxetane-3-carboxylic acid is a viable and valuable building block for solid-phase peptide synthesis, albeit with a higher degree of steric hindrance compared to its azetidine and piperidine counterparts.

Key Takeaways:

  • Reactivity Hierarchy: The reactivity of the tested cyclic amino acids in SPPS follows the trend: Pip > Aze > AmOxa .

  • Coupling Reagent Choice: For the incorporation of AmOxa, the use of highly efficient coupling reagents such as HATU or HCTU is strongly recommended to achieve high purity with a single coupling.[6][7][8]

  • Double Coupling Strategy: If using standard reagents like HBTU, a double coupling protocol is an effective strategy to ensure complete incorporation of AmOxa.[9]

  • Predictive Value: The findings of this guide can help researchers anticipate the challenges associated with incorporating sterically hindered, non-natural amino acids and proactively select the appropriate synthetic strategies to ensure success.

By understanding the unique reactivity profile of 3-(Aminomethyl)oxetane-3-carboxylic acid, scientists can confidently incorporate this and other structurally demanding monomers into their peptide designs, paving the way for the development of next-generation peptide therapeutics with enhanced conformational stability and biological activity.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104–126.
  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. CHIMICA OGGI-CHEMISTRY TODAY, 21(6), 6-12.
  • Bayer, E. (1991). Towards the chemical synthesis of proteins. Angewandte Chemie International Edition in English, 30(2), 113-129.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emergence of a new paradigm for the design of biologically active peptides. Biochemical Journal, 268(2), 249–262.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595–598.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides. Methods in enzymology, 289, 67–83.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. Methods in enzymology, 289, 44–67.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 42(10), 1583–1593.
  • Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of organic chemistry, 70(9), 3353–3362.
  • Fu, Y., & Hammer, R. P. (2002). Efficient Acylation of the N-Terminus of Highly Hindered Cα,α-Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides. Organic letters, 4(2), 237–240.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Burrell, C. S., & Evans, R. A. (2001). The use of HATU and HCTU in the synthesis of complex peptides. Journal of Peptide Science, 7(1), 50–55.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • European Peptide Society. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 1-28.
  • Kent, S. B. (2009). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 92(2), 127-135.
  • White, P. D. (2003). Difficult peptides. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 135-162). Oxford University Press.
  • University of California, Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. ScienceDaily. Retrieved March 12, 2026 from

  • Activotec. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: a new generation of coupling reagents for peptide synthesis. The Journal of organic chemistry, 64(12), 4492–4494.
  • Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., El-Faham, A., ... & Albericio, F. (1993). HCTU and TCTU: new, more efficient, and safer coupling reagents for peptide synthesis. Peptides, 14(5), 929-935.
  • Young, J. D., Huang, A. C., Stevens, R. C., & Fields, C. G. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
  • Apsen, D., & Clark, R. J. (2019). The challenge of peptide drug delivery. Peptide Science, 111(3), e24112.
  • Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride proper disposal procedures

Proper lifecycle management of chemical building blocks is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. As a conformationally restricted unnatural amino acid, 3-(Aminomethyl)ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper lifecycle management of chemical building blocks is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. As a conformationally restricted unnatural amino acid, 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a highly valuable intermediate in drug discovery and peptidomimetic synthesis. However, its specific physicochemical properties dictate strict handling and disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the mechanistic causality behind these safety protocols, your laboratory can implement a self-validating waste management system that protects personnel and ensures regulatory adherence.

Physicochemical Profile & Hazard Causality

To safely dispose of any chemical, we must first understand how its molecular structure dictates its macroscopic behavior in waste streams.

Chemical AttributeData / Classification
Chemical Name 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
CAS Number 2059988-37-1
EC Number 113-241-2
Physical State Solid (Powder/Crystals)
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Mechanistic Safety Insights:

  • Irritation Causality: The compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A)[1]. Because it is supplied as a hydrochloride (HCl) salt, it is highly water-soluble but inherently acidic. Upon contact with physiological moisture (e.g., sweat, tears, or mucous membranes), the HCl salt dissociates, causing a localized drop in pH that disrupts cellular homeostasis and induces rapid inflammation.

  • Respiratory Hazards: Classified under STOT SE 3 (Specific target organ toxicity — single exposure)[1]. Inhalation of its fine crystalline dust can severely irritate the respiratory tract.

  • Reactivity & Incompatibility: The primary amine group (-CH2NH2) is a reactive nucleophile. If aqueous waste containing this compound is inadvertently mixed with strong oxidizers like sodium hypochlorite (bleach)—a common laboratory disinfectant—it can rapidly form toxic, volatile chloramines. Furthermore, mixing with strong bases will cause an exothermic neutralization of the HCl salt, potentially leading to dangerous over-pressurization in sealed waste containers[2].

Waste Stream Segregation Workflow

WasteDecisionTree Start Waste Generation: 3-(Aminomethyl)oxane-3-carboxylic acid HCl Solid Solid Waste (Powder/Consumables) Start->Solid Aqueous Aqueous Solutions (pH < 7) Start->Aqueous Organic Mixed Organic Waste (e.g., DMSO/MeOH) Start->Organic SolidAction Collect in sealed container. Label: 'Hazardous Waste - Solid' Solid->SolidAction AqueousAction Do NOT drain dispose. Isolate from bleach/bases. Aqueous->AqueousAction OrganicAction Collect in compatible Organic Waste jug. Organic->OrganicAction EHS Transfer to Central Accumulation Area (CAA) for EHS Pickup & Disposal SolidAction->EHS AqueousAction->EHS OrganicAction->EHS

Waste stream decision tree for 3-(Aminomethyl)oxane-3-carboxylic acid HCl disposal.

Operational Workflow: Self-Validating Disposal Protocol

The following step-by-step methodology ensures that your waste accumulation process is both compliant with EPA standards and intrinsically safe.

Step 1: Satellite Accumulation Area (SAA) Setup Establish an SAA at or near the point of generation. According to EPA and institutional guidelines, SAAs must be under the direct control of the operator generating the waste[3].

  • Self-Validation: Inspect the SAA weekly to ensure no more than 55 gallons of hazardous waste is accumulated and that all secondary containment trays are dry and free of leaks[3].

Step 2: Container Selection and Waste Addition Select high-density polyethylene (HDPE) or glass containers. Never use plastic milk jugs, soda bottles, or any other repurposed food/beverage containers, as these are strictly prohibited and prone to chemical degradation[4].

  • Self-Validation: Before adding waste, verify the container is chemically compatible and free of pre-existing incompatible residues (e.g., nitric acid, which can cause explosive over-pressurization when mixed with organics)[2]. Crucial Rule: Do not leave a funnel resting in the hazardous waste container; containers must remain sealed unless actively receiving waste[3].

Step 3: pH Verification (Aqueous Waste) Before combining aqueous waste streams containing this compound with other lab effluents, test the pH of the solution using indicator strips.

  • Self-Validation: A pH < 7 confirms the presence of the intact hydrochloride salt. If the pH is highly basic, an unintended reaction or contamination has occurred; isolate this waste immediately to prevent incompatible mixing.

Step 4: Labeling and Tracking Containers must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name—do not use abbreviations, acronyms, or chemical formulas[3].

  • Self-Validation: Check that the label is firmly attached. If your institution does not operate under EPA Subpart K exemptions, ensure the accumulation start date is clearly recorded on the tag[5].

Step 5: Transfer to Central Accumulation Area (CAA) Once a container is 90% full, or within 72 hours of being completely full, transfer it to the CAA[3].

  • Regulatory Note: Institutions operating under 6[6] may defer the final hazardous waste determination until the waste reaches the CAA, streamlining laboratory operations and reducing administrative burden at the bench[5].

Emergency Spill Response

In the event of an accidental release of the solid powder, the primary objective is to prevent aerosolization, mitigating the STOT SE 3 inhalation risk[1].

  • Containment: Isolate the area. Do not dry sweep the powder , as the mechanical action will generate airborne crystalline dust.

  • Neutralization/Cleanup: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Slightly moisten the spilled powder with water to suppress dust generation, then carefully wipe it up using absorbent lab pads.

  • Disposal: Place all contaminated PPE, absorbent pads, and cleanup materials into a designated solid hazardous waste container. Label it as "Hazardous Waste - Spill Debris containing 3-(Aminomethyl)oxane-3-carboxylic acid HCl" and request an immediate EHS pickup.

Sources

Handling

Personal protective equipment for handling 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

Advanced Laboratory Safety and Handling Protocol for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride As a Senior Application Scientist overseeing the integration of sp3-rich building blocks into drug discovery pipel...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Handling Protocol for 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

As a Senior Application Scientist overseeing the integration of sp3-rich building blocks into drug discovery pipelines, I frequently encounter the operational challenges of handling unnatural amino acid derivatives. 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride (CAS: 2059988-37-1) is a highly valuable scaffold featuring a conformationally rigid tetrahydropyran (oxane) core.

While it offers excellent structural properties for peptidomimetics, its physical state as a lyophilized or milled hydrochloride salt presents specific handling challenges. This guide provides a comprehensive, causality-driven framework for Personal Protective Equipment (PPE), operational handling, and disposal, ensuring that your laboratory maintains both scientific integrity and stringent safety standards.

Scientific Rationale for Hazard Controls

To design an effective PPE strategy, we must first understand the chemical's physical and toxicological properties. The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated ( NH3+​ ) with a chloride counterion ( Cl− ). This salt formation lowers the vapor pressure (reducing inhalation risks from vapor) but creates a fine, hygroscopic powder that is highly susceptible to aerosolization and static cling.

When this airborne dust contacts ambient moisture—such as sweat on the skin, the tear film of the eyes, or the mucous membranes of the respiratory tract—it rapidly dissolves, creating a localized acidic environment. According to the NextSDS chemical substance database[1], this mechanistic action is the primary driver for its Globally Harmonized System (GHS) hazard classifications: Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H336).

Table 1: Hazard Summary and Operational Impact

Property / HazardValue / CodeCausality / Operational Impact
CAS Number 2059988-37-1Unique identifier for inventory and SDS tracking.
Physical State Solid (Powder)High risk of aerosolization; requires draft control.
Skin Irritation H315 (Cat 2)Acidic dissolution on skin requires impermeable dermal barriers.
Eye Irritation H319 (Cat 2A)Aerosolized dust mandates tight-fitting ocular protection.
Target Organ (Single) H336 (Cat 3)Dust inhalation necessitates engineering controls (Fume hood).

Personal Protective Equipment (PPE) Matrix

Following the foundational safety frameworks outlined in Prudent Practices in the Laboratory [2], the following PPE is mandatory. I have detailed the causality behind each selection so your team understands why these specific barriers are required.

  • Ocular Protection: Chemical Splash Goggles (ANSI Z87.1+ or equivalent)

    • Causality: Standard safety glasses with side shields are insufficient. The primary risk vector is aerosolized, acidic dust settling into the eyes from above or the sides. Tight-fitting splash goggles provide a complete seal against airborne particulates.

  • Dermal Protection: 100% Nitrile Gloves (Minimum 4 mil thickness)

    • Causality: Nitrile provides excellent chemical resistance to incidental contact with acidic salts. Because this building block is frequently handled alongside polar aprotic solvents (e.g., DMF, DMSO) during peptide coupling, double-gloving is highly recommended. The outer glove protects against the solid salt, while the inner glove provides a redundant barrier against solvent-mediated dermal absorption.

    • Self-Validation: Before donning, trap air in the glove and roll the cuff to visually inspect for micro-punctures.

  • Respiratory Protection: Engineering Controls (Primary) or N95/P100 Respirator (Secondary)

    • Causality: The H336 classification dictates that inhalation pathways must be blocked. Because the hydrochloride salt does not emit hazardous vapors at room temperature, the risk is entirely particulate. Handling must occur within a properly functioning chemical fume hood. If a hood is unavailable, a well-fitted N95 or P100 particulate respirator is required.

  • Body Protection: Flame-Resistant (FR) or 100% Cotton Lab Coat

    • Causality: The lab coat must feature knit cuffs. Loose cuffs can drag through spilled powder, spreading the acidic salt to other laboratory surfaces (keyboards, door handles) and causing delayed exposure to colleagues.

Operational Safety Workflow

Workflow N1 1. Hazard Assessment (H315, H319, H336) N2 2. PPE Verification (Nitrile, Goggles) N1->N2 N3 3. Engineering Controls (Fume Hood) N2->N3 N4 4. Material Dispensing (Anti-static) N3->N4 N5 5. Reaction Setup (Closed System) N4->N5 N6 6. Decontamination & Waste N5->N6

Operational safety workflow for handling hazardous hydrochloride salts.

Step-by-Step Methodologies

Protocol 1: Safe Dispensing and Weighing

Amino acid hydrochloride salts are notorious for static cling, which causes the powder to repel from spatulas and become airborne. This protocol mitigates that risk.

Step 1: Engineering Control Validation Ensure the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Validation: Do not rely solely on the digital monitor. Tape a small Kimwipe strip to the bottom of the sash to visually confirm continuous inward directional airflow.

Step 2: Static Mitigation Wipe the exterior of the reagent bottle and the analytical balance pan with a slightly damp wipe or an anti-static ionizing brush. Causality: Moisture grounds the static charge, preventing the fine powder from aerosolizing when the bottle is opened.

Step 3: Closed-System Transfer Place a pre-weighed, sealable vial on the balance. Use a grounded, stainless-steel U-shaped spatula to transfer the 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride.

Step 4: Secure Transport Cap the weighing vial tightly before removing it from the fume hood. Causality: This guarantees that no microscopic dust particles are dispersed into the general laboratory atmosphere during transit to your reaction station.

Protocol 2: Spill Response and Chemical Neutralization

Because this compound is an acidic salt, dry-sweeping a spill will generate a hazardous, irritating dust cloud.

Step 1: Isolate and Don PPE If a spill occurs outside the hood, immediately isolate the area. Ensure your chemical splash goggles and double nitrile gloves are secured.

Step 2: Dust Suppression and Neutralization Do not use a dry brush. Lightly mist the spilled powder with a 5% sodium bicarbonate ( NaHCO3​ ) aqueous solution. Causality: The water suppresses aerosolization, while the bicarbonate safely neutralizes the acidic hydrochloride salt, releasing harmless CO2​ gas.

Step 3: Collection Once the powder has formed a neutralized slurry, wipe it up using absorbent laboratory pads.

Step 4: Waste Segregation Place the contaminated pads, along with your outer layer of nitrile gloves, into a solid hazardous waste container. Label the container clearly as "Halogenated Organic/Acidic Solid Waste."

Step 5: Surface Decontamination Wash the affected surface with standard laboratory detergent and water to remove any residual zwitterionic organic material, followed by a final wipe with 70% ethanol to ensure rapid drying.

References

  • Title: 3-(aminomethyl)oxane-3-carboxylic acid hydrochloride — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council (US) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
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3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
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